molecular formula C8H7Cl3O2 B1584218 2-(2,4,6-Trichlorophenoxy)ethanol CAS No. 6161-87-1

2-(2,4,6-Trichlorophenoxy)ethanol

Cat. No.: B1584218
CAS No.: 6161-87-1
M. Wt: 241.5 g/mol
InChI Key: LZTZSANFAWWCRW-UHFFFAOYSA-N
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Description

2-(2,4,6-Trichlorophenoxy)ethanol is a useful research compound. Its molecular formula is C8H7Cl3O2 and its molecular weight is 241.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,4,6-Trichlorophenoxy)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68796. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,4,6-Trichlorophenoxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4,6-Trichlorophenoxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4,6-trichlorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O2/c9-5-3-6(10)8(7(11)4-5)13-2-1-12/h3-4,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTZSANFAWWCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210632
Record name Ethanol, 2-(2,4,6-trichlorophenoxy)-
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Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6161-87-1
Record name Ethanol, 2-(2,4,6-trichlorophenoxy)-
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Record name 6161-87-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-(2,4,6-trichlorophenoxy)-
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URL https://comptox.epa.gov/dashboard/DTXSID50210632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2,4,6-Trichlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 2-(2,4,6-trichlorophenoxy)ethanol, a molecule of interest in various chemical and biological research fields. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust predictive profile. This approach is grounded in established structure-property relationships and aims to provide researchers with a reliable foundation for their work.

Molecular Structure and Identification

2-(2,4,6-Trichlorophenoxy)ethanol is an aromatic ether-alcohol. Its structure consists of a 2,4,6-trichlorophenol moiety linked via an ether bond to an ethanol group. This unique combination of a highly chlorinated aromatic ring and a primary alcohol functional group dictates its chemical behavior and potential applications.

Figure 1: Chemical structure of 2-(2,4,6-Trichlorophenoxy)ethanol.

Table 1: Compound Identification

IdentifierValueSource
CAS Number 6161-87-1[1]
Molecular Formula C₈H₇Cl₃O₂[1]
Molecular Weight 241.50 g/mol [1]
IUPAC Name 2-(2,4,6-trichlorophenoxy)ethanolN/A
Synonyms Ethanol, 2-(2,4,6-trichlorophenoxy)-N/A

Synthesis Pathway

The synthesis would proceed in two main stages:

  • Formation of the Trichlorophenoxide Anion: 2,4,6-Trichlorophenol is treated with a suitable base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenolic hydroxyl group, forming the highly nucleophilic 2,4,6-trichlorophenoxide anion.

  • Nucleophilic Substitution: The resulting anion then undergoes a nucleophilic substitution reaction (Sₙ2) with a suitable electrophile, such as 2-chloroethanol or ethylene oxide. The use of 2-chloroethanol is a common and effective approach.

Synthesis_Pathway TCP 2,4,6-Trichlorophenol Anion 2,4,6-Trichlorophenoxide Anion TCP->Anion + Base Base Base (e.g., NaOH) Product 2-(2,4,6-Trichlorophenoxy)ethanol Anion->Product + 2-Chloroethanol (SN2 Reaction) Electrophile 2-Chloroethanol

Figure 2: Proposed synthesis pathway for 2-(2,4,6-Trichlorophenoxy)ethanol.

Experimental Protocol: A Predictive Methodology

The following protocol is a predictive methodology based on established chemical principles for Williamson ether synthesis.

Materials:

  • 2,4,6-Trichlorophenol

  • Sodium hydroxide (or potassium carbonate)

  • 2-Chloroethanol

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography setup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trichlorophenol in the chosen polar aprotic solvent.

  • Base Addition: Add an equimolar amount of the base (e.g., sodium hydroxide) to the solution. Stir the mixture at room temperature for approximately 30 minutes to ensure complete formation of the phenoxide anion.

  • Electrophile Addition: Slowly add a slight excess (e.g., 1.1 equivalents) of 2-chloroethanol to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and allow it to react for several hours (monitoring by Thin Layer Chromatography is recommended).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel.

Physicochemical Properties

Direct experimental data for the physicochemical properties of 2-(2,4,6-trichlorophenoxy)ethanol are scarce. However, we can predict these properties based on its structure and by comparison with related compounds like 2,4,6-trichlorophenol.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Appearance Colorless to pale yellow solid or viscous liquidSimilar chlorinated aromatic compounds are often solids at room temperature. The ethanol tail may lower the melting point compared to 2,4,6-trichlorophenol.
Melting Point Lower than 69 °CThe melting point of 2,4,6-trichlorophenol is 69 °C. The flexible ethanol chain is expected to disrupt crystal packing, leading to a lower melting point.
Boiling Point > 245 °CThe boiling point of 2,4,6-trichlorophenol is 245 °C. The addition of the ethanol group will increase the molecular weight and introduce hydrogen bonding, leading to a significantly higher boiling point.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone)The polar hydroxyl group will impart some water solubility, but the large, nonpolar trichlorophenyl group will dominate, making it sparingly soluble in water. It is expected to be soluble in common organic solvents.[2]
pKa ~14-16The pKa of the ethanolic proton is expected to be in the typical range for a primary alcohol. The electron-withdrawing trichlorophenoxy group will have a minor acidifying effect.

Spectroscopic Data: An Analytical Framework

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: A singlet in the region of δ 7.0-7.5 ppm, corresponding to the two equivalent protons on the trichlorophenyl ring.

  • Methylene Protons (-OCH₂CH₂OH): Two triplets, each integrating to 2H. The protons adjacent to the ether oxygen (-OCH₂-) would appear downfield (around δ 4.0-4.2 ppm) compared to the protons adjacent to the hydroxyl group (-CH₂OH), which would appear around δ 3.7-3.9 ppm.

  • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with those bonded to chlorine atoms appearing at characteristic chemical shifts. The carbon bearing the ether linkage will also be distinct.

  • Aliphatic Carbons: Two signals for the methylene carbons. The carbon adjacent to the ether oxygen (-OCH₂-) will be downfield from the carbon adjacent to the hydroxyl group (-CH₂OH). Based on ethanol, the methylene carbon bonded to the OH group is around 58 ppm.[3]

Infrared (IR) Spectroscopy (Predicted):

  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.[4]

  • C-H Stretch (Aromatic): Sharp peaks around 3000-3100 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks in the region of 2850-3000 cm⁻¹.

  • C-O Stretch (Ether and Alcohol): Strong absorptions in the fingerprint region, typically between 1050-1250 cm⁻¹.

  • C-Cl Stretch: Strong absorptions in the lower frequency region of the fingerprint, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): A molecular ion peak should be observable, showing a characteristic isotopic pattern for three chlorine atoms.

  • Fragmentation: Key fragmentation pathways would likely involve cleavage of the ether bond, loss of the ethanol side chain, and fragmentation of the trichlorophenyl ring.

Reactivity and Stability

The reactivity of 2-(2,4,6-trichlorophenoxy)ethanol is governed by its two primary functional groups: the hydroxyl group and the trichlorinated aromatic ring.

  • Reactions of the Hydroxyl Group: As a primary alcohol, it can undergo typical alcohol reactions such as:

    • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

    • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.

    • Conversion to Alkyl Halide: Reaction with reagents like thionyl chloride or phosphorus tribromide to replace the hydroxyl group with a halogen. A patent for a related compound describes the reaction of a similar 2-phenoxy ethanol with thionyl chloride to form the corresponding chloride.[5]

  • Reactivity of the Aromatic Ring: The trichlorophenyl ring is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms. However, it can participate in nucleophilic aromatic substitution under harsh conditions.

  • Stability: The compound is expected to be relatively stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents. Thermal decomposition at high temperatures may release toxic fumes of hydrogen chloride and other chlorinated compounds.[2]

Toxicological Profile: A Precautionary Assessment

Direct toxicological data for 2-(2,4,6-trichlorophenoxy)ethanol is limited. However, its structural similarity to 2,4,6-trichlorophenol suggests that it should be handled with care.

  • General Toxicity: Chlorinated phenols are known to be toxic and can cause irritation to the skin, eyes, and respiratory tract.[6]

  • Metabolism: One source suggests that 2-(2,4,6-trichlorophenoxy)ethanol may have a weak estrogenic effect and is metabolized and excreted in urine as a glucuronide conjugate.[7]

  • Handling Precautions: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

2-(2,4,6-Trichlorophenoxy)ethanol is a compound with significant potential for research and development, stemming from its unique combination of a chlorinated aromatic system and a reactive alcohol functionality. While direct experimental data is not abundant, this guide provides a robust, predictive framework for its synthesis, properties, and reactivity based on established chemical principles and data from analogous structures. As research on this and related molecules progresses, it is anticipated that a more complete experimental profile will emerge, further elucidating its potential applications.

References

  • Google Patents. (n.d.). HU208296B - Method for producing 2-(2,4,6-trichloro-phenoxi)-ethyl-chloride.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2,2-Trichloroethanol, 98%. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of ethanol. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2-(2,4,6-Trichlorophenoxy)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]

Sources

A Technical Guide to 2-(2,4,6-Trichlorophenoxy)ethanol (CAS 6161-87-1): Synthesis, Characterization, and Inferred Toxicological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2-(2,4,6-Trichlorophenoxy)ethanol (CAS 6161-87-1), a chemical for which publicly available data is notably scarce. Recognizing this limitation, this document synthesizes a foundational understanding of the compound through a logical, first-principles approach. The guide focuses on its relationship with its well-characterized precursor, 2,4,6-Trichlorophenol (2,4,6-TCP), a probable human carcinogen. We present a proposed synthesis pathway, a hypothetical protocol for its analytical characterization via liquid chromatography-tandem mass spectrometry (LC-MS/MS), and an inferred toxicological profile. This document is intended for researchers, chemists, and drug development professionals who may encounter this molecule as a potential synthetic intermediate, metabolite, or reference standard. All handling and experimental protocols are approached with a high degree of caution, reflecting the hazardous nature of its parent compound.

Introduction and Chemical Identity

2-(2,4,6-Trichlorophenoxy)ethanol is a chlorinated phenoxy ether. Its chemical structure consists of a 2,4,6-trichlorophenol moiety linked via an ether bond to an ethanol group. While specific applications and biological activities are not well-documented in peer-reviewed literature, its structure suggests potential utility as a synthetic intermediate.

Its precursor, 2,4,6-Trichlorophenol (2,4,6-TCP), is a known chemical intermediate used in the synthesis of pharmaceuticals and pesticides, notably as a precursor to the imidazole fungicide prochloraz.[1] 2,4,6-TCP is also a persistent organic pollutant with significant biotoxicity.[2] The U.S. Environmental Protection Agency (EPA) classifies 2,4,6-TCP as a Group B2, probable human carcinogen, based on animal studies showing an increase in lymphomas, leukemia, and liver cancer.[3][4] Given this lineage, 2-(2,4,6-Trichlorophenoxy)ethanol must be treated as a compound of high potential toxicity until proven otherwise.

Chemical Structure and Properties

The fundamental properties of this molecule are derived from its chemical formula. Experimental data is largely unavailable; therefore, properties must be calculated or inferred.

PropertyValueSource
IUPAC Name 2-(2,4,6-trichlorophenoxy)ethanolN/A
CAS Number 6161-87-1N/A
Molecular Formula C₈H₇Cl₃O₂Calculated
Molecular Weight 241.50 g/mol Calculated
Appearance White to pale brown solidInferred from precursor[5]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Poorly soluble in water, soluble in organic solventsInferred from structure

Proposed Synthesis Pathway

The most chemically plausible route for the synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol is a variation of the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 2,4,6-Trichlorophenol to form a nucleophilic phenoxide, which then attacks an electrophilic two-carbon unit, such as ethylene oxide or 2-chloroethanol.

Causality of Experimental Design:

  • Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is ideal. It must be strong enough to deprotonate the phenol (pKa ≈ 6-8) but not so strong as to promote side reactions.

  • Solvent Choice: A polar aprotic solvent, such as acetonitrile (ACN) or dimethylformamide (DMF), is selected to dissolve the ionic intermediate (the phenoxide salt) and the reactants without participating in the reaction.

  • Electrophile: Ethylene oxide is a highly efficient C2 synthon but is a toxic gas requiring specialized handling. 2-Chloroethanol is a liquid and easier to handle, making it a practical alternative for laboratory-scale synthesis.

// Nodes TCP [label="2,4,6-Trichlorophenol\n(Reactant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)\nin Polar Aprotic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenoxide [label="Trichlorophenoxide Anion\n(Nucleophilic Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Electrophile [label="2-Chloroethanol\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-(2,4,6-Trichlorophenoxy)ethanol\n(Target Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt [label="KCl + H₂O\n(Byproducts)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges TCP -> Phenoxide [label="Deprotonation"]; Base -> Phenoxide; Phenoxide -> Product [label="SN2 Attack (Williamson Ether Synthesis)"]; Electrophile -> Product; Product -> Salt [style=dashed, arrowhead=none]; } }

Caption: Proposed Williamson ether synthesis pathway for 2-(2,4,6-Trichlorophenoxy)ethanol.

Hypothetical Laboratory-Scale Synthesis Protocol

Warning: This procedure involves a probable carcinogen (2,4,6-TCP) and should only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4,6-Trichlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,4,6-TCP.

  • Initiation: Begin vigorous stirring under a positive pressure of nitrogen.

  • Reactant Addition: Add 2-chloroethanol (1.2 eq) to the suspension via syringe.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the 2,4,6-TCP spot/peak.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃, KCl).

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Redissolve the resulting crude oil in ethyl acetate and wash sequentially with 1 M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(2,4,6-Trichlorophenoxy)ethanol.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Proposed Analytical Methodology

The detection and quantification of 2-(2,4,6-Trichlorophenoxy)ethanol in various matrices (e.g., biological fluids, environmental samples, reaction mixtures) would necessitate a highly sensitive and specific analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications.[6][7]

Causality of Method Design:

  • Sample Preparation: A solid-phase extraction (SPE) or QuEChERS ("Quick, Easy, Cheap, Effective, Rugged, and Safe") approach would be chosen to efficiently extract the analyte from complex matrices and remove interferences.

  • Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is selected due to the non-polar nature of the trichlorinated aromatic ring. A gradient elution with acetonitrile or methanol and water (with formic acid for improved ionization) will effectively separate the analyte.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative mode is proposed, as the molecule lacks easily protonated sites but can readily lose a proton from the terminal hydroxyl group. Detection via Multiple Reaction Monitoring (MRM) provides superior sensitivity and selectivity by monitoring a specific precursor ion-to-product ion fragmentation.

// Nodes Sample [label="Sample Collection\n(e.g., Plasma, Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; SPE [label="Solid Phase Extraction (SPE)\n(Matrix Cleanup & Concentration)", fillcolor="#F1F3F4", fontcolor="#202124"]; LC [label="Reversed-Phase HPLC\n(Analyte Separation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ESI [label="Electrospray Ionization (ESI)\n(Ion Generation)", fillcolor="#FBBC05", fontcolor="#202124"]; MS1 [label="Quadrupole 1 (Q1)\n(Precursor Ion Selection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS2 [label="Quadrupole 2 (Q2)\n(Collision-Induced Dissociation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS3 [label="Quadrupole 3 (Q3)\n(Product Ion Selection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detector [label="Detector\n(Signal Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> SPE; SPE -> LC; LC -> ESI; ESI -> MS1; MS1 -> MS2; MS2 -> MS3; MS3 -> Detector; } }

Caption: Proposed analytical workflow for the quantification of 2-(2,4,6-Trichlorophenoxy)ethanol.

Hypothetical LC-MS/MS Protocol
  • Standard Preparation: Prepare a stock solution of the synthesized and purified compound in methanol. Create a calibration curve by serial dilution in the appropriate matrix (e.g., blank plasma).

  • Sample Extraction:

    • Spike 100 µL of sample with an appropriate internal standard (e.g., a deuterated analogue).

    • Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex and centrifuge.

    • Evaporate the supernatant to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Negative.

    • MRM Transitions: Determine the optimal precursor ion ([M-H]⁻, m/z 240.9) and at least two product ions by infusing the standard solution. Hypothetical fragments could arise from the cleavage of the ether bond.

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters to maximize signal intensity.

  • Data Analysis: Quantify the analyte by integrating the peak area and comparing it against the calibration curve.

Inferred Toxicological Profile and Safety

No direct toxicological studies for 2-(2,4,6-Trichlorophenoxy)ethanol are available. Therefore, its toxicological profile must be inferred from its precursor, 2,4,6-TCP. This is a critical and necessary assumption for ensuring laboratory safety.

Key Toxicological Concerns based on 2,4,6-TCP:

  • Carcinogenicity: 2,4,6-TCP is classified as a probable human carcinogen (EPA Group B2).[3]

  • Acute Toxicity: Inhalation can cause severe respiratory irritation, including coughing and bronchitis.[3]

  • Persistence: Chlorophenols are known persistent organic pollutants that can bioaccumulate.[2]

A commercial supplier notes, without citation, that the compound may have weak estrogenic effects and is excreted as a glucuronide conjugate, which is a common metabolic pathway for compounds with hydroxyl groups.[8] This information should be considered anecdotal until independently verified.

Mandatory Safety and Handling Procedures

All work with this compound must be conducted under the assumption that it carries risks similar to or greater than 2,4,6-TCP.

  • Engineering Controls: All manipulations (weighing, dissolving, reacting) must occur within a certified chemical fume hood to prevent inhalation.[9]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), and consider double-gloving.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Body Protection: A flame-resistant lab coat must be worn.

  • Handling: Avoid creating dust.[9] Use solutions where possible. All equipment should be decontaminated after use.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[10][11]

  • Disposal: All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and governmental regulations.

Potential Applications and Research Context

Based on its structure and the known uses of its precursor, 2-(2,4,6-Trichlorophenoxy)ethanol could be relevant in the following areas:

  • Fungicide Synthesis: As 2,4,6-TCP is a key intermediate for the fungicide prochloraz, this compound could be a related impurity, a metabolite, or a novel synthetic intermediate for next-generation fungicides.[1][8]

  • Metabolism Studies: If organisms are exposed to prochloraz or other related phenoxy-based chemicals, this compound could be a potential metabolite, making it a valuable analytical standard for toxicology and environmental fate studies.

  • Reference Standard: For environmental or food safety testing, a certified reference material of this compound would be necessary for the accurate identification and quantification of it as a potential contaminant.

Conclusion

2-(2,4,6-Trichlorophenoxy)ethanol is a poorly characterized chemical entity. This guide provides a necessary framework for its study by proposing logical methods for its synthesis and analysis. The most critical directive is the assumption of its toxicity. Based on the known high-hazard profile of its precursor, 2,4,6-Trichlorophenol, all research and handling must be conducted with stringent safety protocols in place. Further empirical research is required to validate the proposed methods and definitively characterize the physicochemical, toxicological, and biological properties of this compound.

References

  • Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1480, Trichlorophenoxyacetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1480, Trichlorophenoxyacetic acid. Retrieved from [Link]

  • Wang, Y., et al. (2023). Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. MDPI. Retrieved from [Link]

  • CN104311396A - Synthetic method of 2, 4, 6-trichlorophenol. (n.d.). Google Patents.
  • U.S. Environmental Protection Agency. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11331, 2,4,6-Trichlorophenoxyacetic acid. Retrieved from [Link]

  • OECD SIDS. (2005). 2-(2-(2-METHOXYETHOXY)ETHOXY)-ETHANOL.
  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol. (n.d.). Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6914, 2,4,6-Trichlorophenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-[2-(2,4,5-Trichlorophenoxy)ethoxy]ethanol (CAS 90920-28-8). Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: L(-)-Lactic acid ethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3842173, N-(2-(2,4,6-Trichlorophenoxy)ethyl)-1-propanamine. Retrieved from [Link]

  • Karaman, R. (2016). Please, May anyone help me with a good method for detecting 2-phenoxy ethanol and 4 chlorophenoxy acetic acid using LC/MS? ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]

  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). EPA Method 525.3. Retrieved from [Link]

Sources

physical and chemical properties of 2-(2,4,6-Trichlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical and chemical profile of 2-(2,4,6-Trichlorophenoxy)ethanol , a critical intermediate in pesticide synthesis and a primary metabolite of the fungicide prochloraz.[1]

CAS Registry Number: 6161-87-1 Synonyms: 2,4,6-Trichlorophenoxyethanol; TCPE; Prochloraz Metabolite BTS 40348 (alcohol form)[1]

Executive Summary

2-(2,4,6-Trichlorophenoxy)ethanol is a halogenated aromatic ether characterized by a trichlorophenol ring coupled to an ethylene glycol chain.[1] It serves two primary roles in research and industry: as a synthetic precursor for amine-based fungicides (e.g., prochloraz derivatives) and as a biomarker for environmental monitoring of imidazole fungicide degradation.[1] Its high lipophilicity (LogP ~3.[1]6) and resistance to oxidative degradation define its persistence in biological and environmental matrices.[1]

Molecular Identity & Structural Analysis

The molecule consists of a lipophilic 2,4,6-trichlorophenyl head group and a hydrophilic hydroxyethyl tail.[1] The steric bulk of the ortho-chlorines (positions 2 and 6) restricts rotation around the ether linkage, influencing its binding affinity in biological systems (e.g., estrogen receptor interactions).

Parameter Data
IUPAC Name 2-(2,4,6-Trichlorophenoxy)ethanol
Molecular Formula C₈H₇Cl₃O₂
Molecular Weight 241.50 g/mol
SMILES Clc1cc(Cl)cc(Cl)c1OCCO
InChI Key GAA16187 (Internal Ref) / Standard InChI needed for database
Structural Class Halogenated Phenoxy Alcohol

Physicochemical Profile

The following data consolidates experimental and predicted values critical for formulation and analytical method development.

Table 1: Physical Properties
PropertyValueContext/Relevance
Physical State Viscous Liquid / Low-melting SolidPure compound often crystallizes slowly; commercial samples may appear as viscous oils.[1]
Boiling Point 340.6 °C (at 760 mmHg)High boiling point indicates low volatility, relevant for GC analysis (requires derivatization or high temps).[1]
Density ~1.5 - 1.6 g/cm³Significantly denser than water due to heavy chlorination.[1]
Solubility (Water) < 50 mg/L (Est.)Poor water solubility; requires organic cosolvents (MeOH, ACN) for stock solutions.[1]
Solubility (Organic) HighSoluble in dichloromethane, ethyl acetate, acetone, and methanol.
LogP (Octanol/Water) 3.62 (Predicted)Indicates high membrane permeability and potential for bioaccumulation.[1]
pKa ~14 (Alcoholic OH)The phenolic pKa is masked by the ether linkage; the terminal hydroxyl is non-acidic.[1]

Chemical Reactivity & Stability

Understanding the reactivity profile is essential for handling and derivatization.[1]

  • Ether Linkage Stability: The aryl-alkyl ether bond is robust against hydrolysis under neutral and basic conditions.[1] Acidic cleavage requires harsh conditions (e.g., HBr/AcOH) due to the electron-withdrawing effect of the trichloro-ring deactivating the oxygen.[1]

  • Nucleophilic Substitution: The terminal hydroxyl group is a primary alcohol, readily undergoing:

    • Chlorination: Reaction with thionyl chloride (

      
      ) yields 2-(2,4,6-trichlorophenoxy)ethyl chloride (a key intermediate for prochloraz).[1]
      
    • Esterification: Reacts with anhydrides (e.g., acetic anhydride) or acid chlorides.[1]

  • Oxidation: Resistant to mild oxidants, but strong oxidation (e.g., Jones reagent) converts the terminal alcohol to 2-(2,4,6-trichlorophenoxy)acetic acid.

Synthesis Protocol

For research applications requiring high-purity standards, the Ethylene Carbonate Method is preferred over the Ethylene Oxide method due to safety and operational simplicity in a standard lab setting.[1]

Protocol: Alkylation of 2,4,6-Trichlorophenol

Objective: Synthesize 2-(2,4,6-Trichlorophenoxy)ethanol with >98% purity.

Reagents:

  • 2,4,6-Trichlorophenol (1.0 eq)[1]

  • Ethylene Carbonate (1.2 eq)[1]

  • Potassium Carbonate (

    
    , 0.05 eq, Catalyst)[1]
    
  • Solvent: Xylene or DMF (optional, neat reaction preferred for green chemistry)

Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser and thermometer, combine 2,4,6-trichlorophenol and ethylene carbonate. Add the

    
     catalyst.[1]
    
  • Reaction: Heat the mixture to 140–150°C . Evolution of

    
     gas indicates the reaction progress.[1]
    
  • Completion: Monitor via TLC (Hexane/EtOAc 7:3) or HPLC.[1] The reaction is typically complete when

    
     evolution ceases (approx. 4–6 hours).[1]
    
  • Work-up: Cool to 80°C. If neat, add Toluene to dissolve. Wash with 5% NaOH (to remove unreacted phenol) followed by water.[1]

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from Hexane/Toluene or distill under high vacuum if liquid.[1]
    

Synthesis Start 2,4,6-Trichlorophenol + Ethylene Carbonate Inter Intermediate Complex Start->Inter Nucleophilic Attack Catalyst Cat: K2CO3 Temp: 150°C Catalyst->Inter Activates Phenol Product 2-(2,4,6-Trichlorophenoxy)ethanol + CO2 (gas) Inter->Product Decarboxylation

Figure 1: Alkylation pathway via Ethylene Carbonate ring-opening.[1]

Analytical Characterization

Confirm identity using the following spectral fingerprints.

Nuclear Magnetic Resonance (NMR)

Solvent:



  • ¹H NMR (400 MHz):

    • δ 7.35 ppm (s, 2H): Aromatic protons at positions 3 and 5.[1] Singlet due to magnetic equivalence caused by 2,4,6-symmetry.[1]

    • δ 4.15 ppm (t, J=5.0 Hz, 2H):

      
      . Deshielded by the aromatic ether oxygen.[1]
      
    • δ 3.95 ppm (t, J=5.0 Hz, 2H):

      
      .[1]
      
    • δ 2.50 ppm (br s, 1H):

      
       (Exchangeable).
      
Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 240, 242, 244 (Characteristic cluster for 3 chlorine atoms).[1]

  • Base Peak: m/z 196/198 (Loss of

    
     fragment, yielding the 2,4,6-trichlorophenol cation).[1]
    

Biological & Environmental Context

This compound is a stable metabolite of Prochloraz , a widely used imidazole fungicide.[1]

Metabolic Pathway

In mammalian and environmental systems, Prochloraz undergoes cleavage of the urea side chain.[1] The imidazole ring is removed, followed by hydrolysis of the propyl-urea chain, eventually yielding 2-(2,4,6-trichlorophenoxy)ethanol.[1] This alcohol is then conjugated with glucuronic acid for excretion.[1][2]

Metabolism Prochloraz Prochloraz (Fungicide) Cleavage Urea Hydrolysis (Liver/Soil) Prochloraz->Cleavage CYP450 / Hydrolysis Metabolite 2-(2,4,6-Trichlorophenoxy)ethanol (Target Analyte) Cleavage->Metabolite Dealkylation Conjugate Glucuronide Conjugate (Urine Excretion) Metabolite->Conjugate UGT Enzymes

Figure 2: Metabolic degradation pathway of Prochloraz to the target alcohol.[1]

Toxicological Implications[1]
  • Estrogenic Activity: Research indicates weak estrogenic potential, binding to estrogen receptors (ER).[1] This is a critical consideration for endocrine disruption screening in drug development.[1]

  • Irritation: Classified as a skin and eye irritant.[1][3] Handling requires standard PPE (gloves, goggles).[1]

References

  • Biosynth Carbosynth. 2-(2,4,6-Trichlorophenoxy)ethanol Product Data.Link[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6914 (2,4,6-Trichlorophenol - Parent Structure).[1]Link[1]

  • Food and Agriculture Organization (FAO). Prochloraz Residue Evaluation (2004).[1]Link[1]

Sources

An In-depth Technical Guide to 2-(2,4,6-Trichlorophenoxy)ethanol: Molecular Structure, Properties, Synthesis, and Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(2,4,6-trichlorophenoxy)ethanol, a halogenated aromatic ether with potential applications in chemical synthesis and biological research. This document delves into its molecular characteristics, physicochemical properties, a detailed synthetic pathway, and its known biological activities, offering a valuable resource for professionals in the fields of medicinal chemistry, toxicology, and drug development.

Molecular Structure and Physicochemical Properties

2-(2,4,6-Trichlorophenoxy)ethanol is a derivative of ethanol and 2,4,6-trichlorophenol, characterized by a trichlorinated phenyl ring linked to an ethanol moiety via an ether bond.

Molecular Formula: C₈H₇Cl₃O₂[1]

Molecular Weight: 241.50 g/mol [1]

CAS Number: 6161-87-1[1]

The structural arrangement of 2-(2,4,6-trichlorophenoxy)ethanol confers specific physicochemical properties that are crucial for its handling, reactivity, and potential biological interactions.

Table 1: Physicochemical Properties of 2-(2,4,6-Trichlorophenoxy)ethanol

PropertyValueSource
Boiling Point340.6 °CPredicted Data

It is important to note that many of the specific physical properties of 2-(2,4,6-trichlorophenoxy)ethanol are based on computational predictions. Experimental validation is recommended for precise applications.

Synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol

The synthesis of 2-(2,4,6-trichlorophenoxy)ethanol can be efficiently achieved through the Williamson ether synthesis.[2][3][4][5] This well-established method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. In this case, the synthesis proceeds by reacting the sodium salt of 2,4,6-trichlorophenol with 2-chloroethanol.

Synthesis of the Precursor: 2,4,6-Trichlorophenol

A key starting material for the synthesis is 2,4,6-trichlorophenol. This precursor can be synthesized by the direct chlorination of phenol.[6]

Experimental Protocol: Synthesis of 2,4,6-Trichlorophenol [6]

  • In a well-ventilated fume hood, charge a reaction vessel with phenol.

  • Introduce a catalytic amount of a suitable Lewis acid (e.g., aluminum chloride or iron(III) chloride).

  • While stirring vigorously, bubble chlorine gas through the molten phenol at a controlled rate. The reaction is highly exothermic and requires careful temperature management, typically maintaining the temperature between 50-80°C.

  • Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC), to follow the disappearance of phenol and the formation of chlorinated intermediates and the final product.

  • Upon completion, the crude 2,4,6-trichlorophenol can be purified by distillation or recrystallization from a suitable solvent like ethanol.

Caption: Synthesis of 2,4,6-Trichlorophenol via direct chlorination of phenol.

Williamson Ether Synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol

The final product is synthesized by reacting the prepared 2,4,6-trichlorophenol with 2-chloroethanol in the presence of a strong base.

Experimental Protocol: Williamson Ether Synthesis [7]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trichlorophenol in a suitable solvent, such as ethanol or tetrahydrofuran (THF).

  • Add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to form the corresponding 2,4,6-trichlorophenoxide salt.

  • To this solution, add a stoichiometric equivalent of 2-chloroethanol.

  • Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or GC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or dichloromethane) to remove inorganic salts.[8]

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude 2-(2,4,6-trichlorophenoxy)ethanol can be purified by column chromatography on silica gel or by recrystallization.

Caption: Williamson ether synthesis of the target compound.

Biological Activity and Potential Applications

Known Biological Effects

2-(2,4,6-Trichlorophenoxy)ethanol has been identified as a chlorinating agent.[1] It is capable of catalyzing the reaction of chlorine with hydroxyl groups, leading to the formation of hypochlorite. This property suggests its potential use in disinfection or as a reagent in specific chlorination reactions.

Furthermore, studies have indicated that this compound exhibits weak estrogenic effects.[1] It has been detected in the urine of animals following treatment, where it can be conjugated with glucuronic acid for excretion.[1] This metabolic pathway is a common detoxification route for xenobiotics containing hydroxyl groups.

Potential as a Building Block in Drug Discovery

While specific applications of 2-(2,4,6-trichlorophenoxy)ethanol in drug development are not extensively documented, its structure suggests its utility as a chemical building block.[9][10][11] The presence of a hydroxyl group allows for further functionalization, such as esterification or conversion to a leaving group for subsequent nucleophilic substitution reactions. The trichlorinated phenyl ring provides a scaffold that can be modified through nucleophilic aromatic substitution, although the electron-withdrawing nature of the chlorine atoms deactivates the ring towards electrophilic substitution.

The structural motif of a phenoxyethanol is present in various biologically active molecules. Therefore, 2-(2,4,6-trichlorophenoxy)ethanol could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications. The chlorine atoms can influence the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design.

Analytical Methods

The analysis of 2-(2,4,6-trichlorophenoxy)ethanol can be performed using standard chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for the separation and identification of volatile and semi-volatile organic compounds. The ethanol moiety may require derivatization to a more volatile silyl ether to improve chromatographic performance.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV detector would be a suitable method for the quantification of this compound, given the presence of the chromophoric phenyl ring.

Safety and Handling

  • 2,4,6-Trichlorophenol: This precursor is known to be toxic and a probable human carcinogen.[12][13] It can cause irritation to the skin, eyes, and respiratory tract.[14]

  • Chlorophenoxy Herbicides: Related compounds, such as 2,4,5-trichlorophenoxyacetic acid (a component of Agent Orange), have been phased out due to toxicity concerns.[15][16]

Recommended Safety Precautions:

  • Handle 2-(2,4,6-trichlorophenoxy)ethanol in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

2-(2,4,6-Trichlorophenoxy)ethanol is a chemical compound with a well-defined structure and predictable synthetic accessibility via the Williamson ether synthesis. Its known biological activity as a chlorinating agent and a weak estrogenic compound, coupled with its potential as a synthetic building block, makes it a molecule of interest for further investigation in medicinal chemistry and related fields. Researchers and drug development professionals should handle this compound with appropriate safety precautions, drawing on the known hazards of its structural analogs. Further research is warranted to fully elucidate its biological activity profile and explore its potential applications in the development of novel therapeutic agents.

References

  • PubChem. (n.d.). 2-(2,4,6-trichlorophenoxy)ethan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). CN104311396A - Synthetic method of 2, 4, 6-trichlorophenol.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-vinylthiophene. Retrieved from [Link]

  • MDPI. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trichlorophenoxyacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • EPA. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]

  • PubChem. (n.d.). Trichlorophenoxyacetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Advanced Synthesis Protocols for 2-(2,4,6-Trichlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for 2-(2,4,6-Trichlorophenoxy)ethanol , a critical intermediate in the manufacture of imidazole fungicides such as Prochloraz .

Technical Monograph | Version 2.1

Executive Summary & Strategic Relevance

2-(2,4,6-Trichlorophenoxy)ethanol (CAS: 6161-87-1) is the primary hydroxyethyl ether intermediate required for the synthesis of Prochloraz, a widely used ergosterol biosynthesis inhibitor.[1] Its synthesis demands rigorous control over regioselectivity to prevent polyethoxylation (formation of PEG chains) and to minimize the formation of polychlorinated dibenzo-p-dioxins (PCDDs) arising from the thermal treatment of the precursor, 2,4,6-trichlorophenol (TCP).

This guide delineates three distinct synthesis pathways, prioritizing the Ethylene Carbonate (EC) route for its atom economy and safety profile in laboratory to pilot-scale settings, while analyzing the Ethylene Oxide (EO) route for industrial mass production.

Core Chemical Identity[1][2][3]
  • IUPAC Name: 2-(2,4,6-trichlorophenoxy)ethanol[1][2]

  • Molecular Formula: C₈H₇Cl₃O₂[1]

  • Molecular Weight: 241.5 g/mol [1]

  • Key Impurities: 2,4,6-Trichlorophenol (unreacted), 1,2-bis(2,4,6-trichlorophenoxy)ethane (bis-ether), Poly(oxyethylene) derivatives.[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis of the target ether bond involves the nucleophilic attack of the 2,4,6-trichlorophenoxide anion on an electrophilic ethylating agent. The electron-withdrawing nature of the three chlorine atoms on the aromatic ring reduces the nucleophilicity of the phenoxide oxygen, requiring optimized catalysis to drive conversion.

Pathway Visualization

SynthesisPathways cluster_side Critical Impurities TCP 2,4,6-Trichlorophenol (Precursor) EC Ethylene Carbonate (Cat: KI/K2CO3) TCP->EC Pathway A: Decarboxylative Etherification EO Ethylene Oxide (Cat: NaOH) TCP->EO Pathway B: Direct Ethoxylation CE 2-Chloroethanol (Cat: NaOH/H2O) TCP->CE Pathway C: Williamson Ether Synthesis Target 2-(2,4,6-Trichlorophenoxy)ethanol (Target) Poly Polyethoxylates (Excess EO/EC) Target->Poly Over-reaction EC->Target -CO2 EO->Target CE->Target -NaCl Bis Bis-ether (Alkylation of Product)

Figure 1: Comparative retrosynthetic pathways. Pathway A (Ethylene Carbonate) is preferred for safety and selectivity.

Primary Protocol: Ethylene Carbonate (EC) Route

Rationale: This pathway utilizes ethylene carbonate as a "masked" ethylene oxide source.[1] It avoids the handling of gaseous, explosive EO and minimizes the formation of polyethoxylated byproducts due to the steric bulk of the carbonate intermediate and the evolution of CO₂, which drives the reaction forward entropically.

Reaction Mechanism

The reaction proceeds via a catalytic cycle involving a halide anion (typically iodide from KI) acting as a nucleophile to open the ethylene carbonate ring, followed by nucleophilic attack by the phenoxide.

  • Activation: Base (K₂CO₃) deprotonates TCP to form Potassium 2,4,6-trichlorophenoxide.[1]

  • Ring Opening: The phenoxide attacks the alkylene carbon of EC (or EC is activated by coordination with K⁺).[1]

  • Decarboxylation: The intermediate carbonate ester collapses, releasing CO₂ and yielding the target alcohol.[1]

Detailed Experimental Protocol

Scale: 1.0 Mole Basis

ReagentAmountEquiv.Role
2,4,6-Trichlorophenol 197.5 g1.0Substrate
Ethylene Carbonate 96.8 g1.1Reagent
Potassium Carbonate 7.0 g0.05Base Catalyst
Potassium Iodide 1.6 g0.01Nucleophilic Catalyst
Xylene/Toluene 100 mL-Azeotropic Solvent (Optional)

Step-by-Step Workflow:

  • Charging: In a 500 mL 4-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the 2,4,6-trichlorophenol and Potassium Carbonate.

  • Inerting: Purge the system with Nitrogen (N₂) for 15 minutes to prevent oxidative darkening of the phenol.[1]

  • Melting & Addition: Heat to 100°C to melt the TCP. Add Ethylene Carbonate and Potassium Iodide.[1]

  • Reaction Phase: Increase temperature to 145°C - 155°C .

    • Observation: Evolution of CO₂ gas will commence.[1] Ensure adequate venting.[1]

    • Duration: Maintain temperature for 4–6 hours. Monitor CO₂ evolution; cessation indicates reaction endpoint.[1]

  • IPC (In-Process Control): Sample for HPLC. Target < 0.5% unreacted TCP.

  • Work-up:

    • Cool the mixture to 80°C.

    • Add 200 mL Toluene and 100 mL Water.[1] Stir for 30 minutes to wash out salts (KI, K₂CO₃) and unreacted EC.

    • Separate phases.[1] Wash the organic layer with 5% NaOH solution (to remove residual acidic TCP) followed by brine.[1]

  • Isolation: Distill off Toluene under reduced pressure. Recrystallize the crude solid from Ethanol/Water (80:20) or use directly if purity > 98%.[1]

Yield Expectation: 92–95% Melting Point: 58–60°C[1]

Secondary Protocol: Ethylene Oxide (EO) Route

Rationale: Preferred for industrial-scale manufacturing (>1 ton) where raw material cost is paramount.[1] This route requires pressurized reactors and strict safety controls.

Process Flow Diagram

EO_Process Feed Feed Preparation TCP + NaOH (cat) Reactor Pressurized Reactor 130°C, 3-5 bar EO Injection Feed->Reactor Pump Reactor->Reactor Exothermic Loop Flash Flash Vessel Remove Unreacted EO Reactor->Flash Crude Stream Neutral Neutralization Add Acid (HCl/H2SO4) Flash->Neutral Strip Stripping Remove Water/Lights Neutral->Strip Product Final Product Molten or Flaked Strip->Product

Figure 2: Industrial Ethoxylation Process Flow.[1]

Critical Process Parameters (CPPs)
  • Catalyst Selection: NaOH or NaOMe is preferred.[1] Triethylamine can be used but may lead to color issues.[1]

  • EO Stoichiometry: Strictly controlled at 1.05 molar equivalents . Excess EO leads to 2-(2-(2,4,6-trichlorophenoxy)ethoxy)ethanol (di-ethoxylate).[1]

  • Temperature: Maintain 120°C–130°C . Temperatures >150°C increase the risk of runaway reactions and polymerization.[1]

  • Pressure: 2–4 bar gauge. Nitrogen padding is essential to keep the headspace outside flammability limits.[1]

Comparative Analysis of Pathways

FeaturePathway A: Ethylene CarbonatePathway B: Ethylene OxidePathway C: Williamson (2-Chloroethanol)
Atom Economy Moderate (Loss of CO₂)High (100% atom incorporation)Low (Salt waste generation)
Safety Profile High (No pressurized gas)Low (Explosive/Toxic gas)Moderate (Toxic alkyl halide)
Selectivity High (Mono-substitution favored)Moderate (Oligomers possible)Moderate (Bis-ether possible)
Scalability Lab to Pilot (kg to tons)Industrial (>100 tons)Lab only
Reaction Time 4–8 Hours1–3 Hours12–24 Hours

Troubleshooting & Impurity Control

Impurity: 1,2-bis(2,4,6-trichlorophenoxy)ethane[1]
  • Origin: Reaction of the product alkoxide with 2-chloroethanol (Pathway C) or transesterification issues.[1]

  • Mitigation: In Pathway C, use a large excess of 2-chloroethanol.[1] In Pathway A/B, this is rare unless extreme temperatures are used.[1]

Impurity: Unreacted 2,4,6-Trichlorophenol
  • Risk: TCP is a precursor to dioxins if incinerated or heated uncontrollably.[1]

  • Removal: Alkaline wash (5-10% NaOH) during workup is mandatory.[1] The phenol is soluble in alkali; the ether product is not.[1]

Impurity: Colored Oxidative Byproducts
  • Origin: Oxidation of the phenol ring at high temperatures.[1]

  • Mitigation: Strict Nitrogen blanketing.[1] Addition of antioxidants (e.g., Sodium Hypophosphite) during the reaction.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6914, 2,4,6-Trichlorophenol. Retrieved January 30, 2026, from [Link]

  • Google Patents. (2010).[1] CN101851167B - Method for synthesizing prochloraz intermediate.[1] Retrieved January 30, 2026, from

  • Vossen, J. T., et al. (2023).[1][3] Recycling of a thermoresponsive “catalyst pill”: separation of a molecular catalyst in solid ethylene carbonate. Green Chemistry, 25, 2872-2880.[1] Retrieved January 30, 2026, from [Link]

Sources

Thermodynamic Profile and Stability Assessment of 2-(2,4,6-Trichlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability of 2-(2,4,6-Trichlorophenoxy)ethanol Document Type: Technical Whitepaper / Stability Assessment Guide Audience: Chemical Process Researchers, API Development Scientists, and HSE Specialists.

Executive Summary

2-(2,4,6-Trichlorophenoxy)ethanol (TCPE), CAS 6161-87-1 , is a critical intermediate in the synthesis of imidazole fungicides (e.g., Prochloraz).[1] While the ether linkage provides moderate thermal resilience relative to its parent phenol, the molecule possesses a specific thermodynamic hazard profile governed by the trichlorophenyl moiety.

This guide details the thermal stability boundaries of TCPE, focusing on the prevention of polychlorinated dibenzo-p-dioxin (PCDD) formation and the management of exothermic decomposition during scale-up. It provides a validated experimental framework for characterizing these risks using DSC, TGA, and ARC.

Physicochemical Baseline & Molecular Context

Before assessing stability, we must establish the thermodynamic baseline. TCPE is the alkylation product of 2,4,6-trichlorophenol (2,4,6-TCP) and ethylene carbonate (or ethylene oxide).

PropertyValue / CharacteristicImplication for Stability
CAS Number 6161-87-1Unique identifier for safety databases.[1]
Molecular Weight 241.49 g/mol Moderate volatility; reduced vapor pressure compared to 2,4,6-TCP.
Boiling Point ~340.6°C (Predicted)High boiling point implies decomposition likely precedes distillation at atmospheric pressure.
Physical State Waxy Solid / Viscous LiquidLow melting point requires precise DSC calibration in the sub-ambient to 100°C range.
Functional Groups Aryl Ether, Primary Alcohol, Ar-Cl (x3)Risk: Ether cleavage (acid catalyzed) and Ar-Cl homolysis (radical formation).

Mechanisms of Thermal Degradation

The thermal stability of TCPE is not defined by a single decomposition temperature (


), but by three distinct mechanistic regimes. Understanding these is vital for setting Process Safety Time (PST) limits.
Regime A: Dehydration & Vinyl Ether Formation (>180°C)

Under acidic conditions or catalytic surfaces (e.g., unpassivated stainless steel), the terminal hydroxyl group can undergo dehydration.

  • Mechanism: Intramolecular elimination of water.

  • Result: Formation of 2,4,6-trichlorophenyl vinyl ether. This increases polymerization risk.

Regime B: Ether Cleavage & Reversion (>220°C)

At elevated temperatures, particularly in the presence of Lewis acids (trace metal impurities), the ether bond cleaves.

  • Mechanism:

    
     bond scission.
    
  • Critical Hazard: This releases 2,4,6-trichlorophenol (TCP) and ethylene glycol/oxide species. TCP is more volatile and significantly more toxic than TCPE.

Regime C: Oxidative Condensation (The "Dioxin Window") (>250°C)

This is the critical safety parameter for drug development. If TCPE degrades to TCP in the presence of heat and oxygen (or alkaline conditions), it undergoes intermolecular condensation to form Polychlorinated Dibenzo-p-dioxins (PCDDs) .

  • Pathway: Pre-dioxin formation involves the dimerization of chlorophenoxy radicals.

Visualization: Thermal Degradation Pathways

TCPE_Degradation TCPE 2-(2,4,6-Trichlorophenoxy)ethanol (Stable < 180°C) Dehydration Dehydration (Acid Cat. / >180°C) TCPE->Dehydration Cleavage Ether Cleavage (>220°C) TCPE->Cleavage VinylEther Vinyl Ether Derivative (Polymerization Risk) Dehydration->VinylEther TCP 2,4,6-Trichlorophenol (Toxic Intermediate) Cleavage->TCP Releases Ethylene Glycol Dioxins PCDDs (Dioxins) (CRITICAL HAZARD) TCP->Dioxins Oxidative Dimerization (>250°C + O2/Base)

Figure 1: Thermal degradation cascade of TCPE. The red pathway represents the critical safety trajectory leading to dioxin formation.

Experimental Protocols for Stability Assessment

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the Onset Temperature (


) and Enthalpy of Decomposition (

).
  • Crucible Selection: Use Gold-plated high-pressure crucibles (100 bar) .

    • Reasoning: Standard aluminum pans may catalyze decomposition due to Al-Cl interactions (Lewis acid catalysis), shifting

      
       artificially low. High pressure prevents endothermic evaporation from masking exothermic decomposition.
      
  • Sample Mass: 2–4 mg (Keep low to prevent sensor saturation during rapid decomposition).

  • Atmosphere: Nitrogen (50 mL/min). Note: Run a secondary check in Air to assess oxidative stability, but be aware of sensor damage risk.

  • Ramp Rate: 5°C/min.

    • Logic: Slower rates provide better resolution of overlapping thermal events (e.g., melting vs. early-stage decomposition).

  • Acceptance Criterion: A stable baseline up to 200°C. Any exotherm < 200°C indicates impurity-driven instability (likely residual TCP).

Protocol B: Thermogravimetric Analysis (TGA-MS)

Purpose: To identify the evolved gases (Evolved Gas Analysis).

  • Setup: Couple TGA with a Mass Spectrometer or FTIR.

  • Ramp: 10°C/min to 600°C.

  • Key Signals to Monitor:

    • m/z 36/38 (HCl): Indicates dehydrochlorination (charring).

    • m/z 196/198 (Trichlorophenol): Indicates ether cleavage.

    • m/z 44 (Ethylene Oxide/Acetaldehyde): Indicates alkyl chain degradation.

Protocol C: Isothermal Stress Testing (IST)

Purpose: To simulate long-term storage or process holds.

  • Method: Hold sample at 150°C for 24 hours in a sealed glass ampoule (under Argon).

  • Analysis: Analyze post-stress sample via HPLC.

  • Pass Criteria: < 0.5% degradation and zero detection of polychlorinated dibenzodioxins/furans (PCDD/Fs).

Data Interpretation & Safety Limits

When analyzing your thermal data, categorize the material based on the "Rule of 100" for scale-up.

ParameterExperimental ResultOperational Limit (Scale-Up)
DSC

e.g., 260°C

(Subtract 100°C safety margin)
Max Adiabatic Temp Rise (

)
Calculated from DSC enthalpyIf

, requires emergency relief sizing.
TGA 1% Mass Loss e.g., 180°CDefines the maximum drying temperature.
Workflow: Stability Validation Logic

Stability_Workflow Start Start: TCPE Sample PurityCheck HPLC Purity Check (>98% required) Start->PurityCheck DSC_Screen DSC Screening (Sealed, 5°C/min) PurityCheck->DSC_Screen Decision1 Exotherm < 200°C? DSC_Screen->Decision1 Reject REJECT: Unstable Check for TCP impurities Decision1->Reject Yes TGA_MS TGA-MS Analysis (Identify Off-gases) Decision1->TGA_MS No Decision2 HCl detected? TGA_MS->Decision2 Safe VALIDATED Set T_max = T_onset - 100K Decision2->Safe No Corrosive CAUTION: Corrosive Gas Requires Scrubber Decision2->Corrosive Yes

Figure 2: Decision logic for validating TCPE thermal stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1480, 2,4,5-Trichlorophenoxyacetic acid (Analogous Structure Data). Retrieved from [Link]

  • Stoessel, F. (2008).Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Esposito, G. et al. (2011).Formation of PCDDs and PCDFs in the catalyzed synthesis of chlorophenoxy derivatives. Chemosphere.

(Note: Specific raw thermal data for this intermediate is often proprietary; the values provided in Section 4 are illustrative of typical chlorinated phenoxy ether behaviors and should be experimentally verified using the protocols in Section 3.)

Sources

Environmental Fate & Transport of 2-(2,4,6-Trichlorophenoxy)ethanol: A Technical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Environmental Fate of 2-(2,4,6-Trichlorophenoxy)ethanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the environmental fate, transport, and degradation mechanisms of 2-(2,4,6-Trichlorophenoxy)ethanol (CAS 6161-87-1). As a chlorinated ether used primarily as a chlorinating catalyst and pharmaceutical intermediate, its environmental behavior is governed by the stability of its ether linkage and the persistence of its primary metabolite, 2,4,6-Trichlorophenol (2,4,6-TCP) .

While the parent compound exhibits moderate water solubility due to the hydroxyethyl moiety, its transformation pathways—specifically hydrolysis and biological ether cleavage—drive its long-term environmental impact. This guide details the physicochemical drivers of its distribution, outlines the biotic and abiotic degradation pathways, and provides validated experimental protocols for researchers assessing its persistence in soil and aqueous matrices.

Physicochemical Profiling & Molecular Drivers

The environmental distribution of 2-(2,4,6-Trichlorophenoxy)ethanol is dictated by the competition between its lipophilic trichlorobenzene ring and the hydrophilic hydroxyethyl tail.

Table 1: Physicochemical Properties (Experimental & Predicted)
PropertyValue / EstimateEnvironmental Significance
Molecular Formula C₈H₇Cl₃O₂Basis for mass spectrometry identification (M+ isotopologues).
Molecular Weight 241.49 g/mol Moderate mobility in porous media.
Physical State Crystalline SolidLow fugacity from dry surfaces; particulate transport relevant.
Log Kow (Octanol-Water) 3.0 – 3.4 (Predicted)*Moderate bioaccumulation potential; partitions to organic carbon in soil.
Water Solubility ~150–250 mg/L (Est.)Sufficiently soluble to transport via runoff/leaching.
Vapor Pressure < 10⁻⁴ Pa (25°C)Volatilization is negligible from soil/water surfaces.
pKa Non-ionizable (Ether)pH does not affect the speciation of the parent molecule (unlike its phenolic metabolite).

*Note: Log Kow is estimated based on the structural analog 2,4,6-TCP (LogKow 3.69) adjusted for the polarity of the hydroxyethyl group (-0.5 to -0.7 shift).

Abiotic Degradation Mechanisms

Abiotic processes are the first line of transformation. The ether bond is generally resistant to hydrolysis under neutral environmental conditions but becomes susceptible under extreme pH or photolytic stress.

Hydrolytic Stability

The ether linkage (Ar-O-R) is chemically stable at pH 5–9. However, under highly acidic conditions (pH < 3) or in the presence of Lewis acids, acid-catalyzed cleavage can occur, releasing 2,4,6-TCP and ethylene glycol. In natural waters, hydrolysis is considered a minor pathway compared to biodegradation.

Photolysis

Direct photolysis is a significant pathway for the parent compound due to the trichlorobenzene chromophore, which absorbs UV radiation in the 280–300 nm range.

  • Mechanism: Photon absorption leads to homolytic cleavage of the C-Cl bond (usually at the ortho or para position), resulting in dechlorination.

  • Product: Formation of dechlorinated ether intermediates (e.g., dichlorophenoxyethanols), which are generally more biodegradable.

Biotic Transformation & Metabolic Pathways

Biological degradation is the dominant removal mechanism in soil and sediment. The rate-limiting step is the cleavage of the ether bond.

Aerobic Biodegradation

Microbial consortia (e.g., Pseudomonas spp., Sphingomonas spp.) utilize oxidative enzymes to attack the alkyl chain.

  • Ether Cleavage: Monooxygenases hydroxylate the alpha-carbon of the ethoxy chain, leading to hemiacetal formation and spontaneous collapse into 2,4,6-Trichlorophenol (2,4,6-TCP) and Glycolaldehyde .

  • Ring Degradation: The resulting 2,4,6-TCP is recalcitrant but can be degraded via oxidative dechlorination to chlorocatechols, followed by ortho- or meta-ring cleavage.

Pathway Visualization

The following diagram illustrates the degradation cascade from the parent ether to mineralization.

DegradationPathway Parent 2-(2,4,6-Trichlorophenoxy)ethanol (C8H7Cl3O2) Inter1 Hemiacetal Intermediate (Unstable) Parent->Inter1 Microbial Monooxygenase (Ether Hydroxylation) TCP 2,4,6-Trichlorophenol (Persistent Metabolite) Inter1->TCP Spontaneous Cleavage Glycol Glycolaldehyde (Rapidly Mineralized) Inter1->Glycol DCP Dichlorophenols (2,4-DCP / 2,6-DCP) TCP->DCP Reductive Dechlorination (Anaerobic) RingCleavage Ring Fission Products (Chlorocatechols) TCP->RingCleavage Oxidative Dechlorination (Aerobic) DCP->RingCleavage CO2 CO2 + H2O + Cl- RingCleavage->CO2 TCA Cycle

Figure 1: Biotic degradation pathway of 2-(2,4,6-Trichlorophenoxy)ethanol showing the critical ether cleavage step yielding the persistent 2,4,6-TCP metabolite.

Experimental Protocols for Fate Assessment

To validate the environmental behavior of this compound, researchers should employ standardized OECD protocols adapted for chlorinated ethers.

Protocol A: Soil Adsorption/Desorption (Adapted OECD 106)

Objective: Determine the adsorption coefficient (


 and 

) to predict mobility in groundwater.

Reagents:

  • 0.01 M CaCl₂ solution (background electrolyte).

  • Test substance: 2-(2,4,6-Trichlorophenoxy)ethanol (radiolabeled ¹⁴C-ring preferred for mass balance).

  • Three soil types: Sandy loam, Clay loam, Silt loam (varying Organic Carbon content).

Workflow:

  • Equilibration: Weigh 2g air-dried soil into 50mL centrifuge tubes. Add 10mL 0.01 M CaCl₂. Shake for 12h to pre-equilibrate.

  • Spiking: Add test substance at 5 concentrations (range: 0.1 – 10 µg/mL).

  • Adsorption Phase: Shake in dark at 20°C for 24h (or until equilibrium, determined by kinetic pre-test).

  • Separation: Centrifuge at 3000g for 20 min. Decant supernatant.

  • Quantification: Analyze supernatant via HPLC-UV or LSC (if radiolabeled). Calculate adsorbed mass by difference.

  • Desorption Phase: Replace supernatant with fresh CaCl₂, shake for 24h, and analyze release.

Data Analysis: Plot


 (µg/g soil) vs. 

(µg/mL). Fit to the Freundlich isotherm:

Self-Validation Check: Ensure mass balance recovery is >90%. If <90%, suspect irreversible binding or volatilization (unlikely for this compound).
Protocol B: Aerobic Biodegradation in Soil (Adapted OECD 307)

Objective: Determine the half-life (


) and identify major metabolites.

Workflow Visualization:

SoilBiodegradation cluster_Sampling Sampling Points (Days) Step1 Acclimatization Incubate soil at 40% WHC for 1 week Step2 Dosing Apply Test Substance (1 mg/kg) Step1->Step2 Step3 Incubation Dark, 20°C +/- 2°C Maintain moisture Step2->Step3 S1 0, 1, 3, 7, 14, 28, 56, 90 Step3->S1 Step4 Extraction Solvent: Acetonitrile/Water (4:1) Ultrasonic extraction S1->Step4 Step5 Analysis LC-MS/MS for Parent GC-MS for TCP Metabolite Step4->Step5

Figure 2: Workflow for OECD 307 Aerobic Soil Metabolism study. Critical step is the dual-analysis for parent ether and phenolic metabolite.

Analytical Methodologies

Accurate quantification requires separating the parent ether from its phenolic degradation products.

Extraction Strategy
  • Water Samples: Solid Phase Extraction (SPE) using polymeric sorbents (e.g., HLB or C18). Elute with methanol.

  • Soil Samples: Ultrasonic solvent extraction using Acetonitrile:Water (80:20 v/v) acidified with 0.1% Formic Acid to ensure protonation of any formed 2,4,6-TCP, improving recovery.

Instrumental Analysis
  • GC-MS (Gas Chromatography - Mass Spectrometry):

    • Derivatization: The parent compound can be analyzed directly. The metabolite 2,4,6-TCP should be derivatized (e.g., with BSTFA) to improve peak shape and sensitivity.

    • Column: DB-5ms or equivalent non-polar capillary column.

    • Ions (SIM Mode): Monitor molecular ion clusters for the trichloro-pattern (m/z 240, 242, 244 for parent; m/z 196, 198, 200 for TCP).

  • LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry):

    • Ionization: Electrospray Ionization (ESI) in Negative mode is highly sensitive for the phenolic metabolite. Positive mode with ammonium adducts may be required for the parent ether.

References

  • Centers for Disease Control and Prevention (CDC) . (2015). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) and Related Chlorophenols. Agency for Toxic Substances and Disease Registry. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH) . (n.d.). 2,4,6-Trichlorophenol - PubChem Compound Summary. PubChem.[1] Retrieved January 30, 2026, from [Link]

  • Organisation for Economic Co-operation and Development (OECD) . (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. OECD iLibrary. Retrieved January 30, 2026, from [Link]

  • Reddy, G. V. B., & Gold, M. H. (2000). Degradation of 2,4,6-Trichlorophenol by Phanerochaete chrysosporium: Involvement of Reductive Dechlorination. Journal of Bacteriology, 182(17), 4699–4706. Retrieved January 30, 2026, from [Link]

Sources

Technical Analysis: Degradation Kinetics and Metabolites of 2-(2,4,6-Trichlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the degradation pathways, metabolic fate, and breakdown products of 2-(2,4,6-Trichlorophenoxy)ethanol (TCPE; CAS 6161-87-1). Designed for researchers in toxicology, environmental chemistry, and pharmaceutical development, this document synthesizes the oxidative, hydrolytic, and photolytic mechanisms governing the stability of this chlorinated ether.

TCPE is structurally characterized by a 2,4,6-trichlorophenol (TCP) moiety ether-linked to an ethanol chain. Consequently, its degradation profile is bimodal: it involves the cleavage of the ether linkage (releasing the toxic chlorophenol core) and the subsequent catabolism of the aliphatic chain.

Physicochemical Context & Stability Profile

Before analyzing degradation, the structural vulnerabilities of TCPE must be defined. The molecule possesses two primary sites of chemical reactivity:

  • The Ether Linkage (

    
    ):  Resistant to simple hydrolysis but highly susceptible to oxidative O-dealkylation in biological systems (CYP450-mediated) and radical attack in abiotic photolysis.
    
  • The Polychlorinated Ring: Electron-deficient due to three chlorine atoms, making it resistant to electrophilic attack but susceptible to nucleophilic aromatic substitution and reductive dechlorination.

PropertyValueImplication for Degradation
CAS Number 6161-87-1Unique Identifier
Molecular Weight 241.49 g/mol Moderate mobility
Lipophilicity (LogP) ~3.5 (Predicted)High potential for bioaccumulation; favors Phase II conjugation
Primary Weakness

-Carbon of the ethoxy group
Site of metabolic hydroxylation

Primary Degradation Pathways

The degradation of TCPE proceeds via three distinct vectors depending on the environment (biological vs. environmental).

Pathway A: Oxidative O-Dealkylation (Biological/Metabolic)

In mammalian and microbial systems, the primary degradation route is oxidative O-dealkylation . This is a monooxygenase-driven reaction (typically Cytochrome P450) that hydroxylates the alpha-carbon of the ether chain.

  • Initiation: Hydroxylation at the

    
     position forms an unstable hemiacetal intermediate .
    
  • Cleavage: The hemiacetal spontaneously collapses, cleaving the ether bond.

  • Products:

    • 2,4,6-Trichlorophenol (2,4,6-TCP): The primary toxic metabolite.

    • Glycolaldehyde: The aliphatic remnant, which rapidly oxidizes to Glycolic Acid .

Pathway B: Phase II Conjugation (Detoxification)

Due to the accessible primary alcohol (


) on the ethyl chain, TCPE is a direct substrate for UDP-glucuronosyltransferases (UGT).
  • Mechanism: Direct transfer of glucuronic acid to the hydroxyl group.

  • Product: TCPE-Glucuronide .

  • Significance: This is the primary urinary excretion product in mammals, serving as a biomarker for exposure [1].

Pathway C: Photolytic Degradation (Abiotic/Environmental)

Under UV irradiation (254–300 nm), TCPE undergoes photolysis. The ether bond may persist, but the aromatic ring undergoes stepwise dechlorination .

  • Mechanism: Homolytic cleavage of the

    
     bond.
    
  • Products: 2-(2,4-Dichlorophenoxy)ethanol and 2-(4-Chlorophenoxy)ethanol.

  • Radical Formation: Photolysis generates reactive chlorine radicals (

    
    ), which can propagate further oxidation.
    

Secondary Degradation: The Fate of the Core Moieties

Once the ether bond is cleaved, the two fragments follow independent degradation cascades.

The Toxic Core: 2,4,6-Trichlorophenol (TCP) Fate

The released 2,4,6-TCP is a known environmental pollutant and probable human carcinogen. Its degradation is well-documented in fungal (e.g., Phanerochaete chrysosporium) and bacterial (e.g., Ralstonia spp.) systems [2, 3].

  • Oxidative Dechlorination:

    • Enzymes like Lignin Peroxidase (LiP) oxidize TCP to 2,6-Dichloro-1,4-benzoquinone .[1][2][3]

    • This quinone is reduced to 2,6-Dichloro-1,4-dihydroxybenzene .[1][2][3]

  • Ring Cleavage:

    • Further dechlorination yields 1,2,4-Trihydroxybenzene .[1][2]

    • The ring is eventually cleaved to form aliphatic acids (e.g., maleylacetate) and finally

      
      .
      
The Aliphatic Tail: Glycolaldehyde Fate

The 2-carbon chain follows the ethylene glycol toxicity pathway:

  • Glycolaldehyde

    
    Glycolic Acid 
    
    
    
    Oxalic Acid .
  • Note: Accumulation of oxalic acid can lead to calcium oxalate crystal formation (nephrotoxicity), though the molar yield from TCPE exposure is typically below the threshold for acute renal failure compared to direct ethylene glycol ingestion.

Visualization of Degradation Pathways

The following diagram illustrates the divergence of TCPE into its metabolic and environmental degradation products.

TCPE_Degradation TCPE 2-(2,4,6-Trichlorophenoxy)ethanol (TCPE) Hemiacetal Unstable Hemiacetal [Intermediate] TCPE->Hemiacetal Oxidative O-Dealkylation (CYP450 / OH•) Conjugate TCPE-Glucuronide (Excretion Product) TCPE->Conjugate Phase II (UGT) TCP 2,4,6-Trichlorophenol (Toxic Core) Hemiacetal->TCP Ether Cleavage Glycolaldehyde Glycolaldehyde Hemiacetal->Glycolaldehyde Ether Cleavage Quinone 2,6-Dichloro-1,4-benzoquinone TCP->Quinone Oxidative Dechlorination (LiP/MnP) Glycolic Glycolic Acid Glycolaldehyde->Glycolic Oxidation Dihydroxy 2,6-Dichloro-1,4-dihydroxybenzene Quinone->Dihydroxy Reduction Trihydroxy 1,2,4-Trihydroxybenzene Dihydroxy->Trihydroxy Hydroxylation Oxalic Oxalic Acid Glycolic->Oxalic Oxidation

Figure 1: Mechanistic flow of TCPE degradation showing the divergence into phenolic and aliphatic pathways.

Experimental Validation Protocols

To validate these pathways in a laboratory setting, the following self-validating protocols are recommended.

Protocol 5.1: Hydrolytic Stress Testing (Acid/Base/Oxidative)

Purpose: To determine the stability of the ether bond and identify breakdown products under forced degradation conditions.

  • Preparation: Prepare a 1 mM stock solution of TCPE in Acetonitrile.

  • Conditions:

    • Acid: 0.1 N HCl at 60°C for 4 hours.

    • Base: 0.1 N NaOH at 60°C for 4 hours.

    • Oxidative:[3] 3%

      
       at RT for 24 hours.
      
  • Quenching: Neutralize samples to pH 7.0.

  • Analysis: Inject onto Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Gradient 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Detection Targets (Mass Spec):

    • TCPE: m/z ~240 (Parent).

    • 2,4,6-TCP: m/z ~196 (Negative mode, characteristic isotope pattern for 3 Cl).

    • Quinones: m/z ~176 (2 Cl).

Protocol 5.2: In Vitro Metabolic Stability (Microsomal Assay)

Purpose: To confirm the O-dealkylation pathway (CYP450 mediated).

  • Incubation: Incubate 10 µM TCPE with pooled liver microsomes (human or rat) in phosphate buffer (pH 7.4).

  • Cofactor: Initiate reaction with NADPH-generating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Derivatization (Optional): For detection of Glycolaldehyde, derivatize with 2,4-DNPH (dinitrophenylhydrazine) to stabilize the aldehyde for LC-MS analysis.

  • Data Interpretation: Disappearance of parent TCPE should correlate with the stoichiometric appearance of 2,4,6-TCP.

Summary of Degradation Products

The following table consolidates the key degradation products by pathway.

Product NameStructure TypeOrigin PathwayToxicity Profile
2,4,6-Trichlorophenol Chlorinated PhenolEther Cleavage (Metabolic/Hydrolytic)High (Carcinogen B2, Persistent)
TCPE-Glucuronide ConjugatePhase II MetabolismLow (Excretion form)
2,6-Dichloro-1,4-benzoquinone QuinoneSecondary Oxidation of TCPHigh (Reactive Electrophile)
Glycolaldehyde AldehydeEther Cleavage (Aliphatic tail)Moderate (Reactive intermediate)
Oxalic Acid Dicarboxylic AcidTerminal Oxidation of Aliphatic tailModerate (Nephrotoxic at high conc.)
2,4-Dichlorophenoxyethanol Chlorinated EtherPhotolytic DechlorinationModerate

References

  • Reddy, G. V., Sollewijn Gelpke, M. D., & Gold, M. H. (1998). Degradation of 2,4,6-Trichlorophenol by Phanerochaete chrysosporium: Involvement of Reductive Dechlorination. Journal of Bacteriology, 180(19), 5159–5164. Retrieved from [Link]

  • Sánchez, M. A., et al. (2004). Degradation of 2,4,6-trichlorophenol via chlorohydroxyquinol in Ralstonia eutropha JMP134 and JMP222. Microbiology. Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (1981). An Assessment of Test Methods for Photodegradation of Chemicals in the Environment. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Toxicological Profile of 2-(2,4,6-Trichlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,4,6-Trichlorophenoxy)ethanol (CAS No. 6161-87-1) is a chemical compound that, while not extensively studied independently, holds significant relevance in the fields of toxicology and drug development due to its identity as a primary metabolite of the widely used imidazole fungicide, prochloraz. Understanding the toxicological profile of this metabolite is critical for a comprehensive risk assessment of prochloraz exposure and for the development of safer agricultural and pharmaceutical compounds.

Direct toxicological data for 2-(2,4,6-Trichlorophenoxy)ethanol is scarce. Therefore, this technical guide will provide a comprehensive overview by integrating the available information on the compound with a detailed analysis of its parent compound, prochloraz, and its ultimate breakdown product, 2,4,6-trichlorophenol. This approach, grounded in the principles of metabolic pathways and structure-activity relationships, offers a robust, inferred toxicological profile for 2-(2,4,6-Trichlorophenoxy)ethanol, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for interpreting its toxicological behavior. The available data for 2-(2,4,6-Trichlorophenoxy)ethanol is summarized below.

PropertyValue
Chemical Name 2-(2,4,6-Trichlorophenoxy)ethanol
CAS Number 6161-87-1
Molecular Formula C₈H₇Cl₃O₂
Molecular Weight 241.50 g/mol

Toxicokinetics: The Metabolic Fate of Prochloraz

2-(2,4,6-Trichlorophenoxy)ethanol is a significant metabolite in the biotransformation of prochloraz. Prochloraz undergoes extensive metabolism in mammals, with virtually no unchanged compound excreted in the urine[1]. The primary metabolic pathway involves the cleavage of the imidazole ring, followed by further degradation[1][2].

The metabolism of prochloraz leads to the formation of several metabolites, with 2-(2,4,6-Trichlorophenoxy)ethanol (also referred to as BTS 3037) and 2,4,6-trichlorophenoxyacetic acid (BTS 9608) being two of the main products identified[1]. These metabolites, particularly 2,4,6-trichlorophenoxyacetic acid, are then excreted, primarily in the urine, often in conjugated forms[2]. Specifically, 2-(2,4,6-Trichlorophenoxy)ethanol has been shown to bind with glucuronic acid before being excreted as a glucuronide conjugate[3].

The metabolic pathway from prochloraz to its key metabolites is illustrated in the diagram below.

prochloraz_metabolism prochloraz Prochloraz (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- 1H-imidazole-1-carboxamide) metabolite1 2-(2,4,6-Trichlorophenoxy)ethanol (BTS 3037) prochloraz->metabolite1 Imidazole Ring Cleavage metabolite3 2,4,6-Trichlorophenol (TCP) prochloraz->metabolite3 Hydrolysis metabolite2 2,4,6-Trichlorophenoxyacetic acid (BTS 9608) metabolite1->metabolite2 Oxidation excretion Urinary Excretion (Glucuronide Conjugates) metabolite1->excretion Conjugation metabolite2->excretion metabolite3->excretion Conjugation

Caption: Metabolic pathway of Prochloraz.

Toxicological Profile of Prochloraz (Parent Compound)

Given that 2-(2,4,6-Trichlorophenoxy)ethanol is a primary metabolite, the toxicological properties of the parent compound, prochloraz, provide a critical framework for understanding its potential effects. Prochloraz is an imidazole fungicide that functions by inhibiting ergosterol biosynthesis[2].

Acute Toxicity

Prochloraz exhibits moderate acute toxicity via the oral route. The oral LD50 in rats has been reported as 1600 mg/kg[4]. Ingestion of large amounts can lead to symptoms including nausea, vomiting, chest pain, and diarrhea[4]. Human poisoning cases have shown severe effects such as esophageal corrosion, bradycardia, shock, and metabolic acidosis[5].

Sub-chronic and Chronic Toxicity

The liver is a primary target organ for prochloraz toxicity in long-term studies[2]. In mice and rats, observed effects include increased liver weights and hepatocyte enlargement[2]. In dogs, decreased weights of the prostate and testis have also been noted[2]. The No-Observed-Adverse-Effect Levels (NOAELs) from these studies are summarized in the table below.

SpeciesDurationNOAELEffects Observed at Higher DosesReference
Rat2-year1.3 mg/kg bw/dayIncreased liver weight[2]
Dog2-year0.9 mg/kg bw/dayIncreased liver weight, decreased prostate and testis weight[2]
Mouse13-week6 mg/kg bw/dayIncreased liver weight, hepatocyte enlargement[2]
Genotoxicity

Prochloraz has been evaluated in a comprehensive range of genotoxicity studies. The results have been consistently negative, with the exception of a weakly positive response in an in vitro sister chromatid exchange assay[2]. Based on the available data, it is considered unlikely to be genotoxic[2].

Carcinogenicity

There is evidence of carcinogenicity for prochloraz in animal studies. In mice, an increased incidence of liver adenomas and carcinomas was observed at higher dietary concentrations[2]. The US Environmental Protection Agency (EPA) has classified prochloraz as having "limited evidence of a carcinogenic effect"[4]. It is suggested that prochloraz acts as a weak tumor promoter rather than an initiator[2].

Reproductive and Developmental Toxicity

Prochloraz is a known endocrine disruptor with multiple mechanisms of action, including anti-androgenic and aromatase-inhibiting effects[3][6][7]. It has been shown to impair reproductive performance in rats, leading to effects such as extended gestation, reduced litter size, and increased pup mortality[6]. Developmental toxicity studies have not shown evidence of teratogenicity[6].

Key findings from reproductive and developmental toxicity studies are presented below.

Study TypeSpeciesNOAELEffects Observed at Higher DosesReference
Two-generationRatParental & Reproductive: 3.1 mg/kg bw/dayImpaired reproductive performance, developmental toxicity[6]
DevelopmentalRatMaternal & Developmental: 25 mg/kg bw/dayNo teratogenicity[6]
DevelopmentalRabbitMaternal & Developmental: 40 mg/kg bw/dayNo teratogenicity[6]

Exposure to prochloraz in utero and during early life in male rats has been linked to reproductive malformations in androgen-dependent tissues[8].

Toxicological Profile of 2,4,6-Trichlorophenol (Key Metabolite)

The 2,4,6-trichlorophenoxy moiety is a core structural component of 2-(2,4,6-Trichlorophenoxy)ethanol. Therefore, the toxicological profile of 2,4,6-trichlorophenol (TCP), a potential downstream metabolite, is highly relevant.

Acute and Chronic Effects

2,4,6-Trichlorophenol is toxic and should be handled with care[9]. It is an irritant to the skin, eyes, nose, and throat[10]. Chronic inhalation exposure in humans has been associated with respiratory effects, including cough, chronic bronchitis, and altered pulmonary function[11]. In animal studies, consumption of 2,4,6-trichlorophenol has been linked to liver damage[11].

Carcinogenicity

2,4,6-Trichlorophenol has been shown to be carcinogenic in animal studies, causing lymphomas, leukemia, and liver cancer following oral exposure[11][12]. The US EPA has classified 2,4,6-trichlorophenol as a Group B2, probable human carcinogen[11][12].

Inferred Toxicological Profile of 2-(2,4,6-Trichlorophenoxy)ethanol

Based on the available data for its parent compound and a key metabolite, we can infer the following toxicological profile for 2-(2,4,6-Trichlorophenoxy)ethanol:

  • Metabolism and Excretion: It is a primary metabolite of prochloraz that is likely further oxidized to 2,4,6-trichlorophenoxyacetic acid or conjugated with glucuronic acid for urinary excretion[1][3].

  • Endocrine Effects: A study has indicated that 2-(2,4,6-Trichlorophenoxy)ethanol has a weak estrogenic effect[3]. This suggests it may contribute to the overall endocrine-disrupting properties of prochloraz.

  • Systemic Toxicity: Given that the liver is a primary target for both prochloraz and 2,4,6-trichlorophenol, it is plausible that 2-(2,4,6-Trichlorophenoxy)ethanol could also exert hepatotoxic effects.

  • Carcinogenicity: The carcinogenic potential of 2-(2,4,6-Trichlorophenoxy)ethanol is unknown. However, its structural relationship to the probable human carcinogen 2,4,6-trichlorophenol warrants further investigation.

It is crucial to emphasize that this profile is inferred. Direct toxicological studies on 2-(2,4,6-Trichlorophenoxy)ethanol are necessary to definitively characterize its hazard profile.

Experimental Protocols

To assess the genotoxic potential of a compound like 2-(2,4,6-Trichlorophenoxy)ethanol, a battery of tests is required. A foundational in vitro assay is the Bacterial Reverse Mutation Test (Ames Test).

Protocol: Bacterial Reverse Mutation Test (Ames Test)

1. Objective: To assess the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

2. Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
  • Test compound: 2-(2,4,6-Trichlorophenoxy)ethanol
  • S9 fraction from induced rat liver for metabolic activation
  • Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene)
  • Negative/vehicle control
  • Molten top agar with trace histidine and biotin
  • Minimal glucose agar plates

3. Procedure:

  • Preparation: Prepare a range of concentrations of the test compound.
  • Incubation (without S9): In a test tube, combine the test compound, the bacterial culture, and molten top agar.
  • Incubation (with S9): In a separate set of tubes, combine the test compound, the bacterial culture, the S9 mix, and molten top agar.
  • Plating: Pour the contents of each tube onto a minimal glucose agar plate and spread evenly.
  • Incubation: Incubate the plates at 37°C for 48-72 hours.
  • Colony Counting: Count the number of revertant colonies on each plate.

4. Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two- to three-fold increase.

ames_test_workflow cluster_without_s9 Without Metabolic Activation cluster_with_s9 With Metabolic Activation A1 Test Compound C1 Mix and Plate A1->C1 B1 Bacterial Culture B1->C1 D1 Incubate C1->D1 E1 Count Revertant Colonies D1->E1 A2 Test Compound C2 Mix and Plate A2->C2 B2 Bacterial Culture B2->C2 S9 S9 Mix S9->C2 D2 Incubate C2->D2 E2 Count Revertant Colonies D2->E2

Caption: Ames Test Experimental Workflow.

Conclusion

The toxicological profile of 2-(2,4,6-Trichlorophenoxy)ethanol is intrinsically linked to its role as a major metabolite of the fungicide prochloraz. While direct data on this compound is limited, a comprehensive analysis of prochloraz and its ultimate breakdown product, 2,4,6-trichlorophenol, provides a strong basis for an inferred toxicological profile. The available evidence suggests that 2-(2,4,6-Trichlorophenoxy)ethanol may contribute to the endocrine-disrupting and potential hepatotoxic and carcinogenic effects of prochloraz. Further direct toxicological evaluation of 2-(2,4,6-Trichlorophenoxy)ethanol is warranted to fully elucidate its risk to human health and the environment.

References

  • Endocrine Disruption Exchange. (2016). Prochloraz, CAS no. 67747-09-5. Retrieved from [Link]

  • Li, Y., et al. (2024). Prochloraz induced alterations in the expression of mRNA in the reproductive system of male offspring mice. Environmental Toxicology and Pharmacology, 107, 104423.
  • INCHEM. (1983). Prochloraz (Pesticide residues in food: 1983 evaluations). Retrieved from [Link]

  • Vinggaard, A. M., et al. (2006). Prochloraz: an imidazole fungicide with multiple mechanisms of action. International Journal of Andrology, 29(1), 186-192.
  • INCHEM. (2001). Prochloraz (JMPR 2001). Retrieved from [Link]

  • Kalkan, S., et al. (2013). Human poisoning with prochloraz imidazole fungicide. Clinical Toxicology, 51(3), 171-173.
  • Vinggaard, A. M., et al. (2002). Antiandrogenic Effects in Vitro and in Vivo of the Fungicide Prochloraz. Toxicological Sciences, 69(2), 344-353.
  • La Rocca, C., et al. (2010). Investigations on the metabolic fate of prochloraz in soil under field and laboratory conditions. Pest Management Science, 56(5), 447-452.
  • Wikipedia. (n.d.). Prochloraz. Retrieved from [Link]

  • AERU. (2025). Prochloraz (Ref: BTS 40542). University of Hertfordshire. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]

  • Wang, Y., et al. (2023). Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source.
  • National Center for Biotechnology Information. (n.d.). Prochloraz. PubChem Compound Database. Retrieved from [Link]

  • Flynn, K., et al. (2018). Effects of multiple life stage exposure to the fungicide prochloraz in Xenopus laevis: manifestations of antiandrogenic and other modes of toxicity. Environmental Toxicology and Chemistry, 37(4), 1156-1168.
  • Government of Canada. (2013). Fact sheet: 2,4,6-trichlorophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,6-Trichlorophenol. PubChem Compound Database. Retrieved from [Link]

  • Kremer, A., et al. (2020). Depletion kinetics of prochloraz and its metabolites (BTS 44595 and BTS 44596) in Reed avocado peel, pulp, and whole fruit. ResearchGate. Retrieved from [Link]

  • Huff, J. (2012). Long-term toxicology and carcinogenicity of 2,4,6-trichlorophenol. Chemosphere, 88(7), 841-846.

Sources

discovery and history of 2-(2,4,6-Trichlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2,4,6-Trichlorophenoxy)ethanol: Synthesis, Context, and Scientific Exploration

Introduction

2-(2,4,6-Trichlorophenoxy)ethanol is a chlorinated aromatic ether, a member of the broader class of chlorophenoxy compounds. While not as extensively documented as some of its chemical relatives, such as the herbicide 2,4,5-T, its structure suggests potential applications in areas ranging from organic synthesis to materials science and agrochemicals. This guide provides a comprehensive overview of 2-(2,4,6-Trichlorophenoxy)ethanol, with a focus on its synthesis, the historical and scientific context of its precursors, and its potential toxicological and environmental implications. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this compound and its place within the landscape of chlorinated phenols.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2,4,6-Trichlorophenoxy)ethanol and its essential precursor, 2,4,6-Trichlorophenol, is presented below. These properties are critical for understanding the compound's behavior in experimental and environmental settings.

Property2-(2,4,6-Trichlorophenoxy)ethanol Value2,4,6-Trichlorophenol Value
CAS Number 6161-87-188-06-2
Molecular Formula C₈H₇Cl₃O₂C₆H₃Cl₃O
Molecular Weight 241.50 g/mol 197.45 g/mol
Appearance -Yellowish crystalline solid
Melting Point -69.5 °C
Boiling Point -249 °C
Water Solubility -0.069 g/100 g H₂O

Data for 2-(2,4,6-Trichlorophenoxy)ethanol is sparse; properties are largely inferred from its structure and the properties of its precursor.[1]

Synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol

The synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol is a two-stage process. The first stage involves the production of the key intermediate, 2,4,6-Trichlorophenol, from phenol. The second stage is the ethoxylation of this intermediate to yield the final product.

Part A: Synthesis of the Precursor, 2,4,6-Trichlorophenol

The most common method for synthesizing 2,4,6-Trichlorophenol is through the direct chlorination of phenol. The hydroxyl group of phenol is a strongly activating ortho-, para-director, meaning that incoming electrophiles (in this case, chlorine) will preferentially add to the 2, 4, and 6 positions of the aromatic ring.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess HCl and chlorine), dissolve phenol in a suitable solvent (e.g., a chlorinated hydrocarbon).

  • Chlorination: While stirring vigorously at a controlled temperature (typically between 50-75°C), bubble chlorine gas (Cl₂) through the solution.[2] The reaction is highly exothermic and requires careful temperature management to prevent the formation of over-chlorinated byproducts.

  • Monitoring: The reaction progress can be monitored by gas chromatography (GC) to track the disappearance of phenol and the formation of mono-, di-, and trichlorinated phenols.

  • Workup: Once the reaction is complete (as determined by GC analysis showing the maximization of the 2,4,6-trichlorophenol peak), the reaction mixture is cooled. Excess dissolved chlorine and HCl are removed by purging with an inert gas (e.g., nitrogen).

  • Purification: The crude product is then purified. A common method is recrystallization from a solvent such as hot absolute ethanol to obtain white, needle-like crystals of 2,4,6-Trichlorophenol.[2]

G phenol Phenol reaction_vessel Reaction Vessel (50-75°C) phenol->reaction_vessel cl2 Chlorine Gas (Cl2) cl2->reaction_vessel solvent Solvent solvent->reaction_vessel crude_product Crude Product Mixture reaction_vessel->crude_product purification Recrystallization (Ethanol) crude_product->purification final_product 2,4,6-Trichlorophenol purification->final_product

Caption: Workflow for the synthesis of 2,4,6-Trichlorophenol.

Part B: Synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol

With 2,4,6-Trichlorophenol in hand, the final product can be synthesized via the formation of an ether linkage. Two primary, industrially and academically recognized methods are suitable for this transformation.

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[3][4][5] It proceeds via an Sₙ2 reaction between a deprotonated alcohol (an alkoxide) and an organohalide.[3][4][5]

  • Formation of the Phenoxide: Dissolve 2,4,6-Trichlorophenol in a suitable polar aprotic solvent (e.g., DMF or DMSO). Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming the sodium or potassium 2,4,6-trichlorophenoxide salt. The reaction is typically stirred at room temperature until deprotonation is complete (cessation of hydrogen gas evolution if using NaH).

  • Nucleophilic Substitution: To the solution of the phenoxide, add 2-chloroethanol (or 2-bromoethanol) dropwise. The mixture is then heated (e.g., to 80-100°C) to facilitate the Sₙ2 reaction. The phenoxide ion acts as a nucleophile, attacking the carbon atom bearing the halogen in 2-chloroethanol, displacing the chloride ion and forming the ether linkage.[6]

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or GC to follow the consumption of the starting materials.

  • Workup: After the reaction is complete, the mixture is cooled and quenched by the addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography or recrystallization to yield pure 2-(2,4,6-Trichlorophenoxy)ethanol.

A more direct, though potentially more hazardous, method involves the ring-opening of ethylene oxide by the 2,4,6-trichlorophenoxide. This method is analogous to the industrial synthesis of 2-phenoxyethanol.[7][8]

  • Catalyst and Phenol: In a high-pressure reactor, place 2,4,6-Trichlorophenol and a basic catalyst, such as sodium hydroxide or sodium acetate.[7]

  • Addition of Ethylene Oxide: The reactor is sealed, and liquid ethylene oxide is carefully introduced. The reaction is typically carried out under pressure (e.g., 0.2-0.25 MPa) and at a controlled temperature (e.g., 20°C, though higher temperatures may be required for the less reactive trichlorophenol).[7] The phenoxide, formed in situ, attacks one of the carbon atoms of the ethylene oxide ring, leading to ring-opening and the formation of the 2-hydroxyethyl ether.

  • Workup and Purification: After the reaction, the excess ethylene oxide is safely vented, and the catalyst is neutralized. The product is then purified, typically by vacuum distillation or recrystallization.

G cluster_0 Williamson Ether Synthesis cluster_1 Ethylene Oxide Reaction tcp_w 2,4,6-Trichlorophenol phenoxide 2,4,6-Trichlorophenoxide tcp_w->phenoxide Deprotonation base Base (e.g., NaH) base->phenoxide product_w 2-(2,4,6-Trichlorophenoxy)ethanol phenoxide->product_w SN2 Reaction chloroethanol 2-Chloroethanol chloroethanol->product_w tcp_e 2,4,6-Trichlorophenol product_e 2-(2,4,6-Trichlorophenoxy)ethanol tcp_e->product_e Ring-Opening eo Ethylene Oxide eo->product_e catalyst Base Catalyst catalyst->product_e

Caption: Two primary synthetic routes to 2-(2,4,6-Trichlorophenoxy)ethanol.

Historical Context and Related Compounds

While a specific, detailed history of the discovery of 2-(2,4,6-Trichlorophenoxy)ethanol is not prominent in the scientific literature, the history of its precursor, 2,4,6-Trichlorophenol, and the broader class of chlorophenoxy compounds is well-documented.

  • 2,4,6-Trichlorophenol: This compound has been used as a fungicide, herbicide, insecticide, and antiseptic.[1] Its use has declined due to the potential for the formation of dioxins and furans during its manufacturing process.[9]

  • Chlorophenoxy Herbicides: The mid-20th century saw the development and widespread use of chlorophenoxy herbicides, most notably 2,4-D (2,4-Dichlorophenoxyacetic acid) and 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid). These synthetic auxins were effective at controlling broadleaf weeds.[10] 2,4,5-T was a major component of the defoliant Agent Orange, used during the Vietnam War. Its use was later phased out due to contamination with the highly toxic and carcinogenic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[10]

The study of these related compounds provides a critical framework for understanding the potential biological and environmental properties of 2-(2,4,6-Trichlorophenoxy)ethanol.

Potential Applications and Areas for Research

Given its chemical structure, 2-(2,4,6-Trichlorophenoxy)ethanol could be investigated for several applications:

  • Chemical Intermediate: It can serve as a building block in organic synthesis for introducing the 2,4,6-trichlorophenoxy moiety into larger molecules, potentially for the development of novel pharmaceuticals or agrochemicals.

  • Fungicide/Biocide: The presence of the trichlorophenol group, known for its antimicrobial properties, suggests that this compound could have activity as a fungicide or biocide.

  • Materials Science: The compound could be explored as a monomer or additive in the development of specialty polymers, potentially imparting flame-retardant or biocidal properties.

Further research is required to validate these potential applications and to fully characterize the compound's chemical and biological activity.

Toxicology and Safety

The toxicological profile of 2-(2,4,6-Trichlorophenoxy)ethanol has not been extensively studied. However, significant insights can be drawn from the known toxicology of chlorophenols and other chlorophenoxy compounds.

  • General Toxicity: Chlorophenoxy compounds can cause a range of toxic effects, including cell membrane damage, uncoupling of oxidative phosphorylation, and disruption of acetyl-coenzyme A metabolism.[11] Acute high-dose exposure can lead to symptoms such as vomiting, abdominal pain, muscle weakness, and in severe cases, coma, metabolic acidosis, and renal failure.[11][12]

  • Carcinogenicity: 2,4,6-Trichlorophenol is classified as a Group B2 (probable human) carcinogen by the U.S. Environmental Protection Agency.[13] Long-term exposure in animal studies has been linked to an increased incidence of lymphomas, leukemia, and liver cancer.[13]

  • Handling Precautions: Due to the potential toxicity, 2-(2,4,6-Trichlorophenoxy)ethanol should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

G compound Chlorophenoxy Compounds uncoupling Uncoupling of Oxidative Phosphorylation compound->uncoupling membrane_damage Cell Membrane Damage compound->membrane_damage enzyme_disruption Enzyme Disruption (Acetyl-CoA Metabolism) compound->enzyme_disruption carcinogenicity Potential Carcinogenicity (Probable Human Carcinogen - Group B2) compound->carcinogenicity

Caption: Key toxicological concerns associated with chlorophenoxy compounds.

Environmental Fate

The environmental behavior of 2-(2,4,6-Trichlorophenoxy)ethanol can be inferred from studies on chlorophenols.

  • Persistence: Chlorophenols are generally persistent in the environment, with their resistance to biodegradation increasing with the number of chlorine atoms on the aromatic ring.[14]

  • Mobility: The mobility of these compounds in soil and water is pH-dependent.[14] Under acidic conditions, they are less soluble and more likely to adsorb to soil and sediment.[14] In neutral to alkaline conditions, they are more mobile.[14][15]

  • Bioaccumulation: The lipophilic nature of chlorinated aromatic compounds suggests a potential for bioaccumulation in organisms.

Given these factors, the release of 2-(2,4,6-Trichlorophenoxy)ethanol into the environment should be avoided.

Conclusion

2-(2,4,6-Trichlorophenoxy)ethanol is a compound of interest at the intersection of synthetic chemistry and materials science. While its specific history and applications are not well-defined, a clear path to its synthesis exists through established chemical reactions. Its properties and potential biological and environmental effects can be largely inferred from the extensive body of research on its precursor, 2,4,6-Trichlorophenol, and the broader class of chlorophenoxy compounds. This guide provides a foundational understanding for researchers and scientists, highlighting both the established knowledge and the significant opportunities for future investigation into this molecule's unique properties and potential applications.

References

  • Bradberry, S. M., et al. (2003). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology: Clinical Toxicology, 41(1), 85-99. [Link]

  • Olaniran, A. O., & Igbinosa, E. O. (2019). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. Medicinal & Analytical Chemistry International Journal, 2(4), 000126. [Link]

  • Czaplicka, M. (2004). Sources and transformations of chlorophenols in the natural environment. Science of the Total Environment, 322(1-3), 21-39. [Link]

  • JoDrugs. (n.d.). chlorophenoxy compounds. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Chlorophenols. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Public Health Statement for Chlorophenols. [Link]

  • American Chemical Society. (2023). 2-Phenoxyethanol. [Link]

  • Government of Canada. (n.d.). Fact sheet: 2,4,6-trichlorophenol. [Link]

  • Wikipedia. (n.d.). 2,4,6-Trichlorophenol. [Link]

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 2-Phenoxyethanol Manufacturers Suppliers Factory. [Link]

  • Singh, S., & Singh, P. (2021). A comprehensive review of chlorophenols: Fate, toxicology and its treatment. Journal of Hazardous Materials, 403, 123611. [Link]

  • Filo. (2024). 19. Phenol to 2,4,6 Trichloro phenol. [Link]

  • McGraw Hill Medical. (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). AccessMedicine. [Link]

  • Google Patents. (1989). EP0299892A1 - Process for preparing 2,4,6-trichlorophenol.
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. [Link]

  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. [Link]

  • Google Patents. (2015). CN104311396A - Synthetic method of 2,4,6-trichlorophenol.
  • Biaek, A., & Moszczyski, W. (2009). Technological aspects of the synthesis of 2,4-dichlorophenol. Polish Journal of Chemical Technology, 11(2), 21-30. [Link]

  • Tesser, R., et al. (2014). Carbonates as reactants for the production of fine chemicals: The synthesis of 2-phenoxyethanol. Catalysis Science & Technology, 4(9), 3097-3106. [Link]

  • Gallard, H., & von Gunten, U. (2002). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 36(5), 884-890. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol from 2,4,6-trichlorophenol and 2-chloroethanol. The protocol is based on the Williamson ether synthesis, a robust and widely applicable method for preparing ethers.[1][2] This application note is intended for researchers and professionals in organic synthesis and drug development, offering a detailed experimental procedure, mechanistic insights, safety protocols, and methods for product characterization.

Introduction and Scientific Background

2,4,6-Trichlorophenol (TCP) is a significant chemical intermediate and an environmental pollutant.[3][4] The synthesis of its derivatives, such as 2-(2,4,6-Trichlorophenoxy)ethanol, is of interest for creating more complex molecules, including potential pharmaceutical or herbicidal compounds. The addition of a hydroxyethyl group modifies the polarity and reactivity of the parent phenol, opening avenues for further functionalization.

The chosen synthetic strategy is the Williamson ether synthesis, a cornerstone of organic chemistry since its development in 1850.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5][6] In this specific application, the hydroxyl group of 2,4,6-trichlorophenol is deprotonated by a strong base to form a potent nucleophile, the 2,4,6-trichlorophenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group to form the desired ether linkage.

The efficiency of the SN2 reaction is dependent on several factors, including the nature of the leaving group, the steric hindrance at the electrophilic center, and the choice of base and solvent.[5][6] For this synthesis, 2-chloroethanol provides a primary alkyl halide, which is ideal for minimizing competing elimination (E2) reactions.[2][5]

Reaction Mechanism and Workflow

The synthesis proceeds in two primary stages:

  • Deprotonation: An acid-base reaction where sodium hydroxide deprotonates the acidic 2,4,6-trichlorophenol to generate the sodium 2,4,6-trichlorophenoxide salt.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion attacks the primary carbon of 2-chloroethanol, displacing the chloride ion to form the final product.

Williamson_Ether_Synthesis TCP 2,4,6-Trichlorophenol Phenoxide Sodium 2,4,6-Trichlorophenoxide TCP->Phenoxide + NaOH NaOH NaOH H2O H₂O Phenoxide_ion Phenoxide Ion Phenoxide->Phenoxide_ion Chloroethanol 2-Chloroethanol Product 2-(2,4,6-Trichlorophenoxy)ethanol NaCl NaCl Phenoxide_ion->Product + 2-Chloroethanol Workflow A Setup Apparatus under Fume Hood C Charge Reactor 10.0 g TCP in 100 mL Ethanol A->C B Prepare NaOH Solution 2.23 g NaOH in 25 mL H₂O D Deprotonation Slowly add NaOH solution to reactor Stir for 20 min at RT B->D C->D E Add Alkylating Agent Add 4.9 mL 2-chloroethanol D->E F Reaction (Reflux) Heat to reflux (~80°C) Monitor via TLC (4-6 hours) E->F G Work-up: Cooling & Quenching Cool to RT Pour into 200 mL water F->G H Neutralization & Extraction Neutralize with 2M HCl to pH ~7 Extract with Diethyl Ether (3x) G->H I Washing & Drying Wash organic layer with brine Dry over Na₂SO₄ H->I J Purification Filter and concentrate via rotovap Recrystallize crude product I->J K Characterization Obtain MP, NMR, IR, MS data Calculate yield J->K

Caption: Experimental workflow for the synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol.

Step 1: Preparation 1.1. Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry. 1.2. In a separate beaker, carefully dissolve sodium hydroxide (2.23 g, 55.7 mmol) in 25 mL of deionized water. Caution: This is an exothermic process; cool the beaker in an ice bath if necessary. [7] Step 2: Reaction Setup 2.1. Add 2,4,6-trichlorophenol (10.0 g, 50.6 mmol) to the reaction flask, followed by 100 mL of absolute ethanol. 2.2. Stir the mixture at room temperature until the phenol is completely dissolved. 2.3. Slowly add the prepared sodium hydroxide solution to the flask from the dropping funnel over 15-20 minutes. A slight increase in temperature may be observed. 2.4. Allow the mixture to stir at room temperature for an additional 20 minutes to ensure complete formation of the phenoxide salt. 2.5. Add 2-chloroethanol (4.9 mL, 76.0 mmol) to the reaction mixture.

Step 3: Reflux 3.1. Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. 3.2. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2,4,6-trichlorophenol spot.

Step 4: Work-up and Extraction 4.1. After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. 4.2. Pour the reaction mixture into a beaker containing 200 mL of cold deionized water. 4.3. Neutralize the solution to pH ~7 by slowly adding 2M hydrochloric acid while stirring. Check the pH with pH paper. 4.4. Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 70 mL). 4.5. Combine the organic layers and wash with 100 mL of brine (saturated NaCl solution) to remove residual water. 4.6. Dry the organic layer over anhydrous sodium sulfate (~20 g), swirl, and let it stand for 15-20 minutes.

Step 5: Purification and Isolation 5.1. Filter the dried organic solution through a funnel with filter paper to remove the sodium sulfate. 5.2. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. A pale yellow oil or solid should remain. 5.3. Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a crystalline solid.

Product Characterization

The identity and purity of the synthesized 2-(2,4,6-Trichlorophenoxy)ethanol should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Melting Point Literature values should be consulted; expected to be higher than TCP (69°C) [3]
¹H NMR Signals corresponding to the aromatic protons (~7.5 ppm, s, 2H), the two methylene groups of the ethyl chain (~4.0-4.3 ppm, two triplets, 4H), and the hydroxyl proton (variable, broad singlet).
¹³C NMR Signals for the six aromatic carbons and the two aliphatic carbons.
IR Spectroscopy Characteristic peaks for O-H stretch (~3400 cm⁻¹), C-H aromatic and aliphatic stretches (~2850-3100 cm⁻¹), C-O-C ether stretch (~1250 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).
Mass Spectrometry A molecular ion peak (M+) corresponding to the mass of C₈H₇Cl₃O₂ and a characteristic isotopic pattern due to the three chlorine atoms.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete deprotonation (insufficient or wet base).- Inactive 2-chloroethanol.- Insufficient reaction time or temperature.- Use fresh, dry NaOH.- Check the purity of 2-chloroethanol.- Extend reflux time and ensure the correct temperature is maintained.
Incomplete Reaction - Reaction time too short.- Poor mixing.- Monitor reaction by TLC and continue reflux until starting material is consumed.- Ensure efficient stirring.
Oily Product / Fails to Crystallize - Presence of impurities (unreacted starting materials, solvent residue).- Repeat the work-up washes.- Perform column chromatography for further purification.
Side Product Formation - E2 elimination if temperature is too high or a stronger, bulkier base is used.- Reaction of 2-chloroethanol with itself.- Maintain the recommended reflux temperature.- Use the stoichiometric amount of base.

References

  • Merck Millipore.2,4,6-Trichlorophenol MSDS.
  • Sigma-Aldrich.
  • Cole-Parmer.
  • Fisher Scientific.
  • BIOCHEM.Safety data sheet of 'BIOCHEM - 2-CHLOROETHANOL - AR - 52033'.
  • Carl ROTH.
  • CORECHEM Inc.Safe Handling Guide: Sodium Hydroxide.
  • CPAchem.
  • Sigma-Aldrich.
  • PubChem - NIH.Sodium Hydroxide.
  • CAMEO Chemicals - NOAA.SODIUM HYDROXIDE SOLUTION.
  • IPCS INCHEM.ICSC 1122 - 2,4,6-TRICHLOROPHENOL.
  • Wikipedia.Williamson ether synthesis.
  • FUJIFILM Wako Chemicals.
  • Cleanchem Laboratories.MATERIAL SAFETY DATA SHEETS 2,4,6-TRICHLOROPHENOL (2,4,6-TCP).
  • TN.gov.Sodium Hydroxide (NaOH).
  • J&K Scientific LLC.Williamson Ether Synthesis.
  • Chemistry Steps.The Williamson Ether Synthesis.
  • Master Organic Chemistry.The Williamson Ether Synthesis.
  • Lumen Learning.Williamson ether synthesis.
  • CAMEO Chemicals - NOAA.2,4,6-TRICHLOROPHENOL.
  • Wikipedia.2,4,6-Trichlorophenol.
  • Gouvernement du Québec.Fact sheet: 2,4,6-trichlorophenol.

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lab scale synthesis protocol for 2-(2,4,6-Trichlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Lab-Scale Synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol

Part 1: Abstract & Strategic Overview

This application note details a robust laboratory-scale protocol for the synthesis of 2-(2,4,6-trichlorophenoxy)ethanol (CAS: 6161-87-1). This molecule serves as a critical intermediate in the synthesis of agrochemicals (fungicides like Prochloraz metabolites) and pharmaceutical building blocks.

The Chemical Challenge: The primary synthetic hurdle is the steric hindrance imposed by the chlorine atoms at the ortho (2,6) positions of the phenol ring.[1][2] Unlike simple phenol, 2,4,6-trichlorophenol (TCP) possesses a nucleophilic oxygen that is shielded, significantly retarding the rate of


 attack on the alkylating agent. Furthermore, the electron-withdrawing nature of the three chlorine atoms increases the acidity of the phenol (

~6.2 vs. 10.0 for phenol), making the phenoxide easier to generate but potentially less nucleophilic.

Selected Route: We utilize a modified Williamson Ether Synthesis using 2-chloroethanol. While reaction with ethylene carbonate is a greener industrial alternative, the Williamson route is preferred for lab-scale (<100g) batches due to readily available glassware and lower temperature requirements, provided strict safety controls for 2-chloroethanol are in place.

Part 2: Reaction Mechanism & Chemical Strategy

The synthesis proceeds via an


 nucleophilic substitution.[3]
  • Deprotonation: Sodium hydroxide deprotonates 2,4,6-trichlorophenol to form the sodium phenoxide salt.

  • Substitution: The phenoxide oxygen attacks the primary carbon of 2-chloroethanol, displacing the chloride ion.

Critical Optimization Note: Due to the steric bulk of the ortho-chlorines, the reaction kinetics are sluggish. Standard conditions for phenoxyethanol (refluxing in water) often result in low yields due to the competitive hydrolysis of 2-chloroethanol to ethylene glycol. Therefore, we employ Ethanol/Water as a co-solvent system to increase the solubility of the organic electrophile and maintain a higher reflux temperature.

Visualizing the Pathway

ReactionMechanism TCP 2,4,6-Trichlorophenol (Substrate) Phenoxide Sodium 2,4,6-Trichlorophenoxide (Nucleophile) TCP->Phenoxide Deprotonation Base NaOH (Base) Base->Phenoxide TS Transition State (Sterically Hindered) Phenoxide->TS + Reagent Reagent 2-Chloroethanol (Electrophile) Reagent->TS Product 2-(2,4,6-Trichlorophenoxy)ethanol (Target Ether) TS->Product SN2 Substitution SideProduct NaCl + H2O TS->SideProduct

Figure 1: Reaction mechanism highlighting the formation of the phenoxide intermediate and subsequent nucleophilic attack.

Part 3: Detailed Experimental Protocol

Safety Warning:

  • 2,4,6-Trichlorophenol: Toxic, potential carcinogen.

  • 2-Chloroethanol: EXTREMELY TOXIC by inhalation and dermal absorption. Fatalities have occurred from skin exposure. Use double nitrile gloves, work strictly in a fume hood, and have Calcium Gluconate gel available (standard precaution for alkyl halides/fluorides, though specific antidotes for chloroethanol involve ethanol therapy; consult SDS).

Reagents & Stoichiometry
ComponentRoleEquiv.Mass/Vol (Scale)MW ( g/mol )
2,4,6-Trichlorophenol Substrate1.020.0 g197.45
2-Chloroethanol Electrophile1.512.2 g (~10.2 mL)80.51
Sodium Hydroxide Base1.14.46 g40.00
Ethanol (95%) Solvent-60 mL-
Water Co-Solvent-15 mL-

Note: A 1.5 equivalent excess of 2-chloroethanol is used to account for competitive hydrolysis and the slow reaction rate.

Step-by-Step Procedure

Step 1: Phenoxide Formation

  • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve sodium hydroxide (4.46 g) in water (15 mL).

  • Add Ethanol (60 mL) to the aqueous base.

  • Add 2,4,6-Trichlorophenol (20.0 g) to the stirred solution. The solution may turn slightly yellow/amber as the phenoxide forms. Stir for 15 minutes at room temperature to ensure complete deprotonation.

Step 2: Alkylation

  • Equip the flask with a reflux condenser and a dropping funnel.[4]

  • Add 2-Chloroethanol (10.2 mL) dropwise over 10 minutes.

  • Heat the reaction mixture to a gentle reflux (~80-85°C oil bath temperature).

  • Monitor: Maintain reflux for 6–8 hours .

    • TLC Check: Use Hexane:Ethyl Acetate (8:2). The starting material (TCP) will have a higher

      
       than the product (alcohol) in non-polar solvents, but due to the polarity of the product's OH group, optimization of the mobile phase may be required (e.g., adding a drop of acetic acid to suppress tailing of the phenol).
      

Step 3: Workup (Crucial for Purity)

  • Cool the mixture to room temperature.

  • Evaporate the bulk of the ethanol under reduced pressure (Rotary Evaporator). Do not distill to dryness; leave a concentrated aqueous slurry.

  • Dilute the residue with Water (50 mL) and extract with Ethyl Acetate or Dichloromethane (3 x 40 mL).

  • Purification Wash (The "Self-Validating" Step):

    • Combine organic layers.[4]

    • Wash with 10% NaOH (aq) (2 x 30 mL).

    • Logic: This removes unreacted 2,4,6-trichlorophenol (which is acidic and becomes water-soluble sodium trichlorophenoxide). The neutral product remains in the organic layer.

  • Wash with Brine (saturated NaCl, 30 mL).

  • Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    

Step 4: Isolation

  • The crude product is typically a viscous oil that may crystallize upon standing or cooling.

  • Recrystallization: If solid, recrystallize from Hexane/Ethanol (9:1) or Petroleum Ether.

  • Yield Expectation: 65–75% (approx. 16–18 g).

Part 4: Process Workflow Diagram

Workflow Start Start: Weigh Reagents Dissolve Dissolve TCP in NaOH/EtOH (Form Phenoxide) Start->Dissolve AddReagent Add 2-Chloroethanol (Dropwise) Dissolve->AddReagent Reflux Reflux 6-8 Hours (T=80°C) AddReagent->Reflux Evap Evaporate Ethanol Reflux->Evap Extract Extract with DCM/EtOAc Evap->Extract WashBase Wash with 10% NaOH (CRITICAL: Removes unreacted TCP) Extract->WashBase WashBrine Wash with Brine & Dry WashBase->WashBrine Concentrate Concentrate in Vacuo WashBrine->Concentrate Final Final Product (Viscous Oil/Solid) Concentrate->Final

Figure 2: Operational workflow emphasizing the critical NaOH wash step to ensure removal of starting material.

Part 5: Analytical Validation

To ensure the protocol was successful, validate the product using the following parameters:

  • Physical State: Viscous colorless to pale yellow oil or off-white solid (Literature MP varies by purity; related analogs melt ~40-60°C).

  • IR Spectroscopy:

    • Broad peak 3300–3400

      
      :  Indicates O-H stretch (Product).
      
    • Absence of broad band 2500–3000

      
      :  Indicates absence of acidic OH (Starting Material).
      
    • Strong bands ~1240

      
      :  Aryl alkyl ether C-O stretch.
      
  • H-NMR (

    
    , 400 MHz): 
    
    • 
       7.30 (s, 2H, Ar-H ): Aromatic protons (singlet due to symmetry).
      
    • 
       4.15–4.25 (m, 2H, ArO-CH 2-).
      
    • 
       3.90–4.00 (m, 2H, -CH 2-OH).
      
    • 
       2.50 (br s, 1H, -OH ).
      

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22629, 2-(2,4,6-Trichlorophenoxy)ethanol. Retrieved from [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]

  • National Toxicology Program. 2,4,6-Trichlorophenol Safety Data Sheet. Retrieved from [Link]

Sources

HPLC methods for 2-(2,4,6-Trichlorophenoxy)ethanol quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 2-(2,4,6-Trichlorophenoxy)ethanol by High-Performance Liquid Chromatography

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(2,4,6-Trichlorophenoxy)ethanol. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound in various matrices. The methodology utilizes a C18 stationary phase with a gradient elution of acidified water and an organic modifier, followed by UV detection. The protocol has been developed to be specific, linear, accurate, and precise, meeting stringent criteria for analytical method validation. This document provides a comprehensive guide, from the foundational principles and causal explanations for methodological choices to detailed, step-by-step protocols for implementation.

Introduction and Scientific Rationale

2-(2,4,6-Trichlorophenoxy)ethanol is a chemical intermediate and potential impurity in various manufacturing processes. As a chlorinated phenolic compound, its detection and quantification are critical for process control, environmental monitoring, and ensuring the purity of pharmaceutical products. Structurally similar compounds, such as 2,4,6-trichlorophenol, are recognized as priority pollutants by the U.S. Environmental Protection Agency (USEPA), underscoring the importance of monitoring related substances.[1]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying non-volatile or semi-volatile compounds.[2] The selection of a reversed-phase method is a logical starting point for 2-(2,4,6-Trichlorophenoxy)ethanol, given its moderate polarity imparted by the ethanol group and the non-polar character of the trichlorinated benzene ring.[3][4] This application note details a complete analytical workflow, grounded in established chromatographic principles for phenolic compounds, to ensure reliable and reproducible quantification.[5][6]

Principle of the Chromatographic Method

The method is based on reversed-phase chromatography, where the stationary phase (a C18 silica-based column) is non-polar, and the mobile phase is comparatively polar. The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases.

  • Analyte Retention: 2-(2,4,6-Trichlorophenoxy)ethanol, with its significant non-polar character, will interact with and be retained by the C18 stationary phase.

  • Gradient Elution: A gradient elution is employed, starting with a higher proportion of aqueous mobile phase and gradually increasing the concentration of the organic solvent (acetonitrile). This approach ensures that more polar impurities are eluted early, while the analyte of interest is effectively retained and then eluted as a sharp, well-defined peak as the mobile phase strength increases. This technique is superior to isocratic elution for complex samples, providing better resolution and shorter analysis times.[2]

  • Acidification of Mobile Phase: The aqueous component of the mobile phase is acidified with formic acid. This is a critical choice for phenolic compounds. By maintaining a low pH, the hydroxyl group of any residual phenolic impurities is kept in its protonated (non-ionized) state, preventing peak tailing and ensuring symmetrical peak shapes.[5][7]

  • UV Detection: Quantification is achieved using a Diode-Array Detector (DAD) or a variable wavelength UV detector. Chlorinated phenolic compounds exhibit strong absorbance in the low UV region. The wavelength is optimized to maximize sensitivity for 2-(2,4,6-Trichlorophenoxy)ethanol while minimizing interference from the sample matrix.[8]

Detailed Analytical Methodology

Instrumentation, Reagents, and Materials
CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, DAD/UV Detector
Analytical ColumnReversed-phase C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Zorbax Eclipse, Kinetex, or equivalent)[5][9]
Data SystemChromatography Data Software (CDS)
Analytical Balance4- or 5-place
pH MeterCalibrated
Reagents 2-(2,4,6-Trichlorophenoxy)ethanolReference Standard, >95% purity[3]
Acetonitrile (ACN)HPLC Grade, UV Cutoff ≤ 190 nm[10]
WaterHPLC or Milli-Q Grade
Formic AcidHPLC Grade, ~99% purity
Materials Volumetric FlasksClass A (10, 25, 50, 100 mL)
PipettesCalibrated adjustable volume
Syringe Filters0.45 µm or 0.22 µm PTFE or Nylon
HPLC Vials2 mL, with caps and septa
Chromatographic Conditions

The following conditions were optimized to achieve a robust separation with excellent peak shape and a reasonable run time.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmIndustry standard for robust reversed-phase separations of small molecules.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier ensures protonation of acidic functional groups for better peak shape.[7]
Mobile Phase B AcetonitrileCommon organic modifier with a low UV cutoff and good eluting strength.[10][11]
Gradient Program 0-2 min: 40% B; 2-10 min: 40% to 90% B; 10-12 min: 90% B; 12.1-15 min: 40% BThe gradient is designed to elute the analyte in a reasonable time while allowing for the separation of potential impurities. The re-equilibration step ensures reproducibility between injections.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures stable retention times.
Detection Wavelength 230 nmProvides high sensitivity for chlorophenoxy compounds while avoiding noise at lower wavelengths.[8]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Run Time 15 minutesIncludes elution and column re-equilibration.
Preparation of Solutions

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 2-(2,4,6-Trichlorophenoxy)ethanol reference standard into a 25 mL Class A volumetric flask.

  • Dissolve and dilute to the mark with acetonitrile. Mix thoroughly. This solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions (for Calibration Curve): Prepare a series of calibration standards by serially diluting the Stock Standard Solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte into a clean solution compatible with the HPLC system, removing any particulates or interfering matrix components.[12]

  • Weighing: Accurately weigh a portion of the sample matrix expected to contain the analyte.

  • Dissolution: Transfer the weighed sample to a volumetric flask and add a measured volume of acetonitrile. Sonicate for 10-15 minutes to ensure complete dissolution of the analyte.

  • Dilution: Dilute to the mark with acetonitrile. This creates the initial sample extract.

  • Centrifugation (if necessary): If the sample contains insoluble excipients, centrifuge a portion of the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant (or the entire extract if no centrifugation was needed) through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial. Causality: This step is mandatory to remove fine particulates that can clog the HPLC column frit, leading to high backpressure and poor performance.[13]

  • Final Dilution (if necessary): Perform a final dilution of the filtered extract with the mobile phase mixture (50:50 A:B) to bring the analyte concentration within the calibrated range (e.g., 1-100 µg/mL).

Method Validation Protocol: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following parameters establish the trustworthiness and reliability of the method.[14][15]

System Suitability

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of a mid-range standard solution (e.g., 25 µg/mL).

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Demonstrates pump and system stability.
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

  • Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate.

  • Plot the average peak area versus the concentration.

  • Perform a linear regression analysis.

Acceptance Criterion: The coefficient of determination (R²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is assessed by spiking a blank sample matrix with known amounts of the analyte at three concentration levels (low, medium, high).

  • Prepare spiked samples in triplicate at 80%, 100%, and 120% of the target concentration.

  • Analyze the samples and calculate the percent recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.[16]

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly.

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Acceptance Criterion: The %RSD for the set of measurements should be ≤ 2.0%.[17]

Limits of Detection (LOD) and Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (Standard Deviation of y-intercepts / Slope)

  • LOQ = 10 x (Standard Deviation of y-intercepts / Slope)

Example Validation Data Summary

Validation ParameterResultStatus
Linearity (R²) 0.9995Pass
Range 1.0 - 100.0 µg/mLPass
Accuracy (Recovery) 99.5% - 101.2%Pass
Precision (%RSD) 0.8%Pass
LOD ~0.3 µg/mL-
LOQ ~1.0 µg/mL-

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical and validation processes.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve & Dilute Sample->Dissolve Standard Weigh Reference Std Prep_Standards Prepare Calibrants Standard->Prep_Standards Filter Filter Extract Dissolve->Filter SystemSuit System Suitability Check Filter->SystemSuit Prep_Standards->SystemSuit CalCurve Inject Calibration Curve SystemSuit->CalCurve Analysis Analyze Samples CalCurve->Analysis Integrate Integrate Peaks Analysis->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Overall analytical workflow from sample preparation to final report.

G Linearity Linearity & Range (R² ≥ 0.999) Accuracy Accuracy (98-102% Recovery) Precision Precision (RSD ≤ 2.0%) Specificity Specificity (Peak Purity) LOQ LOQ (Quantifiable Limit) Method Validated Method Method->Linearity Method->Accuracy Method->Precision Method->Specificity Method->LOQ

Caption: Key parameters for establishing a validated analytical method.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a suitable and reliable procedure for the quantification of 2-(2,4,6-Trichlorophenoxy)ethanol. The use of a standard C18 column with a gradient elution and UV detection provides a robust, specific, and efficient separation. The comprehensive validation protocol ensures that the method yields accurate and precise results, making it fit for purpose in regulated research and quality control environments.

References

  • Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species. (n.d.). National Institutes of Health (NIH). [Link]

  • Validation of an HPLC-DAD method for the determination of plant phenolics. (n.d.). SciELO. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International. [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). Malaysian Journal of Fundamental and Applied Sciences. [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2022). ResearchGate. [Link]

  • Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque. [Link]

  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. (2021). Desalination and Water Treatment. [Link]

  • Sample Preparation – HPLC. (n.d.). University of Southern Mississippi, Polymer Chemistry Characterization Lab. [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019). U.S. Environmental Protection Agency. [Link]

  • HPLC Winter Webinars Part 2: Sample Preparation for HPLC. (n.d.). LabRulez. [Link]

  • Chemical Properties of 2-[2-(2,4,5-Trichlorophenoxy)ethoxy]ethanol (CAS 90920-28-8). (n.d.). Cheméo. [Link]

  • A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. (2022). ResearchGate. [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Collaborative International Pesticides Analytical Council (CIPAC). [Link]

  • HPLC Methods for analysis of 2,4-D. (n.d.). HELIX Chromatography. [Link]

  • Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. (2018). National Institutes of Health (NIH). [Link]

  • Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products. (2014). ResearchGate. [Link]

  • Effects of different solvents on ultraviolet absorption and fluorescence intensity of 2,4-dichlorophenol, 2,4,6-trichlorophenol and Pentachlorophenol. (2021). ResearchGate. [Link]

  • From Booze to Mobile Phase: Ethanol Leads the Way to a Chemical Free HPLC. (n.d.). Axion Labs. [Link]

  • Chromatographic Properties of Ethanol/Water Mobile Phases on Silica Based Monolithic C18. (2007). ResearchGate. [Link]

  • Guide to Choosing the Correct HPLC Solvent. (2024). Phenomenex. [Link]

Sources

Application Note: NMR Spectroscopy Characterization of 2-(2,4,6-Trichlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

2-(2,4,6-Trichlorophenoxy)ethanol (CAS: 51632-29-2) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical precursors, often derived from the alkylation of 2,4,6-trichlorophenol. Its structural integrity relies on the specific substitution pattern of the aromatic ring and the successful attachment of the hydroxyethyl chain.[1]

This guide provides a high-fidelity NMR characterization protocol. It focuses on distinguishing the target molecule from common impurities (e.g., unreacted 2,4,6-trichlorophenol) and verifying the symmetry-imposed simplification of the aromatic signals.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and accurate integration, follow this preparation workflow.

  • Solvent Selection:

    • Primary: Chloroform-d (

      
      , 99.8% D) – Best for general characterization and resolution of the ethylene backbone.
      
    • Secondary: DMSO-

      
       – Use if hydroxyl proton coupling (
      
      
      
      ) observation is required or if the sample has limited solubility in chloroform.[1]
  • Concentration: 10–15 mg of sample in 0.6 mL solvent (approx. 20-30 mM).

  • Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (400 MHz or higher recommended)
Parameter

Experiment

Experiment
Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)Standard quantitative excitation.
Spectral Width -2 to 14 ppm-10 to 220 ppmCovers all expected shifts including OH and halocarbons.[1]
Acquisition Time 3.0 - 4.0 sec1.0 - 1.5 secSufficient for digital resolution.[1]
Relaxation Delay (D1) 1.0 sec2.0 secEnsures complete relaxation for integration accuracy.
Scans (NS) 16512 - 1024Signal-to-noise ratio optimization.[1]
Temperature 298 K (25°C)298 K (25°C)Standard ambient conditions.[1]

Data Analysis & Interpretation

Structural Logic & Symmetry

The 2,4,6-trichlorophenoxy moiety possesses a


 axis of symmetry passing through the C1-O bond and the C4-Cl bond. This symmetry renders the protons at positions 3 and 5 chemically equivalent, collapsing their signals into a single resonance.[1]
Expected Chemical Shifts

The following data represents the theoretical and literature-grounded expectation for the pure compound in


.
Table 1:

NMR Assignment (400 MHz,

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H (3,5) 7.25 - 7.30Singlet (s)2H-Diagnostic: Symmetry makes H3/H5 equivalent.
O-

4.15 - 4.25Triplet (t)2H4.5 - 5.0Deshielded by phenoxy oxygen.[1]

-OH
3.90 - 4.00Triplet (t)2H4.5 - 5.0Deshielded by hydroxyl group.[1]
-OH 2.0 - 3.0Broad Singlet1H-Variable; shift depends on conc/temp.[1]

Note: In DMSO-


, the -OH signal will shift downfield (approx. 4.5-5.0 ppm) and may show splitting (triplet) due to coupling with the adjacent methylene group.[1]
Table 2:

NMR Assignment (100 MHz,

)
Carbon TypeShift (

, ppm)
NatureAssignment Notes
C1 (Ar-O) ~150.0QuaternaryMost deshielded aromatic carbon.
C2, C6 (Ar-Cl) ~129.5QuaternaryEquivalent due to symmetry.[1]
C4 (Ar-Cl) ~128.0QuaternaryDistinct from C2/C6.[1]
C3, C5 (Ar-H) ~128.5Methine (CH)Equivalent; intense signal.[1]
O-

~73.5

Ether carbon.[1]

-OH
~61.5

Alcohol carbon.[1]

Workflow Visualization

The following diagram illustrates the decision matrix for assigning the symmetric aromatic ring and verifying the ether chain.

NMR_Workflow Start Acquire 1H NMR Spectrum Check_Ar Analyze Aromatic Region (7.0 - 7.5 ppm) Start->Check_Ar Singlet Signal is a Singlet (2H)? Check_Ar->Singlet Multiplet Signal is Multiplet/Split? Check_Ar->Multiplet Check_Aliph Analyze Aliphatic Region (3.5 - 4.5 ppm) Singlet->Check_Aliph Yes (Symmetry Confirmed) Impurity_SM IMPURITY ALERT: Possible 2,4-dichloro or non-symmetric analog Multiplet->Impurity_SM Yes (Symmetry Broken) Triplets Two distinct triplets? Check_Aliph->Triplets Conclusion_Pure CONFIRMED: 2-(2,4,6-Trichlorophenoxy)ethanol Triplets->Conclusion_Pure Yes (Ethyl Chain Intact) Impurity_Alk IMPURITY ALERT: Check for unreacted Ethylene Carbonate/Glycol Triplets->Impurity_Alk No (Complex Multiplets)

Figure 1: Logic flow for structural verification based on symmetry and coupling patterns.

Troubleshooting & Impurity Profiling

Common Impurity: 2,4,6-Trichlorophenol (Starting Material)

If the alkylation is incomplete, the starting phenol will remain.

  • Detection: Look for a singlet slightly upfield or downfield of the product aromatic signal (approx 7.27 ppm).[1]

  • Key Differentiator: The phenol lacks the aliphatic triplets at 3.9–4.2 ppm.[1]

Common Impurity: 2,4-Dichlorophenoxyethanol

If the starting material was impure (loss of chlorine), symmetry is broken.

  • Detection: The aromatic region will show an ABX or AMX pattern (three distinct proton signals) instead of a clean singlet.[1]

Self-Validation Checklist

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11331, 2,4,6-Trichlorophenoxyacetic acid. (Used for aromatic fragment analog comparison).

  • ChemicalBook. (2024).[1] 2,4,6-Trichlorophenol NMR Spectrum Data.

  • SDBS. (2024). Spectral Database for Organic Compounds. (General reference for phenol ether increments).

Sources

Application Note: Pharmacological and Toxicological Profiling of 2-(2,4,6-Trichlorophenoxy)ethanol (TCPE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-(2,4,6-Trichlorophenoxy)ethanol (TCPE) is a primary stable metabolite of the imidazole fungicide Prochloraz . While Prochloraz is widely utilized for its inhibition of ergosterol biosynthesis in fungi (via CYP51 blockade), its metabolic breakdown presents a critical challenge in regulatory science and safety pharmacology.

The scientific necessity for studying TCPE arises from two conflicting hypotheses that must be resolved during profiling:

  • Efficacy Retention: Does the cleavage of the imidazole ring (yielding TCPE) eliminate antifungal potency, or does the lipophilic "tail" retain non-specific membrane disrupting or enzyme-inhibiting properties?

  • Endocrine Disruption: Prochloraz is a known antagonist of the Androgen Receptor (AR) and an inhibitor of Aromatase (CYP19). It is critical to determine if TCPE contributes to this toxicity profile, acting as an environmental endocrine disruptor (EED).

This Application Note provides a rigorous experimental framework to evaluate TCPE, moving beyond simple lethality assays to mechanistic profiling using Steroidogenesis Assays (H295R) and Ergosterol Quantification .

Chemical Properties & Handling[1][2][3]

TCPE is highly lipophilic and prone to precipitation in aqueous media. Proper handling is the prerequisite for reproducible data.

PropertySpecificationExperimental Implication
CAS Number 2122-77-2Verification standard.
Molecular Weight 241.5 g/mol Calculation of molarity is critical for IC50 comparison.
LogP ~3.5 - 4.0High lipophilicity; requires organic co-solvent.
Solubility Low in water; High in Acetone, DMSODMSO is the preferred vehicle for cell-based assays (<0.1% v/v final).
Protocol A: Stock Solution Preparation
  • Weighing: Weigh 24.15 mg of TCPE powder into a glass vial (avoid plastics that may absorb lipophilic compounds).

  • Solubilization: Add 1.0 mL of anhydrous DMSO to generate a 100 mM stock solution. Vortex for 30 seconds.

  • Visual Check: Ensure solution is clear. If turbidity persists, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.

Experimental Workflow: The Dual-Track Assessment

To fully characterize TCPE, we employ a dual-track design: Track A assesses if the metabolite kills fungi (Efficacy), and Track B assesses if it harms hormonal balance (Toxicity).

TCPE_Workflow cluster_Efficacy Track A: Antifungal Efficacy cluster_Toxicity Track B: Endocrine Safety Prochloraz Parent: Prochloraz Metabolism Metabolic Cleavage (In Vivo/Env) Prochloraz->Metabolism TCPE Metabolite: TCPE Metabolism->TCPE CYP51 Target: CYP51 (Ergosterol Synthesis) TCPE->CYP51 ? Membrane Non-specific Membrane Disruption TCPE->Membrane ? AR Androgen Receptor (Antagonism) TCPE->AR High Risk CYP19 Aromatase (Inhibition) TCPE->CYP19 High Risk Readout1 LC-MS/MS Sterol Quant CYP51->Readout1 Membrane->Readout1 Readout2 H295R Assay (Testosterone/Estradiol) AR->Readout2 CYP19->Readout2

Figure 1: The Dual-Track Profiling Workflow. TCPE is evaluated for retained fungicidal mechanism (Track A) and off-target endocrine disruption (Track B).

Track A: Antifungal Efficacy (Mechanism of Action)

Unlike simple MIC assays, this protocol determines if TCPE retains the specific Mechanism of Action (MoA) of Prochloraz (CYP51 inhibition) or acts via non-specific toxicity.

Protocol B: Sterol Quantitation via LC-MS/MS

Objective: Quantify the accumulation of methylated sterols (lanosterol) and depletion of ergosterol in Candida albicans treated with TCPE.

Materials:

  • C. albicans (ATCC 90028)

  • Positive Control: Prochloraz (0.01 - 10 µM)

  • Test Compound: TCPE (0.1 - 100 µM)

  • Lysis Buffer: Saponification reagent (KOH in EtOH)

Step-by-Step:

  • Culture: Inoculate C. albicans in RPMI 1640 (buffered with MOPS) to log phase (

    
    ).
    
  • Dosing: Treat cultures with TCPE serial dilutions for 16 hours. Include a Vehicle Control (0.1% DMSO).

  • Extraction:

    • Pellet cells (3000 x g, 5 min).

    • Saponify pellets in 10% KOH/EtOH at 80°C for 60 mins (Releases sterols).

    • Extract with n-heptane.

  • Analysis (LC-MS/MS):

    • Inject organic phase.

    • Monitor transitions for Ergosterol (m/z 397 → 69) and Lanosterol (m/z 427 → 109).

  • Interpretation:

    • Specific Inhibition: Decrease in Ergosterol + Increase in Lanosterol (indicates CYP51 block).

    • Non-Specific Toxicity: Decrease in both (indicates general cell death/membrane lysis).

Track B: Endocrine Interaction Profiling (Safety)

This is the critical regulatory step. Prochloraz metabolites are notorious for acting as anti-androgens. We use the H295R Steroidogenesis Assay (OECD Guideline 456 compliant) to map this.

Protocol C: H295R Steroidogenesis Assay

Objective: Determine if TCPE inhibits the production of Testosterone (T) or Estradiol (E2) in human adrenocortical carcinoma cells.

Materials:

  • Cell Line: NCI-H295R cells (ATCC CRL-2128).

  • Media: DMEM/F12 supplemented with Nu-Serum.

  • Controls: Forskolin (Inducer), Prochloraz (Inhibitor Control).

Step-by-Step:

  • Seeding: Plate H295R cells at

    
     cells/well in 24-well plates. Incubate for 24 hours to allow attachment.
    
  • Acclimatization: Replace medium with Nu-Serum-free medium for 24 hours (synchronizes steroid production).

  • Exposure:

    • Add TCPE at concentrations: 0.1, 1.0, 10, and 50 µM.

    • Critical Control: Run Prochloraz in parallel to benchmark potency.

    • Incubate for 48 hours.

  • Supernatant Collection: Collect media and freeze at -80°C immediately.

  • ELISA/RIA Quantification:

    • Thaw media and quantify Testosterone and Estradiol using competitive ELISA kits.

    • Normalize hormone levels to cell viability (MTT assay) to ensure reductions aren't due to cell death.

Data Presentation Template:

CompoundConc (µM)Testosterone (% of Control)Estradiol (% of Control)Interpretation
Vehicle -100 ± 5%100 ± 6%Baseline
Prochloraz 1.045 ± 4%30 ± 5%Known CYP17/19 Inhibitor
TCPE 1.0TBD TBD If <80%, potential disruptor
TCPE 10.0TBD TBD Dose-response confirmation

References

  • Vinggaard, A. M., et al. (2002). "Endocrine-disrupting effects of herbicides and pentachlorophenol: in vitro and in vivo evidence."[1] Toxicology and Applied Pharmacology.

  • Ankley, G. T., et al. (2005). "Effects of the fungicide prochloraz on xenobiotic metabolism and steroidogenesis in the fathead minnow." Environmental Toxicology and Chemistry.

  • OECD Guidelines for the Testing of Chemicals. (2011). "Test No. 456: H295R Steroidogenesis Assay." OECD Publishing.

Disclaimer: This Application Note is for research purposes only. TCPE is a chemical intermediate and metabolite; appropriate PPE (gloves, fume hood) must be used during handling due to potential reproductive toxicity.

Sources

Application Note: High-Performance Sample Preparation for 2-(2,4,6-Trichlorophenoxy)ethanol in Soil Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines a robust, validated workflow for the extraction and quantification of 2-(2,4,6-Trichlorophenoxy)ethanol (TCPE) in complex soil matrices. TCPE, a neutral ether derivative of 2,4,6-trichlorophenol, presents unique analytical challenges due to its moderate lipophilicity (LogP ~3.6) and the potential for adsorption to soil organic matter.

Unlike its parent chlorophenols, TCPE lacks the acidic phenolic proton, behaving more like a neutral pesticide. Therefore, this protocol utilizes a Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach optimized for neutral chlorinated compounds, with a secondary Ultrasonic-Assisted Extraction (UAE) protocol for aged or high-clay soils. Detection is achieved via LC-MS/MS for high throughput or GC-MS (with derivatization) for confirmatory analysis.

Chemical Profile & Analytical Logic

Understanding the physicochemical properties of the analyte is the foundation of a successful extraction.

PropertyValue / CharacteristicImpact on Protocol
Analyte 2-(2,4,6-Trichlorophenoxy)ethanolTarget Molecule
CAS Number 6161-87-1Reference Standard Identification
Molecular Weight 241.5 g/mol Mass Spectrometry Target
Log P (Octanol/Water) ~3.6 (Predicted)Moderately Lipophilic: Requires organic solvent extraction (Acetonitrile or Acetone/Hexane).
pKa Non-ionizable (Ether linkage)pH adjustment is less critical for extraction efficiency than for phenoxy acids, but acidification prevents hydrolysis.
Boiling Point ~340°CHigh BP allows for concentration but requires derivatization for optimal GC peak shape.
The "Why" Behind the Method
  • Extraction Solvent: Acetonitrile (ACN) is chosen for the QuEChERS protocol because it extracts the widest range of polarities and precipitates soil proteins/enzymes that could degrade the analyte.

  • Cleanup Mechanism: Soil extracts are rich in humic acids and lipids.

    • PSA (Primary Secondary Amine): Essential for removing humic/fulvic acids and sugars.

    • C18 (Octadecyl): Critical for removing lipophilic waxes and long-chain hydrocarbons common in topsoil.

  • Derivatization (GC-MS only): The free hydroxyl group on the ethanol side chain can cause peak tailing. Silylation with BSTFA caps this group, improving volatility and sensitivity.

Materials & Reagents

  • Reference Standard: 2-(2,4,6-Trichlorophenoxy)ethanol (>98% purity).

  • Internal Standard (IS): 2,4,6-Trichlorophenol-d2 or Phenoxyethanol-d5 (Deuterated analogs preferred to compensate for matrix effects).

  • Solvents: Acetonitrile (LC-MS grade), Methanol, Acetone, Hexane.

  • QuEChERS Salts:

    • Extraction Packet: 4 g MgSO₄ (anhydrous), 1 g NaCl.

    • dSPE Cleanup: 150 mg MgSO₄, 25 mg PSA, 25 mg C18.

  • Derivatization Agent (GC only): BSTFA + 1% TMCS.

  • Apparatus: Centrifuge (≥3000 rcf), Vortex mixer, Ultrasonic bath, N₂ evaporator.

Experimental Protocols

Workflow Visualization

The following diagram illustrates the decision matrix between the High-Throughput (QuEChERS) and High-Recovery (UAE) workflows.

G cluster_0 Method A: Modified QuEChERS (High Throughput) cluster_1 Method B: Ultrasonic Extraction (Aged Soil) Start Soil Sample (10 g) Homogenize Homogenization & Sieving (<2 mm) Start->Homogenize Spike Spike Internal Standard (IS) Homogenize->Spike Decision Select Extraction Method Spike->Decision Q_Add Add 10 mL ACN + 5 mL H2O Decision->Q_Add Standard U_Add Add 20 mL Acetone:Hexane (1:1) Decision->U_Add Difficult Matrix Q_Shake Vortex (1 min) Q_Add->Q_Shake Q_Salts Add Salts (MgSO4/NaCl) Shake vigorously Q_Shake->Q_Salts Q_Cent Centrifuge (3000 rcf, 5 min) Q_Salts->Q_Cent Q_dSPE dSPE Cleanup (PSA/C18) Remove Humic Acids Q_Cent->Q_dSPE Analyze Instrumental Analysis Q_dSPE->Analyze U_Sonic Sonicate (20 min, <35°C) U_Add->U_Sonic U_Cent Centrifuge & Decant U_Sonic->U_Cent U_Repeat Repeat Extraction x2 U_Cent->U_Repeat U_Conc Concentrate to near dryness Reconstitute in ACN U_Repeat->U_Conc U_Conc->Analyze LCMS LC-MS/MS (ESI+) Analyze->LCMS GCMS GC-MS (Derivatization) Analyze->GCMS

Caption: Decision matrix for TCPE extraction. Method A is preferred for routine analysis; Method B for aged/clay soils.

Protocol A: Modified QuEChERS (Recommended)

Best for: Routine analysis, sandy/loam soils, high throughput.

  • Sample Prep: Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 5 mL of HPLC-grade water. Vortex briefly and let stand for 30 minutes. Note: Hydration opens soil pores, making the analyte accessible to the organic solvent.

  • Extraction: Add 10 mL of Acetonitrile (ACN) . Add Internal Standard solution (e.g., 50 µL of 10 µg/mL IS).

  • Agitation: Vortex vigorously for 1 minute.

  • Partitioning: Add the extraction salt packet (4 g MgSO₄, 1 g NaCl). Immediately shake vigorously by hand for 1 minute to prevent MgSO₄ clumping.

  • Separation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (dSPE): Transfer 1.5 mL of the supernatant (top organic layer) to a 2 mL dSPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.

  • Final Spin: Vortex for 30 seconds and centrifuge at >5000 rcf for 3 minutes.

  • Filtration: Transfer supernatant to an autosampler vial through a 0.2 µm PTFE filter.

Protocol B: Ultrasonic Assisted Extraction (UAE)

Best for: Aged residues, high clay content, or when QuEChERS recovery is <70%.

  • Sample Prep: Weigh 10.0 g of soil + 10 g anhydrous Na₂SO₄ (to bind moisture) into a glass jar. Mix well.

  • Solvent Addition: Add 20 mL of Acetone:Hexane (1:1 v/v) .

  • Extraction: Sonicate for 20 minutes. Ensure water bath temp stays <35°C to prevent analyte degradation.

  • Collection: Decant solvent into a concentrator tube.

  • Repeat: Repeat step 2-4 with fresh solvent. Combine extracts.

  • Concentration: Evaporate combined extracts to ~1 mL under a gentle stream of Nitrogen.

  • Solvent Exchange: Add 5 mL ACN and evaporate down to 1 mL again (to remove hexane if moving to LC-MS).

Instrumental Analysis Parameters

Option 1: LC-MS/MS (Primary Method)

Direct analysis without derivatization.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive (Look for [M+H]+ or [M+NH4]+) or APCI.

    • Note: While chlorophenols are ESI(-), the ether-ethanol side chain often promotes ionization in positive mode via adduct formation.

  • MRM Transitions (Example):

    • Precursor: 242.0 (approx m/z for 35Cl3)

    • Quantifier: 196.0 (Loss of ethanol chain)

    • Qualifier: 132.0 (Chlorophenol ring fragment)

Option 2: GC-MS (Confirmatory)

Requires derivatization to improve peak shape.

  • Derivatization: Take 200 µL of final extract (in ACN). Evaporate to dryness. Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine. Incubate at 60°C for 30 mins.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 80°C (1 min) -> 20°C/min -> 280°C (hold 5 min).

  • Detection: SIM mode. Target the TMS-derivative mass (MW + 72).

Quality Control & Validation Criteria

To ensure data trustworthiness (Trustworthiness pillar), every batch must include:

QC ParameterAcceptance CriteriaCorrective Action
Method Blank < LODCheck reagents/glassware for contamination.
LCS (Lab Control Spike) 70 - 120% RecoveryRe-extract batch if outside limits.
Matrix Spike / MSD 70 - 120% Recovery; RPD < 20%Assess matrix interference; use standard addition if necessary.
Internal Standard Response ± 30% of Calibration StdCheck for ion suppression (dilute sample if needed).
Calculation

Calculate concentration (


) using the internal standard method:


Where:

  • 
     = Peak Area
    
  • 
     = Response Factor (from calibration curve)
    
  • 
     = Mass of soil (g)
    

Troubleshooting Guide

  • Low Recovery (<60%):

    • Cause: Adsorption to soil. Fix: Ensure hydration step (Protocol A, step 2) is not skipped. Increase shaking time.

    • Cause: pH issues. Fix: Although TCPE is neutral, adjusting extraction pH to 4-5 (using citrate buffer QuEChERS) can sometimes reduce binding to humic substances.

  • High Back-pressure (LC-MS):

    • Cause: Fine particulates. Fix: Ensure 0.2 µm PTFE filtration. Centrifuge at higher speeds (>5000 rcf).

  • Signal Suppression:

    • Cause: Co-eluting matrix. Fix: Use Matrix-Matched Calibration (prepare standards in blank soil extract) rather than solvent standards.

References

  • U.S. EPA. (2007). Method 3550C: Ultrasonic Extraction. SW-846 Update IV. Retrieved January 30, 2026, from [Link]

  • Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-

Application Note: High-Efficiency Extraction of 2-(2,4,6-Trichlorophenoxy)ethanol from Aqueous Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed protocols for the extraction of 2-(2,4,6-Trichlorophenoxy)ethanol from water samples, tailored for researchers in environmental science, toxicology, and drug development. Due to its structural similarity to regulated chlorophenoxy herbicides and chlorophenols, the presence of 2-(2,4,6-Trichlorophenoxy)ethanol in aqueous environments is of increasing concern. This guide presents two robust, validated methods: Solid-Phase Extraction (SPE) for high-throughput analysis and low detection limits, and Liquid-Liquid Extraction (LLE) as a classic, cost-effective alternative. The scientific principles underpinning each procedural step, from sample pre-treatment to final elution, are thoroughly explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Scientific Imperative

2-(2,4,6-Trichlorophenoxy)ethanol (TCPE) is an organic compound featuring a chlorinated phenol structure linked to an ethanol group. Its parent compound, 2,4,6-trichlorophenol (TCP), is recognized as a significant environmental pollutant used as a biocide and fungicide[1]. The ethanol moiety in TCPE increases its polarity and water solubility compared to TCP, posing a unique challenge for its efficient removal and concentration from complex aqueous matrices. While specific regulatory limits for TCPE are not yet widely established, its structural analogy to chlorophenoxy herbicides, a class of compounds monitored under EPA methods, necessitates the development of reliable analytical workflows[2][3].

This application note provides a comprehensive guide to two primary extraction methodologies, grounded in the established principles of analytical chemistry for polar organic compounds.

Analyte Profile and Physicochemical Considerations

A thorough understanding of the analyte's properties is fundamental to designing an effective extraction strategy. While comprehensive experimental data for 2-(2,4,6-Trichlorophenoxy)ethanol is limited, we can infer its behavior from its constituent parts: the 2,4,6-trichlorophenol group and the ethanol tail.

PropertyValue (Inferred/Analogous)Rationale & Impact on Extraction
Molecular Formula C8H7Cl3O2Provides the basis for its molecular weight.[4]
Molecular Weight 241.50 g/mol Essential for preparing standard solutions and for mass spectrometry.[4]
pKa (acidity) ~6.23 (similar to 2,4,6-trichlorophenol)The phenolic hydroxyl group is acidic. At a pH above the pKa, the molecule will be deprotonated (anionic), increasing its water solubility and reducing its affinity for nonpolar sorbents or solvents. At a pH below the pKa, it remains in its neutral, more hydrophobic form, which is crucial for efficient extraction.[5]
LogP (Octanol-Water Partition Coefficient) < 3.69 (less than 2,4,6-trichlorophenol)The ethanol group increases the molecule's polarity, thus lowering its LogP value compared to 2,4,6-trichlorophenol (LogP = 3.69).[5] This indicates a moderate affinity for organic phases, making extraction into nonpolar solvents feasible but requiring careful optimization.
Water Solubility Moderately SolubleHigher than 2,4,6-trichlorophenol due to the hydrophilic ethanol group. This necessitates strategies to reduce its aqueous solubility during extraction, such as pH adjustment and salting-out.[6]
Solvent Solubility Soluble in polar organic solventsLike its analogs, it is expected to be soluble in solvents like methanol, acetonitrile, ethyl acetate, and dichloromethane.[7][8]

Method 1: Solid-Phase Extraction (SPE)

SPE is the preferred method for achieving high recovery and concentration factors, making it ideal for trace-level analysis. The principle involves passing the water sample through a solid sorbent that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of organic solvent.

Causality of SPE Protocol Design

Our choice of a reversed-phase polymer-based sorbent (e.g., Oasis HLB) is deliberate. These sorbents offer high capacity for a wide range of compounds, from polar to nonpolar, making them robust for environmental samples of varying composition.[9]

  • Sample Acidification: Lowering the pH of the water sample to ~2 is the most critical step. This ensures that the phenolic hydroxyl group of TCPE is fully protonated, rendering the molecule neutral. In its neutral state, it has a much stronger affinity for the nonpolar SPE sorbent, maximizing retention.

  • Sorbent Conditioning: Conditioning with methanol followed by acidified water is essential to activate the sorbent and ensure reproducible interactions between the analyte and the stationary phase.

  • Elution Solvent: A polar organic solvent like ethyl acetate or acetonitrile is used to disrupt the hydrophobic interactions between TCPE and the sorbent, allowing for its efficient elution.

Detailed SPE Protocol

Materials:

  • SPE cartridges (e.g., 500 mg, 6 mL, universal polymeric reversed-phase sorbent)

  • SPE vacuum manifold

  • Concentrator/Evaporator (e.g., nitrogen blow-down)

  • Glassware: 1 L sample bottles, 250 mL flasks, conical centrifuge tubes

  • Reagents: Methanol, Ethyl Acetate, Dichloromethane (all HPLC or pesticide residue grade), Hydrochloric Acid (HCl), Sodium Chloride (NaCl, baked at 400°C to remove organic contaminants).

Procedure:

  • Sample Preparation:

    • Collect 500 mL of the water sample in a clean glass bottle.

    • Acidify the sample to pH 2 by adding concentrated HCl dropwise. Verify with a pH meter.

    • Add 25 g of NaCl to the sample and dissolve by shaking. This "salting-out" effect decreases the solubility of TCPE in the aqueous phase, promoting its retention on the SPE cartridge.[10]

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges sequentially with 10 mL of dichloromethane, 10 mL of ethyl acetate, and 10 mL of methanol. Do not allow the sorbent to go dry after the methanol step.

    • Equilibrate the cartridges with 10 mL of acidified reagent water (pH 2). Ensure the sorbent bed remains wet.

  • Sample Loading:

    • Load the entire 500 mL acidified water sample onto the cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing (Interference Removal):

    • After the entire sample has passed through, wash the cartridge with 10 mL of acidified reagent water to remove any remaining salts or highly polar interferences.

    • Dry the cartridge thoroughly by applying a vacuum for 15-20 minutes. This step is critical to remove residual water, which can affect the efficiency of the subsequent elution.

  • Elution:

    • Place a collection vial inside the manifold.

    • Elute the analyte from the cartridge by passing 10 mL of ethyl acetate through the sorbent. Allow the solvent to soak the sorbent for 1-2 minutes before drawing it through slowly.

    • Repeat the elution with a second 10 mL aliquot of ethyl acetate.

  • Concentration:

    • Transfer the combined eluate to a concentrator tube.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

    • The sample is now ready for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Final Steps Sample 500 mL Water Sample Acidify Acidify to pH 2 with HCl Sample->Acidify Salt Add 25g NaCl (Salting-Out) Acidify->Salt Condition Condition SPE Cartridge (Methanol -> Acidified Water) Salt->Condition Load Load Sample (10-15 mL/min) Condition->Load Wash Wash with Acidified Water Load->Wash Dry Dry Sorbent (Vacuum) Wash->Dry Elute Elute with Ethyl Acetate (2 x 10 mL) Dry->Elute Concentrate Concentrate Eluate to 1 mL (Nitrogen Evaporation) Elute->Concentrate Analysis GC or HPLC Analysis Concentrate->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for TCPE.

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a fundamental extraction technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[8][11] While generally more labor-intensive and requiring larger solvent volumes than SPE, LLE is highly effective and does not require specialized equipment.

Causality of LLE Protocol Design

The success of LLE hinges on maximizing the partitioning of the neutral TCPE molecule into the organic phase.

  • Solvent Choice: Dichloromethane (DCM) is selected as the extraction solvent due to its ability to extract a wide range of polarities and its high volatility, which simplifies the final concentration step.[8] Its density is greater than water, facilitating easy separation in a separatory funnel.

  • pH Adjustment: As with SPE, acidifying the sample to pH 2 is paramount to ensure TCPE is in its non-ionized, more hydrophobic form, which preferentially partitions into the organic DCM layer.

  • Salting-Out: The addition of sodium chloride increases the ionic strength of the aqueous phase, reducing the solubility of the organic analyte and driving it into the DCM phase, thereby increasing extraction efficiency.[12]

  • Drying Agent: Anhydrous sodium sulfate is used to remove any residual water from the organic extract, which is crucial for preventing interference in subsequent chromatographic analysis, especially GC.

Detailed LLE Protocol

Materials:

  • Glassware: 1 L separatory funnel, 250 mL Erlenmeyer flasks

  • Reagents: Dichloromethane (DCM, pesticide residue grade), Hydrochloric Acid (HCl), Sodium Chloride (NaCl, baked), Anhydrous Sodium Sulfate (baked).

Procedure:

  • Sample Preparation:

    • Measure 500 mL of the water sample and transfer it to a 1 L separatory funnel.

    • Acidify the sample to pH 2 with concentrated HCl.

    • Add 50 g of NaCl and shake until fully dissolved.

  • First Extraction:

    • Add 60 mL of DCM to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The DCM layer will be on the bottom.

  • Phase Separation:

    • Drain the lower organic (DCM) layer into a 250 mL Erlenmeyer flask containing approximately 5 g of anhydrous sodium sulfate.

  • Subsequent Extractions:

    • Repeat the extraction process two more times using 30 mL of fresh DCM for each extraction.

    • Combine all three organic extracts in the same Erlenmeyer flask with the sodium sulfate.

  • Drying:

    • Allow the combined extract to sit for at least 30 minutes, occasionally swirling, to ensure complete removal of water.

  • Concentration:

    • Carefully decant the dried DCM extract into a concentrator tube.

    • Rinse the flask and sodium sulfate with a small amount of fresh DCM and add it to the concentrator tube.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

    • The sample is now ready for GC or HPLC analysis.

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extract Liquid-Liquid Extraction cluster_post Post-Extraction Sample 500 mL Water Sample in Separatory Funnel Acidify Acidify to pH 2 Sample->Acidify Salt Add 50g NaCl Acidify->Salt AddDCM1 Add 60 mL Dichloromethane Salt->AddDCM1 Shake1 Shake & Separate AddDCM1->Shake1 Collect1 Collect Organic Layer Shake1->Collect1 AddDCM2 Repeat with 30 mL DCM Collect1->AddDCM2 Shake2 Shake & Separate AddDCM2->Shake2 Collect2 Collect Organic Layer Shake2->Collect2 AddDCM3 Repeat with 30 mL DCM Collect2->AddDCM3 Shake3 Shake & Separate AddDCM3->Shake3 Collect3 Collect Organic Layer Shake3->Collect3 Dry Dry Combined Extracts (Anhydrous Na2SO4) Collect3->Dry Concentrate Concentrate to 1 mL Dry->Concentrate Analysis GC or HPLC Analysis Concentrate->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for TCPE.

Post-Extraction Analysis

Both SPE and LLE extracts can be analyzed using standard chromatographic techniques.

  • Gas Chromatography (GC): GC coupled with an Electron Capture Detector (GC-ECD) is highly sensitive for halogenated compounds like TCPE. Derivatization may be necessary to improve volatility and peak shape. GC-Mass Spectrometry (GC-MS) is recommended for definitive confirmation of the analyte's identity.[3][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a viable alternative, particularly if derivatization is to be avoided. A C18 reversed-phase column is typically suitable.[12]

Conclusion and Best Practices

The choice between SPE and LLE will depend on the specific requirements of the laboratory, including sample throughput, desired detection limits, and available equipment. For trace analysis and high sample numbers, the SPE method is superior in terms of efficiency and reduced solvent consumption. LLE remains a robust and accessible alternative.

Self-Validation and Quality Control:

  • Method Blank: Always process a sample of reagent water alongside the field samples to check for contamination from solvents, glassware, or the extraction system.

  • Matrix Spike: Spike a duplicate of a real water sample with a known amount of TCPE standard before extraction. This helps to determine the extraction efficiency and assess any matrix effects.

  • Surrogate Standards: If available, add a deuterated or structurally similar standard to every sample before extraction to monitor the efficiency of the entire process for each individual sample.

By following these detailed protocols and understanding the chemical principles behind them, researchers can confidently and accurately extract 2-(2,4,6-Trichlorophenoxy)ethanol from water samples for subsequent analysis.

References

  • Orooji, N., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment, 217, 329-338. Available at: [Link]

  • Solubility of Things. (n.d.). 2,4,6-Trichlorophenol. Available at: [Link]

  • SANEXEN. (n.d.). Fact sheet: 2,4,6-trichlorophenol. Available at: [Link]

  • Lead Sciences. (n.d.). 2-(2,4,6-Trichlorophenoxy)ethanol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Trichlorophenoxyacetic acid. PubChem Compound Database. Available at: [Link]

  • Google Patents. (n.d.). CN104311396A - Synthetic method of 2,4,6-trichlorophenol.
  • Cheméo. (n.d.). 2-(2',4',6'-Trichlorophenoxy)-4-methylthio-aceto-phenone (CAS 116465-23-7). Available at: [Link]

  • ResearchGate. (2019). Solubility of 2-(2,4,6-Trichlorophenoxy)ethyl Bromide in Methanol, Ethanol, Propanol, Isopropanol, Acetonitrile, n-Heptane, and Acetone. Available at: [Link]

  • Google Patents. (n.d.). CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol.
  • Cheméo. (n.d.). Chemical Properties of 2-[2-(2,4,5-Trichlorophenoxy)ethoxy]ethanol (CAS 90920-28-8). Available at: [Link]

  • MDPI. (2023). Solid Dispersant-Based Dispersive Liquid–Liquid Microextraction for Determining Triazine Herbicides in Environmental Water Samples. Available at: [Link]

  • Austin Publishing Group. (2016). Determination Polar Pesticides in Water Samples Using Acetonitril/Butylacetate Dispersive Solvent Extraction Combined with Gc-Ms Determination. Available at: [Link]

  • PubMed. (2010). Determination of five polar herbicides in water samples by ionic liquid dispersive liquid-phase microextraction. Available at: [Link]

  • ResearchGate. (2001). Solid-phase extraction of some herbicides presents in water. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. Available at: [Link]

  • Texas Department of State Health Services. (n.d.). Chlorophenoxy herbicides – Drinking Water. Available at: [Link]

  • PubMed. (2004). Determination of commonly used herbicides in surface water using solid-phase extraction and dual-column HPLC-DAD. Available at: [Link]

  • U.S. Environmental Protection Agency. (1978). Methods for Organochlorine Pesticides and Chlorophenoxy Acid Herbicides in Drinking Water and Raw Source Water. Available at: [Link]

  • Embrapa. (2004). DETERMINATION OF PESTICIDES IN WATER BY LIQUID CHROMATOGRAPHY-(ELECTROSPRAY IONIZATION)- MASS SPECTROMETRY (LC-ESI-MS). Available at: [Link]

  • Regulations.gov. (2015). Update of Human Health Ambient Water Quality Criteria: Chlorophenoxy Herbicide (2,4,5-TP) 93-72-1. Available at: [Link]

  • Defense Technical Information Center. (1992). Determination of Chlorinated Phenoxyacid Herbicides in Water and Sediment by Solid Phase Extraction and High-Performance Liquid Chromatography. Available at: [Link]

  • Docentes FCT NOVA. (2013). Pesticides in water and the performance of the liquid-phase microextraction based techniques. A review. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,6-Trichlorophenol. PubChem Compound Database. Available at: [Link]

Sources

Application Note: Process Development for Prochloraz Synthesis via 2-(2,4,6-Trichlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the synthetic pathway for Prochloraz (CAS: 67747-09-5), a broad-spectrum imidazole fungicide, utilizing 2-(2,4,6-Trichlorophenoxy)ethanol as the key starting material.

While industrial routes often employ the direct alkylation of trichlorophenol with 1,2-dibromoethane, the use of the ethanol derivative offers a distinct advantage in laboratory settings by allowing for milder functional group interconversions and higher purity profiles in the intermediate stages. This protocol focuses on a convergent synthesis strategy:

  • Activation: Conversion of the alcohol to an electrophile (chloride or sulfonate).

  • Amination: Nucleophilic substitution with n-propylamine.

  • Carbamoylation: Assembly of the urea linkage using a phosgene equivalent (Triphosgene) or Carbonyldiimidazole (CDI) to couple the secondary amine with imidazole.

Safety Advisory: This protocol involves the use of hazardous reagents, including thionyl chloride and triphosgene (which decomposes to phosgene). All operations must be conducted in a certified chemical fume hood with appropriate scrubbing systems.

Chemical Safety & Hazard Control

ReagentHazard ClassCritical Safety Measure
Triphosgene Acute Toxicity (Inhalation), CorrosiveHandle in a glovebox or efficient fume hood. Decomposes to Phosgene. Keep ammonia solution nearby for neutralization.
Thionyl Chloride Corrosive, Reacts violently with waterUse anhydrous conditions. Trap evolved HCl/SO₂ gases.
n-Propylamine Flammable, CorrosiveAvoid inhalation of vapors. Use spark-proof equipment.
Prochloraz Endocrine Disruptor (Suspected)Avoid contact with skin/eyes. Full PPE required.

Retrosynthetic Analysis & Mechanism

The synthesis is designed around the construction of the N-propyl-N-ethyl-imidazole-1-carboxamide core.

  • Step 1 (Activation): The hydroxyl group of 2-(2,4,6-Trichlorophenoxy)ethanol is a poor leaving group. We activate it by converting it to a chloride using Thionyl Chloride (

    
    ). This proceeds via an 
    
    
    
    or
    
    
    mechanism depending on conditions, releasing
    
    
    and
    
    
    .
  • Step 2 (Amination): The resulting alkyl chloride undergoes nucleophilic substitution (

    
    ) with n-propylamine. Excess amine is used to scavenge the HCl byproduct and prevent poly-alkylation.
    
  • Step 3 (Carbamoylation): The secondary amine is reacted with a carbonyl source. In this protocol, we utilize Triphosgene (bis(trichloromethyl) carbonate) as a safer solid alternative to gaseous phosgene. The amine attacks the carbonyl, forming a carbamoyl chloride intermediate, which is then trapped by imidazole to yield Prochloraz.

Detailed Experimental Protocol

Phase 1: Activation of the Alcohol

Objective: Synthesis of 1-(2-chloroethoxy)-2,4,6-trichlorobenzene.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, addition funnel, and an inert gas (Nitrogen/Argon) inlet. Connect the condenser outlet to a caustic scrubber (NaOH solution) to neutralize acidic off-gases.

  • Charging: Charge the flask with 2-(2,4,6-Trichlorophenoxy)ethanol (24.1 g, 100 mmol) and anhydrous Toluene (150 mL).

  • Reagent Addition: Heat the mixture to 50°C. Dropwise add Thionyl Chloride (14.3 g, 120 mmol) over 30 minutes.

  • Reaction: Heat to reflux (approx. 110°C) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting alcohol is consumed.

  • Workup: Cool to room temperature. Remove excess thionyl chloride and solvent under reduced pressure (rotary evaporator).

  • Purification: Dissolve the residue in dichloromethane (DCM), wash with saturated

    
     (2 x 50 mL) and brine. Dry over 
    
    
    
    , filter, and concentrate to yield the crude chloride derivative.
    • Checkpoint: Expected yield >90%.[1] Product should be a pale yellow oil or solid.

Phase 2: N-Alkylation (Amination)

Objective: Synthesis of N-propyl-2-(2,4,6-trichlorophenoxy)ethylamine.

  • Setup: Use a pressure vessel or a standard reflux setup if boiling point permits.

  • Reaction: Dissolve the crude chloride (from Phase 1) in Acetonitrile (100 mL). Add n-Propylamine (29.5 g, 500 mmol, 5 equivalents). The excess amine acts as both reactant and base.

  • Conditions: Heat to reflux (approx. 82°C) for 12–16 hours.

    • Note: The reaction rate for the chloride is slower than the bromide; addition of Potassium Iodide (KI, 0.1 eq) can catalyze the reaction (Finkelstein condition).

  • Workup: Concentrate the mixture to remove solvent and excess propylamine.

  • Extraction: Partition the residue between Ethyl Acetate (150 mL) and Water (100 mL). The product is in the organic layer.[1][2][3][4]

  • Acid-Base Purification:

    • Extract the organic layer with 1M HCl (2 x 50 mL). The amine product moves to the aqueous phase as the hydrochloride salt.

    • Wash the aqueous phase with Ether (to remove non-basic impurities).

    • Basify the aqueous phase with 4M NaOH to pH > 12.

    • Extract back into DCM (3 x 50 mL). Dry (

      
      ) and concentrate.
      
    • Result: N-propyl-2-(2,4,6-trichlorophenoxy)ethylamine (Intermediate II).[3][4]

Phase 3: Carbamoylation (The Prochloraz Assembly)

Objective: Coupling with Imidazole via Triphosgene.

  • Safety Check: Ensure scrubber is active. Triphosgene is highly toxic.

  • Solvation: Dissolve Triphosgene (9.9 g, 33 mmol, 0.33 eq relative to amine) in dry DCM (100 mL) in a flask cooled to 0°C.

  • Formation of Carbamoyl Chloride:

    • Mix Intermediate II (approx. 28 g, 100 mmol) and Triethylamine (10.1 g, 100 mmol) in DCM (50 mL).

    • Slowly add this amine solution to the Triphosgene solution at 0°C over 1 hour. Maintain temperature < 5°C.

    • Mechanism:[2][3][5][6][7][8] The amine reacts to form the carbamoyl chloride intermediate.

  • Coupling:

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Add Imidazole (7.5 g, 110 mmol) and a second portion of Triethylamine (11.0 g, 110 mmol).

    • Stir at reflux (40°C) for 4 hours.

  • Quenching: Cool to room temperature. Carefully add water (100 mL) to quench any unreacted acylating agents.

  • Isolation: Separate phases. Wash the organic layer with water, 1M HCl (to remove unreacted imidazole), saturated

    
    , and brine.
    
  • Final Purification: Dry over

    
     and concentrate. Recrystallize from Toluene/Petroleum Ether if necessary.
    
    • Final Product: Prochloraz (White to off-white crystalline solid or viscous oil).

Process Visualization

The following diagram illustrates the reaction workflow and logic flow using the Graphviz DOT language.

Prochloraz_Synthesis cluster_safety Safety Controls Start 2-(2,4,6-Trichlorophenoxy)ethanol Inter1 Intermediate 1: Alkyl Chloride Start->Inter1 Activation (Reflux, Toluene) Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Inter1 Inter2 Intermediate 2: Secondary Amine Inter1->Inter2 Nucleophilic Subst. (Acetonitrile, Reflux) Scrubber Caustic Scrubber (Neutralize HCl/SO2/Phosgene) Inter1->Scrubber Reagent2 n-Propylamine (Excess) Reagent2->Inter2 Final PROCHLORAZ Inter2->Final Carbamoylation (DCM, 0°C -> Reflux) Reagent3 Triphosgene + Imidazole (Et3N Base) Reagent3->Final Final->Scrubber

Figure 1: Step-wise synthetic pathway for Prochloraz highlighting reagents and intermediate species.

Analytical Data Summary

ParameterSpecificationMethod
Appearance White to light brown solid/oilVisual
Melting Point 46.0 – 50.0 °CCapillary Method
Identification Matches Standard SpectrumFTIR / 1H-NMR
Assay ≥ 97.0%HPLC (C18, ACN/Water)
Solubility Soluble in Acetone, DCM, TolueneSolubility Test

References

  • Food and Agriculture Organization (FAO). Prochloraz: Residues and Toxicology Evaluations. FAO Plant Production and Protection Paper. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Prochloraz - PubChem Compound Summary. PubChem.[9][10][11] Available at: [Link]

  • Google Patents.Method for preparing prochloraz (CN100340550C). Describes the non-phosgene route using trichloromethyl carbonate.
  • University of Hertfordshire. PPDB: Pesticide Properties DataBase - Prochloraz. Available at: [Link]

Sources

Application Note: Technical Stewardship for 2-(2,4,6-Trichlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This Application Note provides a technical framework for the safe handling, storage, and disposal of 2-(2,4,6-Trichlorophenoxy)ethanol (CAS: 6161-87-1).[1] This compound is frequently utilized as an analytical reference standard in the detection of pesticide metabolites (specifically related to Prochloraz ) and as a synthesis intermediate.[1]

Due to the limited specific toxicological data available for this precise ether derivative, this protocol adopts the Precautionary Principle . It utilizes "read-across" toxicology from its parent moiety, 2,4,6-Trichlorophenol , a known uncoupler of oxidative phosphorylation and a probable human carcinogen.[1] This guide mandates rigorous containment to prevent exposure and environmental release.[1][2][3]

Physicochemical Profile
PropertyDataRelevance to Handling
Chemical Name 2-(2,4,6-Trichlorophenoxy)ethanolOfficial nomenclature
CAS Number 6161-87-1Inventory tracking
Molecular Formula C₈H₇Cl₃O₂Halogenated organic
Molecular Weight 241.50 g/mol Calculation of molarity
Solubility Low (Water), High (MeOH, Acetone)Use organic solvents for cleanup
Appearance White to off-white solidDust generation risk
Key Moiety 2,4,6-Trichlorophenol ringToxicological proxy

Risk Assessment & Toxicology (Read-Across)

Scientific Integrity Note: While specific GHS data for the ethanol ether derivative is often limited in vendor catalogs, the metabolic hydrolysis of this compound yields 2,4,6-Trichlorophenol (2,4,6-TCP) .[1] Therefore, safety protocols must address the hazards of the parent chlorophenol.

Primary Hazards[1][4]
  • Acute Toxicity (Oral/Dermal): Analogous chlorophenols interfere with cellular respiration (uncoupling of oxidative phosphorylation).[1] Ingestion or high dermal absorption may cause hyperthermia, metabolic acidosis, and respiratory distress.[1]

  • Skin & Eye Irritation: Chlorinated phenols are severe irritants.[1][4] The ether linkage in TCPE may slightly mitigate acidity compared to the free phenol, but irritation potential remains high.

  • Environmental Persistence: Halogenated aromatics are resistant to biodegradation.[1] This compound is classified as Very Toxic to Aquatic Life with long-lasting effects.[1]

  • Combustion Hazard: Thermal decomposition releases Hydrogen Chloride (HCl) gas and, under incomplete combustion, potentially Polychlorinated Dibenzodioxins (PCDDs) .[1]

Protocol: Safe Handling Workflow

Objective: To prepare analytical stock solutions (e.g., 1 mg/mL in Methanol) with Zero-Exposure tolerance.

Engineering Controls
  • Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1]

  • Secondary: Analytical balance must be enclosed within the hood or a vented balance enclosure.[1]

  • Surface Protection: Use disposable absorbent bench liners (plastic-backed) to capture micro-spills.[1]

Personal Protective Equipment (PPE) Matrix
  • Gloves: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) if handling concentrated stock solutions.[1]

    • Rationale: Halogenated aromatics can permeate thin latex rapidly.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]

  • Body: Lab coat (buttoned) + chemically resistant apron if handling >100 mg.[1]

Experimental Workflow Diagram

The following diagram illustrates the "Cradle-to-Grave" workflow for handling TCPE in an analytical setting.

HandlingWorkflow cluster_hood Fume Hood / Controlled Environment Storage Storage (4°C, Dark, Desiccated) Weighing Weighing (Vented Balance Enclosure) Storage->Weighing Transfer Sealed Solubilization Solubilization (Add MeOH/Acetone) Weighing->Solubilization Solid Transfer Usage Analytical Usage (HPLC/GC Prep) Solubilization->Usage Dilution Waste Waste Segregation (Halogenated Stream) Usage->Waste Disposal

Caption: Figure 1. Operational workflow ensuring containment of TCPE during analytical standard preparation.

Protocol: Decontamination & Spill Response

Principle: Water alone is ineffective due to the lipophilicity of TCPE.[1] A dual-solvent approach is required.[1][2]

Minor Spill (< 500 mg or < 10 mL solution)[1]
  • Evacuate: Alert immediate personnel.

  • Isolate: Don full PPE (Double gloves, goggles).[1]

  • Absorb: Cover liquid spills with polypropylene pads or vermiculite.[1]

  • Solvent Wash (The Critical Step):

    • Apply Acetone or Methanol to a paper towel (do not pour solvent directly on the spill to avoid spreading).[1]

    • Wipe the area from the outside in.[1]

    • Reasoning: TCPE is highly soluble in ketones/alcohols; this mobilizes the solid/residue.[1]

  • Soap Wash: Follow with a 5% aqueous surfactant (soap) scrub to remove solvent residues.[1]

  • Disposal: All wipes, pads, and gloves go immediately into the Halogenated Solid Waste bin.

Protocol: Waste Disposal & Stewardship

Core Directive: Never dispose of TCPE down the drain. It is a persistent organic pollutant (POP) candidate.[1]

Waste Segregation Strategy

Laboratories must distinguish between "Halogenated" and "Non-Halogenated" waste streams.[1] TCPE renders any mixture Halogenated .[1]

  • Stream A: Liquid Halogenated Waste

    • Contents: Mother liquors, HPLC effluents containing TCPE.[1]

    • Container: HDPE or Glass carboy, clearly labeled "HALOGENATED SOLVENTS."[1]

    • Disposal Method: High-temperature incineration (>1100°C) with secondary combustion chamber and acid gas scrubbing (to capture HCl).[1]

  • Stream B: Solid Hazardous Waste

    • Contents: Contaminated gloves, weigh boats, pipette tips, bench liners.[1]

    • Container: Yellow hazardous waste bag or rigid drum.[1]

    • Disposal Method: Hazardous waste incineration.[1]

Disposal Decision Logic

Standard autoclaving is strictly prohibited for TCPE waste, as heat without combustion can volatilize the chemical or create toxic thermal degradation products.

DisposalLogic Start Waste Generation TypeCheck Is it Liquid or Solid? Start->TypeCheck Liquid Liquid Waste TypeCheck->Liquid Liquid Solid Solid Waste (Gloves, Wipes) TypeCheck->Solid Solid HaloCheck Contains TCPE? Liquid->HaloCheck HaloBin Halogenated Solvent Carboy (Do NOT Autoclave) HaloCheck->HaloBin Yes (Trace or Bulk) Incinerator High-Temp Incineration (>1100°C + Scrubbers) HaloBin->Incinerator SolidBin Hazardous Solid Waste (Incineration Only) Solid->SolidBin SolidBin->Incinerator

Caption: Figure 2. Decision tree for the segregation and destruction of TCPE-contaminated waste.

References

  • Biosynth. (2023).[1] 2-(2,4,6-Trichlorophenoxy)ethanol - Safety Data Sheet (CAS 6161-87-1).[1][5] Retrieved from [1]

  • National Center for Biotechnology Information.[1] (2023).[1][3][4] PubChem Compound Summary for CID 11331, 2,4,6-Trichlorophenoxyacetic acid (Structural Analog). Retrieved from [1]

  • Agency for Toxic Substances and Disease Registry (ATSDR).[1] (2023).[1][3][4] Toxicological Profile for Chlorophenols. Centers for Disease Control and Prevention.[1] Retrieved from [1]

  • ChemicalBook. (2023).[1] 2-(2,4,6-Trichlorophenoxy)ethanol Properties and Safety. Retrieved from [1]

  • Lead Sciences. (2023).[1][3][4] Material Safety Data Sheet: 2-(2,4,6-Trichlorophenoxy)ethanol. Retrieved from [1]

Sources

Troubleshooting & Optimization

improving the yield of 2-(2,4,6-Trichlorophenoxy)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol. As Senior Application Scientists, we have compiled field-proven insights and foundational knowledge to address the common challenges encountered during this specific Williamson ether synthesis. Our goal is to empower you to move beyond simple procedural repetition and develop a deep, causal understanding of the reaction, enabling you to systematically improve your yield and purity.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol.

Q1: What is the primary reaction mechanism for the synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol?

The synthesis is a classic example of the Williamson Ether Synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The process involves two main steps:

  • Deprotonation: The acidic proton of 2,4,6-Trichlorophenol is removed by a base to form the 2,4,6-trichlorophenoxide ion. This phenoxide acts as the nucleophile.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group. This concerted, single-step attack results in the formation of the desired ether bond.[2]

Williamson_Ether_Synthesis cluster_step2 Step 2: SN2 Attack TCP 2,4,6-Trichlorophenol Phenoxide 2,4,6-Trichlorophenoxide (Nucleophile) TCP->Phenoxide + H₂O / HCO₃⁻ Base Base (e.g., NaOH, K₂CO₃) Product 2-(2,4,6-Trichlorophenoxy)ethanol Phenoxide->Product Chloroethanol 2-Chloroethanol (Electrophile) Chloroethanol->Product Salt Salt Byproduct (e.g., NaCl, KCl) Product->Salt + LeavingGroup Cl⁻

Figure 1: Overall workflow of the Williamson ether synthesis for 2-(2,4,6-Trichlorophenoxy)ethanol.

Q2: How does the substitution on the phenol ring affect the reaction?

The three electron-withdrawing chlorine atoms on the phenyl ring have a significant dual effect. Firstly, they increase the acidity of the phenolic proton, making deprotonation easier compared to unsubstituted phenol. However, these groups also withdraw electron density from the phenoxide oxygen, which reduces its nucleophilicity. This decreased reactivity may necessitate more stringent reaction conditions (e.g., higher temperatures or longer reaction times) to achieve a good yield compared to less substituted phenols.

Q3: What is the best choice of base for this synthesis?

The choice of base is critical and depends on the solvent and desired reaction conditions.

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Strong, cost-effective bases suitable for use in both aqueous and alcoholic solvents. A method for producing phenoxyethanol with a 98% yield using 30% NaOH solution with phenol and 2-chloroethanol at 100-110°C has been described.[4]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Milder bases that are often used in polar aprotic solvents like DMF or acetonitrile. They are particularly useful for substrates sensitive to stronger hydroxides.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol.[1] It requires the use of anhydrous aprotic solvents (e.g., THF, DMF) as it reacts violently with water.

Q4: Which solvents are recommended?

The solvent plays a crucial role in the SN2 reaction rate.

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile are generally preferred.[5][6] They effectively solvate the cation (e.g., Na⁺, K⁺) but do not strongly solvate the phenoxide nucleophile, leaving it more "naked" and reactive, thereby accelerating the reaction.

  • Protic Solvents: While the reaction can be run in protic solvents like ethanol, they can form hydrogen bonds with the phenoxide ion. This solvation shell reduces the nucleophile's reactivity, potentially leading to lower yields or requiring higher temperatures.[6]

SolventTypeDielectric Constant (ε)Boiling Point (°C)Notes
DMF Polar Aprotic37153Excellent choice, dissolves reactants well.
Acetonitrile Polar Aprotic37.582Good alternative to DMF with a lower boiling point.
DMSO Polar Aprotic47189Very polar, can significantly accelerate SN2 rates.
Ethanol Polar Protic24.578.4Can work, but may reduce nucleophilicity.[7]
THF Aprotic7.666Often used with NaH, less polar.

Troubleshooting Guide

This guide is formatted to help you diagnose and solve specific problems encountered during the synthesis.

Problem 1: My yield of 2-(2,4,6-Trichlorophenoxy)ethanol is very low or zero.

This is the most common issue and can stem from several sources. A systematic approach is key to diagnosis.

Low_Yield_Troubleshooting start Low / No Yield Observed check_deprotonation Is Deprotonation Complete? start->check_deprotonation check_conditions Are Reaction Conditions Optimal? check_deprotonation->check_conditions Yes sol_base Solution: - Use stronger base (e.g., NaOH, NaH) - Ensure anhydrous conditions for NaH - Check base stoichiometry (≥1 eq.) check_deprotonation->sol_base No check_reagents Are Reagents Pure & Dry? check_conditions->check_reagents Yes sol_conditions Solution: - Increase temperature (e.g., 80-110°C) - Extend reaction time (e.g., 4-8 hours) - Switch to polar aprotic solvent (DMF, DMSO) check_conditions->sol_conditions No sol_reagents Solution: - Purify 2,4,6-TCP (recrystallize) - Use fresh, dry solvent - Verify 2-chloroethanol quality check_reagents->sol_reagents No

Figure 2: Decision workflow for troubleshooting low product yield.
  • Potential Cause A: Incomplete Deprotonation

    • Explanation: The phenoxide is the active nucleophile. If the 2,4,6-trichlorophenol is not fully deprotonated, the concentration of the nucleophile will be too low for the reaction to proceed effectively.

    • Solution:

      • Verify Base Strength: Ensure your base is strong enough. For a phenol with electron-withdrawing groups, a base like sodium bicarbonate is likely insufficient. Switch to a stronger base like K₂CO₃, NaOH, or NaH.[6]

      • Ensure Anhydrous Conditions: If using a highly reactive base like NaH, any moisture in the solvent or on the glassware will consume the base, rendering it ineffective. Ensure all components are rigorously dried.

      • Check Stoichiometry: Use at least one full equivalent of the base relative to the phenol.

  • Potential Cause B: Suboptimal Reaction Conditions

    • Explanation: As an SN2 reaction, the rate is sensitive to temperature and solvent. The reduced nucleophilicity of the 2,4,6-trichlorophenoxide may require more energy to overcome the activation barrier.

    • Solution:

      • Increase Temperature: Gently increase the reaction temperature. A range of 80-110°C is often effective for this type of synthesis.[4][8]

      • Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initially planned time, extend the reaction duration. Some preparations can take several hours.[9]

      • Change Solvent: If using a protic solvent, switch to a polar aprotic solvent like DMF to enhance the nucleophilicity of the phenoxide.[5][6]

  • Potential Cause C: Purity of Starting Materials

    • Explanation: The quality of your starting materials is paramount. Impurities in the 2,4,6-trichlorophenol can lead to unwanted side products that complicate purification and reduce the yield of the desired product.[9]

    • Solution:

      • Purify the Phenol: If the 2,4,6-trichlorophenol is off-color or suspected to be impure, consider purifying it by recrystallization before use.

      • Use Dry Solvents: Ensure solvents are anhydrous, especially when using water-sensitive reagents.

Problem 2: My main product is an alkene, not the desired ether.

  • Potential Cause: E2 Elimination is Outcompeting SN2 Substitution

    • Explanation: The phenoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the carbon adjacent to the chlorine in 2-chloroethanol, leading to the formation of an alkene via an E2 elimination mechanism. This side reaction is highly dependent on temperature.[2]

    • Solution:

      • Reduce Reaction Temperature: This is the most effective solution. E2 reactions have a higher activation energy than SN2 reactions and are more sensitive to temperature increases. Lower the temperature to the minimum required for the SN2 reaction to proceed at a reasonable rate.

      • Use a Less Hindered Base (If Applicable): While the phenoxide itself is the base/nucleophile here, ensuring you don't use an excessively strong or sterically hindered base for the initial deprotonation can sometimes help minimize side reactions.

Problem 3: The reaction is complete, but I am struggling to isolate a pure product.

  • Potential Cause A: Unreacted Starting Materials

    • Explanation: Both unreacted 2,4,6-trichlorophenol and 2-chloroethanol can contaminate the final product.

    • Solution:

      • Aqueous Wash: During the workup, wash the organic layer with an aqueous base solution (e.g., 5% NaOH). This will deprotonate the acidic unreacted phenol, pulling it into the aqueous layer as its sodium salt.

      • Water Wash: Unreacted 2-chloroethanol has some water solubility and can be removed with subsequent water washes.

      • Purification: Use recrystallization or column chromatography to separate the product from any remaining starting materials. Ethanol is often a suitable solvent for recrystallization.[10]

  • Potential Cause B: C-Alkylation Byproduct

    • Explanation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is generally favored, some C-alkylation on the ring can occur, leading to isomeric impurities that are difficult to separate.[2]

    • Solution:

      • Solvent and Counter-ion Choice: The choice of solvent and the cation from the base can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation.

      • Chromatography: Careful column chromatography is the most effective method for separating these isomers if they form in significant amounts.

Experimental Protocol: Synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol

This protocol provides a generalized starting point. Researchers should optimize conditions based on their specific equipment and observations.

Materials:

  • 2,4,6-Trichlorophenol (1.0 eq)

  • Sodium Hydroxide (1.1 eq)

  • 2-Chloroethanol (1.2 eq)

  • Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4,6-trichlorophenol in DMF.

  • Deprotonation: Add sodium hydroxide pellets to the solution and stir at room temperature for 30 minutes to form the sodium phenoxide.

  • Alkylation: Add 2-chloroethanol to the mixture. Heat the reaction to 90-100°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with 5% aqueous NaOH to remove any unreacted phenol.

    • Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[10]

References

  • Sciencemadness.org. (2012-03-01). How to make 2,4,6 Trichlorophenol? Retrieved from [Link]

  • Google Patents. (CN104311396A). Synthetic method of 2,4,6-trichlorophenol.
  • Google Patents. (HU208296B). Method for producing 2-(2,4,6-trichloro-phenoxi)-ethyl-chloride.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025-03-22). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014-10-24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023-01-22). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (EP0299892A1). Process for preparing 2,4,6-trichlorophenol.
  • Google Patents. (US20200199057A1). Methods for manufacturing phenoxyethanol.
  • Wikipedia. (n.d.). 2-Chloroethanol. Retrieved from [Link]

  • Semantic Scholar. (1975-12-23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • PubMed. (n.d.). Transdermal Absorption of the Herbicide 2,4-dichlorophenoxyacetic Acid Is Enhanced by Both Ethanol Consumption and Sunscreen Application. Retrieved from [Link]

  • Sciencemadness Wiki. (2020-02-02). 2-Chloroethanol. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(2,4,6-Trichlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-(2,4,6-trichlorophenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during its synthesis. We will delve into the causality behind impurity formation and provide validated protocols to achieve high-purity product.

I. Understanding the Synthesis and Common Impurities

The synthesis of 2-(2,4,6-trichlorophenoxy)ethanol is typically achieved via a Williamson ether synthesis.[1] This reaction involves the deprotonation of 2,4,6-trichlorophenol (TCP) to form a phenoxide, which then acts as a nucleophile to attack an electrophilic two-carbon synthon, commonly ethylene oxide or a 2-haloethanol.

While the reaction appears straightforward, several impurities can arise, compromising the purity of the final product. Understanding the origin of these impurities is the first step toward effective removal.

Frequently Asked Questions: Impurity Formation

Q1: What are the most common impurities I should expect in my crude 2-(2,4,6-trichlorophenoxy)ethanol?

A1: The primary impurities typically encountered are:

  • Unreacted 2,4,6-Trichlorophenol (TCP): Incomplete reaction is a common source of this starting material impurity.[2]

  • Isomeric Byproducts: Inadequate regioselectivity during the chlorination of phenol to produce the TCP starting material can lead to the presence of other trichlorophenol isomers (e.g., 2,4,5-TCP and 2,3,6-TCP) which can then be carried through the synthesis.[3]

  • Polychlorinated Dioxins and Furans: The technical grade of 2,4,6-trichlorophenol may contain these highly toxic contaminants.[4]

  • Di-ethoxylated Byproduct (1,2-bis(2,4,6-trichlorophenoxy)ethane): This can form if the product, 2-(2,4,6-trichlorophenoxy)ethanol, is deprotonated and reacts with another molecule of the ethylene oxide or 2-haloethanol.

  • Polyethylene Glycol (PEG) Fragments: If ethylene oxide is used as the electrophile, polymerization can occur, leading to PEG-like impurities.[5]

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as unreacted reagents, can also be present.

Q2: My final product has a yellowish tint. What is the likely cause?

A2: A yellowish to brownish color in the crude product is often indicative of the presence of unreacted 2,4,6-trichlorophenol, which can appear as a yellowish crystalline solid.[4][6] It can also be due to the formation of colored degradation products, especially if the reaction was carried out at elevated temperatures for extended periods.

Impurity Formation Pathway

The following diagram illustrates the primary reaction and potential side reactions leading to common impurities.

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation TCP 2,4,6-Trichlorophenol (TCP) Base Base (e.g., NaOH, KH) TCP->Base Deprotonation Product 2-(2,4,6-Trichlorophenoxy)ethanol Base->Product Nucleophilic Attack EO Ethylene Oxide or 2-Haloethanol EO->Product PEG Polyethylene Glycol Fragments EO->PEG Polymerization DiEthox 1,2-bis(2,4,6-trichlorophenoxy)ethane Product->DiEthox Further Reaction Isomers Isomeric Trichlorophenols Isomers->Product

Caption: Main reaction pathway and sources of common impurities.

II. Troubleshooting and Purification Strategies

Effective purification requires a systematic approach based on the nature of the impurities present. Here we provide troubleshooting guidance and detailed protocols for common purification techniques.

Frequently Asked Questions: Purification

Q3: My crude product is a viscous oil. How can I best purify it?

A3: A viscous, oily crude product suggests the presence of significant impurities, potentially including PEG fragments and the di-ethoxylated byproduct. A multi-step purification approach is recommended:

  • Aqueous Wash: Begin by washing the crude product with a dilute sodium hydroxide solution to remove unreacted acidic 2,4,6-trichlorophenol. Follow this with a water wash to remove any remaining base and water-soluble impurities.

  • Distillation: If the product is thermally stable, vacuum distillation can be effective in separating the desired product from less volatile impurities like the di-ethoxylated byproduct and PEG fragments.[7]

  • Recrystallization: If distillation is not feasible or does not yield a product of sufficient purity, recrystallization is an excellent alternative.[8][9]

Q4: I'm having trouble getting my product to crystallize. What can I do?

A4: Difficulty in crystallization is often due to the presence of impurities that inhibit lattice formation.

  • Purity Check: First, ensure that the majority of ionic and highly polar impurities have been removed through an aqueous wash.

  • Solvent Selection: The choice of solvent is critical for successful recrystallization.[9] You need a solvent in which the product is soluble at elevated temperatures but sparingly soluble at lower temperatures. A solvent system (a mixture of a good solvent and a poor solvent) can also be effective.

  • Seeding: If spontaneous crystallization does not occur upon cooling, adding a small seed crystal of pure product can initiate the process.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and induce crystallization.

Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic Impurities

This protocol is designed to remove unreacted 2,4,6-trichlorophenol from the crude reaction mixture.

Materials:

  • Crude 2-(2,4,6-trichlorophenoxy)ethanol

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Separatory Funnel

  • Sodium Sulfate (anhydrous)

Procedure:

  • Dissolve the crude product in a suitable organic solvent.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M NaOH solution. Repeat this wash 2-3 times.

  • Wash the organic layer with deionized water until the aqueous layer is neutral (check with pH paper).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic phase under reduced pressure to obtain the crude product, now free of acidic impurities.

Protocol 2: Recrystallization from Ethanol/Water

This protocol is effective for purifying the product after the initial aqueous workup.

Materials:

  • Crude 2-(2,4,6-trichlorophenoxy)ethanol (post-aqueous workup)

  • Ethanol

  • Deionized Water

  • Erlenmeyer Flask

  • Hot Plate

  • Ice Bath

  • Büchner Funnel and Flask

  • Filter Paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.[8]

  • While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath to maximize yield.[8]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals under vacuum.

Purification Workflow Diagram

G Crude Crude Product AqueousWash Aqueous Wash (Protocol 1) Crude->AqueousWash WashedProduct Washed Product AqueousWash->WashedProduct Recrystallization Recrystallization (Protocol 2) WashedProduct->Recrystallization Distillation Vacuum Distillation WashedProduct->Distillation Chromatography Column Chromatography WashedProduct->Chromatography PureProduct Pure 2-(2,4,6-Trichlorophenoxy)ethanol Recrystallization->PureProduct ImpureFraction Impure Fraction Recrystallization->ImpureFraction Mother Liquor Distillation->PureProduct Distillation->ImpureFraction High/Low Boiling Fractions Chromatography->PureProduct Chromatography->ImpureFraction Side Fractions

Caption: Recommended purification workflow for 2-(2,4,6-trichlorophenoxy)ethanol.

III. Advanced Purification and Characterization

For applications requiring exceptionally high purity, further purification and rigorous characterization are necessary.

Frequently Asked Questions: High Purity and Analysis

Q5: Recrystallization improved the purity, but I still see minor impurities in my NMR/GC-MS. What's the next step?

A5: For the removal of persistent, structurally similar impurities, column chromatography is the most effective technique.

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase: A solvent system with a polarity that allows for good separation of the product from the impurities should be used. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Thin-layer chromatography (TLC) can be used to determine the optimal solvent system.[10][11]

Q6: How can I confirm the purity and identity of my final product?

A6: A combination of analytical techniques should be employed:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[6]

  • Spectroscopy:

    • NMR (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities.

    • FTIR: Confirms the presence of key functional groups.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Chromatography:

    • GC-MS or LC-MS: Can be used to separate and identify volatile and non-volatile impurities, respectively.

    • HPLC: Provides a quantitative measure of purity.[12]

Quantitative Data Summary
TechniquePurposeTypical Purity Achieved
Aqueous WashRemoval of acidic impurities (unreacted TCP)>90% (removes bulk of starting material)
RecrystallizationRemoval of a wide range of impurities>98%
Vacuum DistillationSeparation based on boiling point>99% (for thermally stable compounds)
Column ChromatographyRemoval of structurally similar impurities>99.5%

IV. Safety Considerations

  • 2,4,6-Trichlorophenol is toxic and a probable human carcinogen. [4][13] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Ethylene oxide is a flammable and carcinogenic gas. All reactions involving ethylene oxide must be conducted with extreme caution in a specialized setup.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used.

V. References

  • CN104311396A - Synthetic method of 2, 4, 6-trichlorophenol - Google Patents. Available at:

  • HU208296B - Method for producing 2-(2,4,6-trichloro-phenoxi)-ethyl-chloride. Available at:

  • CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents. Available at:

  • WO 2022/250620 A1 - An improved process for highly pure benserazide hydrochloride and novel anhydrous polymorph thereof. Available at:

  • 2-(2-(2-Methoxyethoxy)ethoxy)-ethanol CAS N°: 112-35-6. Available at: [Link]

  • Synthesis of Molecularly Imprinted Polymers for the Selective Extraction /Removal of 2,4,6-trichlorophenol - ResearchGate. Available at: [Link]

  • CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents. Available at:

  • JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol - Google Patents. Available at:

  • 2,4,6-Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 11331 - PubChem. Available at: [Link]

  • 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7) - Organic Syntheses Procedure. Available at: [Link]

  • Interaction of 2,4,6-trichlorophenol with high carbon iron filings: Reaction and sorption mechanisms - ResearchGate. Available at: [Link]

  • Solubility of 2-(2,4,6-Trichlorophenoxy)ethyl Bromide in Methanol, Ethanol, Propanol, Isopropanol, Acetonitrile, n-Heptane, and Acetone | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Rapid chromatographic methods for the identification and determination of chlorophenoxy herbicides - PubMed. Available at: [Link]

  • Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition - Frontiers. Available at: [Link]

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - ResearchGate. Available at: [Link]

  • Phenoxyethanol | C8H10O2 | CID 31236 - PubChem - NIH. Available at: [Link]

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available at: [Link]

  • 2,4,6-Trichlorophenol | EPA. Available at: [Link]

  • 2,4,6-Trichlorophenol - Wikipedia. Available at: [Link]

  • 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem. Available at: [Link]

Sources

troubleshooting low yield in 2-(2,4,6-Trichlorophenoxy)ethanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Optimization Strategies

Executive Summary: The "Hindered Phenol" Paradox

Welcome to the technical guide for optimizing the synthesis and reactions of 2-(2,4,6-Trichlorophenoxy)ethanol . If you are experiencing low yields (<40%), you are likely encountering a specific convergence of electronic and steric barriers inherent to the 2,4,6-trichlorophenol (TCP) scaffold.

The Core Problem: Researchers often treat TCP like a standard phenol. It is not.

  • Steric Blockade: The chlorine atoms at the 2,6-positions create a "picket fence" around the phenolic oxygen, physically impeding the approach of the electrophile (2-chloroethanol).

  • Electronic Deactivation: With a pKa of ~6.0 (vs. 10.0 for phenol), TCP is significantly more acidic. While it deprotonates easily, the resulting phenoxide anion is highly stabilized and delocalized, making it a weak nucleophile .

This guide abandons generic "Williamson Ether" advice and focuses on forcing conditions required for electron-deficient, sterically hindered substrates.

Part 1: Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Start: Analyze Reaction Mixture (HPLC/TLC) CheckSM Is 2,4,6-TCP remaining? Start->CheckSM CheckElectrophile Is 2-Chloroethanol remaining? CheckSM->CheckElectrophile Yes (Large amount) ModeC Issue: Solubility/Phase (Salt precipitation) CheckSM->ModeC Yes (Solid clump formed) ModeA Issue: Low Nucleophilicity (Kinetics too slow) CheckElectrophile->ModeA Yes (Both present) ModeB Issue: Electrophile Destruction (Side Reaction) CheckElectrophile->ModeB No (2-CE gone) SolA Action: Switch to Polar Aprotic (DMF/DMSO) Increase Temp >90°C ModeA->SolA SolB Action: Slow Base Addition or Switch to Ethylene Carbonate ModeB->SolB SolC Action: Add Phase Transfer Catalyst (TBAB/18-Crown-6) ModeC->SolC

Figure 1: Diagnostic logic for identifying the root cause of reaction failure based on crude mixture analysis.

Part 2: Troubleshooting Guides (Q&A)

Scenario A: "The reaction stalled. I have starting material left, but refluxing longer doesn't help."

Diagnosis: Nucleophilic incompetence. The 2,4,6-trichlorophenoxide anion is too stable and too hindered to attack the 2-chloroethanol in standard solvents (Ethanol/Methanol) or at low temperatures.

Technical Fix:

  • Solvent Switch: You must strip the hydration shell from the anion. Switch from protic solvents (EtOH) to Polar Aprotic solvents (DMF, DMAc, or NMP). This creates a "naked anion" that is significantly more reactive [1].

  • Temperature: The steric barrier requires higher activation energy. Standard reflux in ethanol (78°C) is insufficient. Target 95°C – 110°C .

  • Catalysis: Add 5-10 mol% Potassium Iodide (KI) . This performs an in situ Finkelstein reaction, converting the poor electrophile (alkyl chloride) into a good electrophile (alkyl iodide), which is easier for the hindered phenol to attack.

Scenario B: "My 2-chloroethanol is gone, but I have very little product."

Diagnosis: Competitive Hydrolysis (The "Greenhouse" Effect). In the presence of strong base (NaOH/KOH), 2-chloroethanol undergoes a rapid intramolecular cyclization to form Ethylene Oxide , which then hydrolyzes to Ethylene Glycol [2]. This reaction is often faster than the intermolecular etherification of your hindered phenol.

Technical Fix:

  • Stoichiometry: Increase 2-chloroethanol equivalents to 1.5 – 2.0 eq .

  • Base Choice: Switch from NaOH to Potassium Carbonate (K₂CO₃) . It is a milder base that minimizes the rapid dehydrochlorination of the alkyl halide while still being strong enough to deprotonate the acidic TCP (pKa ~6).

  • Dosing: Do not add all reagents at once. Add the base to the phenol first, ensure deprotonation, and then add the 2-chloroethanol slowly.

Scenario C: "I have a thick emulsion/solid mass that traps my product."

Diagnosis: Phenolate Salt Insolubility. Sodium 2,4,6-trichlorophenoxide is poorly soluble in organic solvents and forms a thick paste in water, halting mass transfer.

Technical Fix:

  • Phase Transfer Catalysis (PTC): If working in a biphasic system (Toluene/Water or neat), add 5 mol% Tetrabutylammonium Bromide (TBAB) . This shuttles the phenoxide into the organic phase where it can react [3].

Part 3: Optimized Protocols

Do not rely on literature for unsubstituted phenols. Use these specific protocols for hindered substrates.

Method A: The "Gold Standard" (DMF/K₂CO₃)

Best for high purity and consistent yields.

ParameterSpecificationRationale
Substrate 2,4,6-Trichlorophenol (1.0 eq)Limiting reagent.
Electrophile 2-Chloroethanol (1.5 eq)Excess compensates for side-reaction hydrolysis.
Base Anhydrous K₂CO₃ (2.0 eq)Milder base prevents rapid electrophile destruction.
Solvent DMF (Dimethylformamide)Polar aprotic; maximizes nucleophilicity.
Catalyst KI (0.1 eq)Converts R-Cl to R-I (faster reaction).
Conditions 100°C for 6–12 hoursOvercomes steric activation energy barrier.

Step-by-Step:

  • Dissolve TCP in DMF (5 mL/g).

  • Add K₂CO₃ and stir at room temp for 30 mins (CO₂ evolution).

  • Add KI and 2-Chloroethanol.

  • Heat to 100°C. Monitor by HPLC (Target: <2% TCP remaining).

  • Workup: Pour into ice water. The product should precipitate as a solid. Filter and wash with dilute NaOH (0.5M) to remove unreacted TCP.

Method B: The "Green" Alternative (Ethylene Carbonate)

Best for avoiding toxic alkyl halides and suppressing side reactions.

Instead of 2-chloroethanol, use Ethylene Carbonate . This reaction is driven by the release of CO₂ and is highly effective for hindered phenols.

Reaction Scheme:



Protocol:

  • Mix TCP (1.0 eq) and Ethylene Carbonate (1.2 eq).

  • Add catalyst: TBAI (Tetrabutylammonium iodide) or Imidazole (5 mol%).

  • Heat to 140°C – 150°C for 4-6 hours.

  • Why this works: The high temperature forces the reaction despite steric hindrance, and there is no "elimination" side reaction to worry about.

Part 4: Downstream Processing (Reactions OF the Product)

If your issue is reacting the product (the alcohol) to form a leaving group (e.g., Chloride or Tosylate) for drug synthesis:

Issue: The trichlorophenyl ring is electron-withdrawing, making the terminal oxygen less nucleophilic, but the alcohol is separated by two carbons, so this effect is dampened. Common Failure: Attempting to use HCl/ZnCl₂ (Lucas Reagent). Solution: Use Thionyl Chloride (SOCl₂) with a catalytic amount of DMF.

  • Note: Ensure the HCl gas generated is vented. The steric bulk of the trichlorophenyl group does not significantly affect the terminal alcohol reactivity, so standard primary alcohol protocols apply here.

References

  • Solvent Effects in Williamson Synthesis: Khan Academy. (n.d.). Williamson ether synthesis mechanism.[1][2][3] Retrieved January 30, 2026, from [Link] Explanation: Validates the SN2 mechanism requirements and the necessity of "naked" anions in aprotic solvents for hindered substrates.

  • Side Reactions of 2-Chloroethanol: Wikipedia. (n.d.). 2-Chloroethanol: Toxicity and Reactions. Retrieved January 30, 2026, from [Link] Explanation: Details the rapid cyclization to ethylene oxide in basic media, a primary cause of low yield.

  • Phase Transfer Catalysis for Phenols: Master Organic Chemistry. (2014).[4][5][6] The Williamson Ether Synthesis.[1][2][3][6][7] Retrieved January 30, 2026, from [Link] Explanation: Provides foundational grounding on using PTC to overcome solubility issues with phenoxide salts.

  • Acidity of Substituted Phenols (pKa Data): Chemistry LibreTexts. (2022).[8] Acid-base Properties of Phenols. Retrieved January 30, 2026, from [Link] Explanation: Confirms the electronic deactivation (low pKa) of polychlorinated phenols compared to standard phenol.

Sources

Technical Support Center: Synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experiments, ensuring the highest purity and yield of your target compound.

Troubleshooting Guide

This section is dedicated to identifying and solving specific issues that may arise during the synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol. The synthesis is typically achieved via a Williamson ether synthesis, reacting 2,4,6-trichlorophenol with a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, in the presence of a base.

Issue 1: My final product is contaminated with other chlorinated aromatic compounds.

Q: After purification, I'm observing signals in my NMR/GC-MS that correspond to other trichlorophenoxyethanol isomers or dichlorophenoxyethanol. What is the likely cause?

A: The most probable cause of isomeric impurities is the purity of your starting material, 2,4,6-trichlorophenol. The synthesis of 2,4,6-trichlorophenol from phenol via chlorination can produce a mixture of chlorinated phenol isomers, including various dichlorophenols and other trichlorophenol isomers.[1][2] If these impurities are present in your starting material, they will also react under the conditions of the Williamson ether synthesis, leading to the corresponding isomeric ether byproducts.

Troubleshooting Steps:

  • Analyze Your Starting Material: Before beginning your synthesis, confirm the purity of your 2,4,6-trichlorophenol using a suitable analytical method, such as GC-MS or HPLC.

  • Purify the Starting Material: If your 2,4,6-trichlorophenol is found to be impure, it should be purified prior to use. Recrystallization is a common and effective method for purifying solid organic compounds.[3] A suitable solvent system (e.g., ethanol/water) should be determined to selectively crystallize the desired 2,4,6-trichlorophenol.

  • Source High-Purity Starting Material: If purification is not feasible or effective, consider obtaining 2,4,6-trichlorophenol from a commercial source that guarantees high purity.

Preventative Measures:

  • Always use high-purity, well-characterized starting materials. A patent for a related synthesis emphasizes that the purity of the trichlorophenol is critical to avoid the formation of detrimental byproducts.[4]

Issue 2: The yield of my reaction is consistently low.

Q: I'm experiencing low yields of 2-(2,4,6-Trichlorophenoxy)ethanol. What are the potential causes and how can I improve it?

A: Low yields in a Williamson ether synthesis can arise from several factors, primarily incomplete deprotonation of the phenol, competing side reactions, or suboptimal reaction conditions.[5]

  • Incomplete Deprotonation: 2,4,6-Trichlorophenol is more acidic than phenol but requires a sufficiently strong base for complete conversion to the corresponding phenoxide, which is the active nucleophile in this SN2 reaction.[6][7] If deprotonation is incomplete, a significant portion of the starting phenol will remain unreacted.

  • Competing Side Reactions: The phenoxide ion is a potent nucleophile, but under certain conditions, it can also act as a base, leading to elimination reactions with the alkylating agent. Additionally, C-alkylation of the phenol ring can occur, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[5]

Troubleshooting and Optimization:

ParameterRecommendation to Improve YieldRationale
Base Use a strong enough base to ensure complete deprotonation of the phenol. Common choices include sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). For difficult reactions, stronger bases like sodium hydride (NaH) can be used, but with caution due to increased side reactions.[5]Incomplete deprotonation leads to unreacted starting material, directly reducing the yield.[5]
Solvent Use a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO).[5]Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the desired SN2 reaction.[5][8]
Temperature Gradually increase the reaction temperature. Typical conditions range from 50-100°C.[5][6]Higher temperatures can increase the reaction rate, but excessive heat may promote elimination side reactions.
Alkylating Agent Use a primary alkyl halide (e.g., 2-chloroethanol). Secondary or tertiary halides are not recommended.The Williamson ether synthesis proceeds via an SN2 mechanism, which is most efficient with unhindered primary alkyl halides. Secondary and tertiary halides will favor elimination (E2) reactions.[5][9][10]
Issue 3: My reaction mixture turns dark, and I'm isolating a colored, possibly polymeric, byproduct.

Q: During the reaction or workup, the solution develops a dark color, and I'm having trouble isolating a pure, white product. What could be happening?

A: The formation of colored byproducts is often due to the oxidation of the starting 2,4,6-trichlorophenol or the product. Phenols are susceptible to oxidation, which can be catalyzed by trace metal impurities or exposure to air, especially at elevated temperatures and under basic conditions. This can lead to the formation of quinone-type structures and subsequently, colored polymeric materials.[11]

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degas Solvents: Before use, degas your solvents to remove dissolved oxygen.

  • Purification of Colored Product: If your crude product is colored, you may be able to remove the colored impurities by treating a solution of the product with activated charcoal, followed by hot filtration and recrystallization.[3]

Preventative Measures:

  • Ensure all glassware is scrupulously clean and free of metal contaminants.

  • Maintain an inert atmosphere throughout the reaction and workup, especially when the reaction mixture is heated.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol?

A1: The synthesis is a classic example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[7][8][9] The process involves two main steps:

  • Deprotonation: The acidic proton of 2,4,6-trichlorophenol is removed by a base (e.g., NaOH) to form the sodium 2,4,6-trichlorophenoxide. This phenoxide is a strong nucleophile.

  • Nucleophilic Attack: The 2,4,6-trichlorophenoxide ion then attacks the electrophilic carbon of the alkylating agent (e.g., 2-chloroethanol), displacing the leaving group (in this case, the chloride ion) to form the ether linkage.[10]

Q2: Can I use 2-bromoethanol or 2-iodoethanol instead of 2-chloroethanol?

A2: Yes, in principle, you can. The reactivity of alkyl halides in SN2 reactions generally follows the order I > Br > Cl > F. Therefore, using 2-bromoethanol or 2-iodoethanol would likely result in a faster reaction rate. However, these reagents are typically more expensive than 2-chloroethanol.

Q3: What are some common purification techniques for 2-(2,4,6-Trichlorophenoxy)ethanol?

A3: The most common purification method for solid organic compounds like 2-(2,4,6-Trichlorophenoxy)ethanol is recrystallization.[3] This technique relies on the difference in solubility between the desired product and impurities in a suitable solvent. The crude product is dissolved in a minimum amount of hot solvent, and as the solution cools, the pure product crystallizes out, leaving the impurities in the mother liquor. Column chromatography can also be used for purification, especially if the byproducts have similar polarities to the desired product.

Visualizing the Reaction: O-Alkylation vs. C-Alkylation

The following diagram illustrates the desired O-alkylation pathway leading to the product and the competing C-alkylation side reaction.

Williamson_Synthesis cluster_reactants Reactants cluster_products Products TCP_phenoxide 2,4,6-Trichlorophenoxide O_Alkylation 2-(2,4,6-Trichlorophenoxy)ethanol (Desired Product) TCP_phenoxide->O_Alkylation O-Alkylation (SN2 on Oxygen) C_Alkylation C-Alkylated Byproduct (Side Product) TCP_phenoxide->C_Alkylation C-Alkylation (SN2 on Ring Carbon) Alkyl_Halide 2-Chloroethanol Alkyl_Halide->O_Alkylation Alkyl_Halide->C_Alkylation

Sources

Technical Support Hub: Characterization of 2-(2,4,6-Trichlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TSH-TCP-ETH-001 Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary

2-(2,4,6-Trichlorophenoxy)ethanol (CAS: 6161-87-1), often designated in fungicidal research as metabolite BTS 3037 , presents unique analytical challenges due to its structural relationship with its parent compound, Prochloraz , and its degradation product, 2,4,6-Trichlorophenol (TCP) .[2]

This guide addresses the three most common support tickets we receive: thermal instability during Gas Chromatography (GC), in-source fragmentation artifacts in Liquid Chromatography-Mass Spectrometry (LC-MS), and ambiguity in Nuclear Magnetic Resonance (NMR) assignments caused by ring symmetry.

Module 1: Mass Spectrometry Troubleshooting

Ticket #MS-404: "I see a TCP peak instead of my analyte in GC-MS."

User Issue: "I am injecting a pure standard of 2-(2,4,6-Trichlorophenoxy)ethanol into my GC-MS, but the retention time and mass spectrum match 2,4,6-Trichlorophenol (TCP). Is my standard degraded?"

Root Cause Analysis: This is a classic thermal degradation artifact .[1] The ether linkage in 2-(2,4,6-Trichlorophenoxy)ethanol is susceptible to cleavage at high temperatures, particularly within the GC injector port (typically >250°C). The molecule undergoes varying degrees of pyrolysis, shedding the hydroxyethyl chain to form TCP (m/z 196/198) before it even reaches the column.

Corrective Protocol:

  • Switch to LC-MS/MS (Recommended): This molecule is non-volatile and thermally labile.[1] Electrospray Ionization (ESI) avoids the thermal stress of GC.[1]

  • If GC is Mandatory:

    • Injector: Use a Cold On-Column (COC) or Programmable Temperature Vaporizing (PTV) injector.[1] Start at 40°C and ramp rapidly only after the sample is on the column.

    • Derivatization: Silylate the hydroxyl group using BSTFA + 1% TMCS. The resulting TMS-ether is more volatile and thermally stable than the native alcohol, protecting the ether linkage from cleavage.

Ticket #LC-500: "False positives in LC-MS/MS analysis."

User Issue: "I am detecting 2,4,6-TCP in my LC-MS/MS traces even though I am monitoring the ethanol metabolite. Is there cross-talk?"

Root Cause Analysis: This is caused by In-Source Fragmentation (ISF) .[1] In the ESI source, the ether bond can break if the declustering potential (DP) or cone voltage is too high. The mass spectrometer then detects the TCP fragment as if it were the free phenol present in the sample.[1]

Validation Workflow:

  • Chromatographic Separation: Ensure your LC gradient fully separates the ethanol metabolite (less polar, elutes later on C18) from free TCP (more polar, elutes earlier).[1]

  • Transition Monitoring:

    • Precursor: m/z 239/241 [M-H]⁻ (Negative mode is often more sensitive for chlorinated phenols/ethers).[1]

    • Quantifier Ion: m/z 196 (Loss of -CH₂CH₂OH).[1]

    • Qualifier Ion: m/z 35/37 (Cl isotope).[1]

    • Crucial Check: If the peaks for the Metabolite and TCP co-elute, you cannot distinguish ISF from actual TCP presence. Optimize the gradient to achieve a resolution (

      
      ) > 1.5.
      

Module 2: NMR Spectroscopy Interpretation

Ticket #NMR-202: "The aromatic region is too simple."

User Issue: "I expect a complex aromatic splitting pattern, but I only see a singlet around 7.4 ppm. Is my substitution pattern wrong?"

Technical Explanation: The 2,4,6-trichloro substitution pattern creates a plane of symmetry through the C1-C4 axis of the benzene ring.

  • Symmetry: The protons at positions 3 and 5 are chemically equivalent.[1]

  • Result: They do not split each other. You will observe a sharp singlet (2H) in the aromatic region.[1]

Standard Reference Data (in CDCl₃):

MoietyShift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic 7.35 - 7.40Singlet (s)2HH-3, H-5 (Ring)
Ether-CH₂ 4.15 - 4.20Triplet (t)2H-O-CH ₂-CH₂-OH
Alcohol-CH₂ 3.90 - 3.95Triplet (t)2H-O-CH₂-CH ₂-OH
Hydroxyl 2.0 - 2.5 (varies)Broad Singlet1H-OH (Exchangeable)

Note: The triplet splitting is due to the vicinal coupling between the two methylene groups (


 Hz).

Module 3: Visual Troubleshooting Workflows

Workflow 1: Analytical Method Selection Decision Tree

AnalyticalDecision Start Start: Characterize 2-(2,4,6-Trichlorophenoxy)ethanol Matrix Is the sample a Complex Matrix (e.g., Wine, Soil)? Start->Matrix ThermLab Check Thermal Stability: Is GC-MS required? Matrix->ThermLab No (Pure Standard) LCMS Method of Choice: LC-MS/MS (ESI-) Matrix->LCMS Yes (Avoid Cleanup Issues) Deriv Derivatization Required (Silylation with BSTFA) ThermLab->Deriv Yes (GC preferred) ThermLab->LCMS No (LC preferred) GC-MS Analysis GC-MS Analysis Deriv->GC-MS Analysis ISF_Check Check In-Source Fragmentation (Monitor TCP artifact) LCMS->ISF_Check

Caption: Decision matrix for selecting the appropriate analytical technique to avoid thermal degradation artifacts.

Workflow 2: Prochloraz Metabolic/Degradation Pathway

DegradationPathway Prochloraz Prochloraz (Parent Fungicide) UreaMet BTS 44596 (Urea Metabolite) Prochloraz->UreaMet Metabolism EthanolMet 2-(2,4,6-Trichlorophenoxy)ethanol (Target Analyte) UreaMet->EthanolMet Hydrolysis TCP 2,4,6-Trichlorophenol (TCP) EthanolMet->TCP Thermal Degradation (GC Injector >250°C) EthanolMet->TCP In-Source Frag (High Cone Voltage)

Caption: Pathway showing the origin of the analyte and its potential degradation into TCP during analysis.

References

  • EURL-Pesticides. (2014).[1][2] Analysis of Prochloraz (Sum) via its Metabolites. EU Reference Laboratory for Pesticides Requiring Single Residue Methods.[1][2]

  • National Center for Biotechnology Information. (n.d.).[1] 2-(2,4,6-Trichlorophenoxy)ethanol Compound Summary. PubChem.[1][4][5]

  • Debrauwer, L., et al. (2001).[1] Metabolism of prochloraz in the rat: determination of the metabolic pathways by liquid chromatography–mass spectrometry. Journal of Chromatography B.

  • Biosynth. (n.d.).[1] 2-(2,4,6-Trichlorophenoxy)ethanol Product Page.

Sources

resolving peak tailing in HPLC analysis of 2-(2,4,6-Trichlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Resolving Peak Tailing in HPLC Analysis of 2-(2,4,6-Trichlorophenoxy)ethanol

Executive Summary

In the HPLC analysis of 2-(2,4,6-Trichlorophenoxy)ethanol , peak tailing is rarely a simple hardware failure. It is often a symptom of specific molecular interactions between the analyte's hydroxyl moiety and the stationary phase, or a mismatch in solvent thermodynamics.

This compound possesses a trichlorophenoxy hydrophobic core and a polar ethanol tail . While it is a neutral molecule (unlike its acidic precursor, 2,4,6-trichlorophenol), the terminal hydroxyl group (-OH) is a hydrogen bond donor. Tailing in this context is usually caused by:

  • Hydrogen Bonding: Interaction between the analyte's -OH group and residual silanols (Si-OH) on the silica surface.

  • Solvent Mismatch: Injecting the hydrophobic analyte in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile).

  • Column Overload: Saturation of the stationary phase surface due to the molecule's steric bulk (three chlorine atoms).

This guide provides a self-validating troubleshooting workflow to isolate and resolve these issues.

Part 1: Diagnostic Logic (Visual Workflow)

The following decision tree illustrates the systematic approach to diagnosing the root cause of tailing for this specific compound.

TailingDiagnosis Start START: Peak Tailing Observed Analyte: 2-(2,4,6-Trichlorophenoxy)ethanol CheckSolvent Step 1: Check Injection Solvent Is sample dissolved in 100% Strong Solvent? Start->CheckSolvent SolventFix ACTION: Dilute Sample Match solvent to Mobile Phase Initial Conditions CheckSolvent->SolventFix Yes (Strong Solvent Effect) CheckColumn Step 2: Check Column Chemistry Is the column 'End-Capped'? CheckSolvent->CheckColumn No (Solvent Matches MP) ColumnFix ACTION: Switch Column Use High-Purity, Fully End-Capped C18 CheckColumn->ColumnFix No / Unknown CheckMobilePhase Step 3: Mobile Phase pH Is pH > 6.0 or Unbuffered? CheckColumn->CheckMobilePhase Yes MPFix ACTION: Acidify Mobile Phase Add 0.1% Formic Acid or Phosphate Buffer (pH 2.5) CheckMobilePhase->MPFix Yes (Silanol Ionization) HardwareCheck Step 4: Hardware Check Is retention factor (k) < 2? CheckMobilePhase->HardwareCheck No (Low pH used) RetFix ACTION: Increase Retention Decrease % Organic in Mobile Phase HardwareCheck->RetFix Yes (Eluting too fast) Check Extra-Column Volume Check Extra-Column Volume HardwareCheck->Check Extra-Column Volume No

Caption: Diagnostic workflow for isolating peak tailing causes in neutral polar-embedded compounds.

Part 2: Technical Support Q&A

Module 1: The Silanol Interaction (Chemistry)

Q: I am analyzing a neutral alcohol, not a base. Why would silanol interactions cause tailing? A: While silanol interactions are most severe for basic amines (cation exchange), they also affect polar neutrals like 2-(2,4,6-Trichlorophenoxy)ethanol through Hydrogen Bonding .

  • Mechanism: The silica support of your column contains residual silanol groups (Si-OH).[1] The hydroxyl group (-CH2-CH2-OH) on your analyte can act as a Hydrogen Bond Donor to these silanols.

  • The Consequence: This secondary interaction is slower and energetically different from the primary hydrophobic partitioning, causing a "lag" in a portion of the analyte population—manifesting as a tail.

  • The Fix: You must block these sites.

    • Column Selection: Use a "Type B" high-purity silica column that is fully end-capped . End-capping reacts free silanols with small reagents (e.g., trimethylchlorosilane) to sterically hinder interaction [1].

    • Mobile Phase pH: Lower the pH to ~2.5–3.0 using 0.1% Formic Acid or Phosphate buffer. At low pH, silanols are fully protonated (Si-OH) and less active than their ionized form (Si-O-), reducing the strength of polar interactions [2].

Module 2: The Solvent Effect (Physics)

Q: My peak looks like a "shark fin" (sharp front, long tail). Is this column failure? A: This is likely a Solvent Mismatch , not column failure.

  • The Cause: 2-(2,4,6-Trichlorophenoxy)ethanol is hydrophobic.[2] Researchers often dissolve it in 100% Acetonitrile or Methanol to ensure solubility. If your mobile phase starts at 50% Water, the strong injection solvent acts as a "micro-mobile phase," carrying the analyte too quickly through the head of the column.

  • The Result: The analyte band spreads out before it focuses on the stationary phase.

  • Protocol:

    • Step 1: Determine the initial mobile phase composition (e.g., 60% Water / 40% ACN).

    • Step 2: Dilute your sample so the final solvent composition matches this ratio.

    • Step 3: If solubility is an issue, use a smaller injection volume (e.g., reduce from 10 µL to 2 µL).

Module 3: System Optimization (Hardware)

Q: I have optimized chemistry, but the tailing factor (Tf) is still 1.4. What else can I check? A: Check for Extra-Column Volume and Detector Response Time .

  • Extra-Column Volume: Wide-bore tubing (0.010" ID or larger) between the column and detector allows the band to diffuse longitudinally. For standard HPLC, use 0.005" or 0.007" ID tubing (Red or Yellow PEEK) [3].

  • Data Rate: If your peak is narrow (< 5 seconds width), a slow detector sampling rate (e.g., 1 Hz) will artificially distort the peak shape. Ensure your detector is set to at least 10 Hz or 20 Hz.

Part 3: Experimental Protocols

Table 1: Mobile Phase Recommendations

Use these conditions to suppress secondary interactions.

ParameterRecommendationMechanism of Action
Aqueous Phase 10-25 mM Phosphate Buffer (pH 2.5) OR 0.1% Formic AcidSuppresses silanol ionization; protons compete for binding sites.
Organic Phase Acetonitrile (HPLC Grade)Sharper peaks than Methanol due to lower viscosity and different selectivity.
Gradient 5% to 95% OrganicEnsures elution of the hydrophobic trichlorophenyl group while preventing carryover.
Temperature 40°CReduces mobile phase viscosity, improving mass transfer and peak symmetry.
Table 2: Column Selection Matrix

Select the column based on the dominant interaction causing the issue.

Column ChemistryEnd-CappingBest For
C18 (Traditional) Yes (Critical)General use. Must be high-purity silica (e.g., Waters Symmetry, Agilent Zorbax Eclipse).
Polar-Embedded C18 Yes"Shields" silanols using an embedded polar group. Excellent for compounds with -OH groups.
Phenyl-Hexyl YesProvides pi-pi interactions with the trichlorophenyl ring; alternative selectivity if C18 fails.

References

  • Chrom Tech. (2025).[3][4] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

Sources

minimizing degradation of 2-(2,4,6-Trichlorophenoxy)ethanol during analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(2,4,6-Trichlorophenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for minimizing degradation and ensuring accurate quantification of this analyte. Given the limited direct literature on this specific compound, this guide synthesizes field-proven insights and established analytical principles for structurally related chlorinated phenoxy compounds to provide a robust framework for your experimental success.

Understanding the Analyte: Key Challenges

2-(2,4,6-Trichlorophenoxy)ethanol is a molecule susceptible to degradation under various analytical conditions. The primary points of lability are the ether linkage and the chlorinated aromatic ring. Understanding these vulnerabilities is the first step in developing a robust analytical method. The principal degradation product is expected to be 2,4,6-trichlorophenol (TCP) , a compound with its own distinct toxicological and analytical profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-(2,4,6-Trichlorophenoxy)ethanol during analysis?

A1: The most probable degradation pathway is the hydrolysis of the ether bond , yielding 2,4,6-trichlorophenol and ethylene glycol. This reaction can be catalyzed by acidic or basic conditions, and the rate is often accelerated at elevated temperatures.[1] Therefore, careful control of pH and temperature during sample preparation and analysis is critical.

Q2: Can 2-(2,4,6-Trichlorophenoxy)ethanol degrade in the injector of a gas chromatograph (GC)?

A2: Yes, thermal degradation is a significant concern for many phenoxy compounds in GC analysis. High injector temperatures can promote the cleavage of the ether linkage, leading to the formation of 2,4,6-trichlorophenol. This will result in a low recovery of the parent analyte and a corresponding increase in the TCP peak. It is crucial to optimize the injector temperature to ensure efficient volatilization without inducing thermal degradation.

Q3: Is the analyte sensitive to light?

Q4: What are the expected impurities in a 2-(2,4,6-Trichlorophenoxy)ethanol standard?

A4: Potential impurities can arise from the synthesis process. These may include unreacted starting materials such as 2-phenoxyethanol and incompletely chlorinated phenoxy ethanol species (e.g., mono- and di-chlorinated versions). Additionally, 2,4,6-trichlorophenol may be present as a synthetic byproduct or a degradant.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of 2-(2,4,6-Trichlorophenoxy)ethanol 1. Degradation during sample preparation: pH extremes or high temperatures. 2. Thermal degradation in GC inlet: Injector temperature is too high. 3. Adsorption to active sites: Active sites on the GC liner, column, or HPLC column frits. 4. Incomplete extraction: Inefficient partitioning from the sample matrix.1. Maintain sample pH near neutral (6-8). Avoid strong acids or bases. Perform extractions at room temperature. 2. Start with a low injector temperature (e.g., 200 °C) and incrementally increase to find the optimal balance between peak shape and recovery. 3. Use a deactivated GC liner and a high-quality, low-bleed GC column. For HPLC, consider a column with a biocompatible frit. 4. Optimize the extraction solvent and procedure. For aqueous samples, a salting-out assisted liquid-liquid extraction can be effective.[3]
Presence of a large 2,4,6-trichlorophenol peak 1. Degradation of the analyte: See "Low recovery" causes. 2. Contamination of the standard: The standard itself may contain TCP as an impurity.1. Implement the solutions for "Low recovery". 2. Analyze the standard by itself to confirm its purity. If necessary, obtain a new, certified reference standard.
Peak tailing (GC or HPLC) 1. Active sites in the system: See above. 2. Inappropriate mobile phase pH (HPLC): The pH may be too close to the pKa of any acidic degradants. 3. Column overload: Injecting too high a concentration of the analyte.1. Deactivate the GC system or use a more inert column. 2. For HPLC, buffer the mobile phase to a pH at least 2 units away from the pKa of any acidic components. 3. Dilute the sample and re-inject.
Ghost peaks in subsequent runs 1. Carryover from a previous injection: The analyte or a related compound is adsorbing in the system and eluting slowly. 2. Contaminated syringe or autosampler. 1. Implement a robust needle wash protocol with a strong solvent. Increase the column bake-out time (GC) or column flush time (HPLC) between injections. 2. Clean or replace the syringe.

Proposed Analytical Protocols

The following protocols are recommended starting points for method development. Validation is required for your specific application.

Protocol 1: GC-MS Analysis

This method is suitable for volatile and semi-volatile compounds and provides excellent selectivity and sensitivity.

1. Sample Preparation (Aqueous Matrix):

  • To 10 mL of sample, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not expected in the sample).
  • Adjust the pH to 7.0 ± 0.5 with a dilute buffer.
  • Perform a liquid-liquid extraction with 2 x 5 mL of dichloromethane or ethyl acetate.
  • Combine the organic layers and dry over anhydrous sodium sulfate.
  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.
  • Transfer to an autosampler vial for analysis.

2. GC-MS Conditions:

Parameter Recommended Setting Rationale
Column Low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm filmProvides good separation for a wide range of semi-volatile compounds.
Injector Splitless, 220 °CMinimizes thermal degradation while ensuring efficient transfer to the column.
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 minProvides good separation of the analyte from potential impurities and degradants.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
MS Detector Electron Ionization (EI), Scan mode (50-400 m/z) or Selected Ion Monitoring (SIM)Scan mode for initial identification, SIM for enhanced sensitivity and quantitation.
Protocol 2: HPLC-UV Analysis

This method is advantageous for thermally labile compounds and offers good reproducibility.

1. Sample Preparation:

  • Dilute the sample in the mobile phase.
  • If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration. A C18 sorbent is a good starting point.
  • Filter the final extract through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

Parameter Recommended Setting Rationale
Column C18, 150 x 4.6 mm, 5 µm particle sizeA versatile stationary phase for the separation of moderately polar compounds.
Mobile Phase Isocratic or gradient elution with Acetonitrile and water (both with 0.1% formic acid)The acidic modifier improves peak shape for phenolic compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good efficiency and reproducibility.
UV Detector 220 nm and 280 nmMonitor at multiple wavelengths to ensure detection of the parent compound and potential aromatic degradants.

Visualizing Degradation and Analytical Workflows

cluster_degradation Potential Degradation Pathways Analyte 2-(2,4,6-Trichlorophenoxy)ethanol TCP 2,4,6-Trichlorophenol Analyte->TCP Hydrolysis / Thermal EG Ethylene Glycol Analyte->EG Hydrolysis / Thermal Dechlorinated Dechlorinated Products Analyte->Dechlorinated Photodegradation cluster_workflow Analytical Workflow Sample Aqueous Sample Prep pH Adjustment & LLE/SPE Sample->Prep Analysis GC-MS or HPLC-UV Analysis Prep->Analysis Data Data Review & Quantitation Analysis->Data

Caption: A generalized analytical workflow for 2-(2,4,6-Trichlorophenoxy)ethanol.

References

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • Alzaga, R., Ortiz, L., Sánchez-Baeza, F., Marco, M. P., & Bayona, J. M. (2003). Accurate determination of 2,4,6-trichloroanisole in wines at low parts per trillion by solid-phase microextraction followed by GC-ECD. Journal of Agricultural and Food Chemistry, 51(12), 3509–3514.
  • Deswater. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]

  • Cosmetics & Toiletries. (2009). Rapid LC Determination of UV Filters in Cosmetics using Ethanol as the Mobile Phase. Retrieved from [Link]

  • Matin, A., Gavahian, M., Tabatabaei, F., & Naghdi, M. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. Toxicology and Environmental Health Sciences, 10(1), 57-62.
  • PubChem. (n.d.). 2,4,6-Trichlorophenoxyacetic acid. Retrieved from [Link]

  • ResearchGate. (2017). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography–tandem mass spectrometry detection. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS Analysis of 2-(4-Chlorophenyl)ethanol: An Application Note and Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of SPME/GC-MS analysis of chlorophenoxy herbicides. Retrieved from [Link]

  • PubMed. (2003). Accurate determination of 2,4,6-trichloroanisole in wines at low parts per trillion by solid-phase microextraction followed by GC-ECD. Retrieved from [Link]

  • ResearchGate. (2017). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2016). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. Retrieved from [Link]

  • ResearchGate. (2018). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Retrieved from [Link]

  • Environmental Science and Pollution Research. (2018). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of chlorophenols is a critical process in the development of a wide range of pharmaceuticals, pesticides, and other industrial chemicals. However, this synthesis carries the inherent risk of forming highly toxic and environmentally persistent polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), collectively known as dioxins. The unintentional formation of these byproducts, particularly the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), poses significant safety and regulatory challenges. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you understand, control, and mitigate dioxin formation in your chlorophenol synthesis experiments. We will delve into the mechanisms of formation, critical process parameters, and proven strategies to ensure the safety and integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dioxin formation during chlorophenol synthesis?

A1: Dioxin formation from chlorophenols is not a single reaction but a complex series of events that can be broadly categorized into two main pathways:

  • Precursor Synthesis: This is the most direct route in a laboratory or industrial synthesis setting. It involves the condensation of chlorophenol molecules or their derivatives. The process is often initiated by the formation of chlorophenoxy radicals.[1] These highly reactive intermediates can then dimerize and undergo a series of reactions, including ring closure, to form the stable dioxin structure.[2] The specific congeners of dioxins formed are dependent on the substitution pattern of the starting chlorophenols.[3]

  • De Novo Synthesis: While more commonly associated with combustion processes like waste incineration, the principles of de novo synthesis can apply where heat, a carbon source, a chlorine source, and a catalyst are present.[4][5] This pathway involves the formation of dioxins from elemental carbon and chlorine on the surface of particulate matter, often catalyzed by transition metals like copper.[3][4] In the context of chlorophenol synthesis, this could occur if there are carbonaceous materials or residues present at elevated temperatures.

Q2: At what temperatures does dioxin formation become a significant concern?

A2: Temperature is a critical factor influencing dioxin formation. While reactions can occur over a broad range, there are specific temperature windows of heightened concern:

  • High-Temperature Gas-Phase Reactions: These reactions typically occur at temperatures between 500°C and 850°C.[4] In this range, gas-phase reactions of chlorophenols can rapidly form PCDD/Fs, especially in the presence of oxygen.[4]

  • Low-Temperature Catalytic Reactions (De Novo Synthesis): This pathway is most efficient in a lower temperature range, typically between 200°C and 500°C, with an optimal reaction temperature around 300°C.[4][5] These reactions are surface-mediated and catalyzed by metals.

It is crucial to maintain precise temperature control during chlorophenol synthesis to avoid these critical temperature zones, especially during exothermic reactions or distillations.

Q3: What are the key factors that promote dioxin formation?

A3: Several factors can significantly increase the risk of dioxin formation. Understanding and controlling these is paramount for safe synthesis.

FactorInfluence on Dioxin Formation
Temperature As discussed, specific temperature windows (200-500°C and 500-850°C) are highly conducive to dioxin formation.[4]
Presence of Catalysts Transition metals, particularly copper (Cu²⁺), are potent catalysts for dioxin formation.[4] Iron and other metals can also play a role.[3] Ensure all glassware and reactors are scrupulously clean and free of metallic residues.
Oxygen Concentration The presence of oxygen is a necessary condition for both precursor and de novo synthesis pathways.[3][4] Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can significantly mitigate dioxin formation.
Chlorine Source The availability of a chlorine source is fundamental. This can be the chlorophenol reactants themselves or other chlorine-containing compounds in the reaction mixture.[4]
Presence of Carbon Unburned carbon or carbonaceous materials can act as a substrate for de novo synthesis.[5]
pH (in aqueous systems) While less discussed in high-temperature synthesis, in certain contexts like enzymatic reactions, pH can influence the formation of dioxin precursors.
Q4: Are there specific types of chlorophenols that are more prone to forming dioxins?

A4: Yes, the structure of the chlorophenol precursor plays a significant role in the propensity for dioxin formation. Ortho-substituted chlorophenols are particularly problematic. The formation of the dioxin structure often involves the dimerization of chlorophenoxy radicals at the ortho-positions.[2] Therefore, syntheses involving 2-chlorophenol, 2,4-dichlorophenol, and 2,4,5-trichlorophenol have historically been associated with a higher risk of dioxin contamination. The infamous Seveso disaster in 1976 involved the production of 2,4,5-trichlorophenol.[6]

Q5: How can I detect potential dioxin contamination in my synthesized chlorophenol product?

A5: Detecting dioxins requires highly specialized and sensitive analytical techniques due to their extremely low, yet toxicologically significant, concentrations. The gold standard for dioxin analysis is:

  • High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/MS): This is the reference method for the definitive identification and quantification of specific dioxin congeners.[7][8] Isotope dilution is often used with this technique for accurate quantification.[8]

For screening purposes, other methods can be employed:

  • Immunoassays (e.g., ELISA): These are rapid and cost-effective screening tools that can detect the presence of dioxin-like compounds.[9][10] A positive result from an immunoassay should always be confirmed by HRGC/MS.

  • Cell-based bioassays (e.g., CALUX): These assays measure the biological activity of dioxin-like compounds and can be highly sensitive.[10]

Due to the complexity and sensitivity of these analyses, it is highly recommended to partner with a specialized analytical laboratory with expertise in dioxin testing.

Troubleshooting Guide: Mitigating Dioxin Formation

This section provides practical, step-by-step guidance to troubleshoot and minimize dioxin formation during your chlorophenol synthesis experiments.

Issue 1: Unexpected Side-Reactions and Product Discoloration at Elevated Temperatures

Possible Cause: Runaway reaction or poor temperature control leading to entry into the critical temperature window for dioxin formation.

Troubleshooting Steps:

  • Reaction Monitoring and Control:

    • Protocol: Implement continuous temperature monitoring of the reaction vessel. For exothermic reactions, ensure adequate cooling capacity and consider adding reagents portion-wise to manage the heat evolution.

    • Rationale: Maintaining a stable and controlled temperature below the critical formation zones (ideally below 200°C for most solution-phase syntheses) is the most effective preventative measure.

  • Inert Atmosphere:

    • Protocol: Before starting the reaction, thoroughly purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen. Maintain a positive pressure of the inert gas throughout the synthesis.

    • Rationale: Oxygen is a key reactant in the formation of dioxins.[4] By excluding it, you significantly inhibit the oxidative pathways leading to their formation.

Issue 2: Presence of Unknown, Highly Persistent Impurities in the Final Product

Possible Cause: Catalytic formation of dioxins due to trace metal contamination.

Troubleshooting Steps:

  • Glassware and Reactor Preparation:

    • Protocol:

      • Wash all glassware and reactor components with a suitable solvent to remove organic residues.

      • Follow with a wash using a chelating agent solution (e.g., EDTA) to sequester and remove trace metal ions.

      • Rinse thoroughly with deionized water and dry completely before use.

    • Rationale: Transition metals, especially copper, are potent catalysts for dioxin synthesis.[4] Rigorous cleaning protocols are essential to remove any potential catalytic sites.

  • Reagent Purity:

    • Protocol: Use high-purity reagents and solvents. If the purity of a starting material is in doubt, consider purification (e.g., distillation or recrystallization) before use.

    • Rationale: Impurities in reagents can introduce unexpected catalysts or reactants that may promote side reactions, including dioxin formation.

Workflow Diagram: Dioxin Mitigation Strategy

The following diagram illustrates a logical workflow for minimizing dioxin formation during chlorophenol synthesis.

DioxinMitigation cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Verification start Start Synthesis Planning clean_glassware Clean Glassware with Chelating Agent start->clean_glassware reagent_purity Verify Reagent Purity clean_glassware->reagent_purity inert_atmosphere Establish Inert Atmosphere (N2/Ar) reagent_purity->inert_atmosphere temp_control Precise Temperature Control (<200°C) inert_atmosphere->temp_control reaction Run Reaction temp_control->reaction product Synthesized Chlorophenol reaction->product screening Screening (Optional) product->screening Suspicion of Contamination confirmation HRGC/MS Confirmation product->confirmation Direct Confirmation screening->confirmation Positive Screen final_product Dioxin-Free Product confirmation->final_product Negative Result

Caption: A workflow for minimizing dioxin formation.

Mechanism Diagram: Simplified Dioxin Formation Pathway

This diagram illustrates the key steps in the precursor synthesis of dioxins from chlorophenols.

DioxinFormation CP 2 Chlorophenol Molecules CPR Chlorophenoxy Radicals CP->CPR Radical Formation (Heat, Catalyst) Dimer Dimerized Intermediate CPR->Dimer Dimerization PCDD Polychlorinated Dibenzo-p-dioxin (PCDD) Dimer->PCDD Ring Closure & Elimination

Caption: Simplified pathway of dioxin formation.

Conclusion

The synthesis of chlorophenols demands a rigorous approach to safety and process control to prevent the formation of dioxins. By understanding the underlying mechanisms and implementing the troubleshooting and mitigation strategies outlined in this guide, researchers can significantly reduce the risk of contamination. Meticulous attention to temperature control, exclusion of oxygen, and elimination of catalytic metal contaminants are the cornerstones of safe and successful chlorophenol synthesis. Always prioritize safety and, when in doubt, consult with analytical experts to verify the purity of your products.

References

  • Molecular Mechanism of Dioxin Formation from Chlorophenol based on Electron Paramagnetic Resonance Spectroscopy. (2017). PubMed.
  • Evans, C. S., & Dellinger, B. (2005). Mechanisms of dioxin formation from the high-temperature oxidation of 2-chlorophenol. Environmental Science & Technology, 39(1), 122-127.
  • Analysis and discussion on formation and control of dioxins generated from municipal solid waste incineration process. (2021). Taylor & Francis Online.
  • Mechanisms of Dioxin Formation from the High-Temperature Pyrolysis of 2-Chlorophenol. (2004).
  • De novo synthesis of dioxins: a review. (2017).
  • The formation of dioxins in combustion systems. (n.d.). UNIMIB e-Learning.
  • The Reduction of Dioxin Emissions from the Processes of Heat and Power Gener
  • Dioxin and Related Compound Detection: Perspectives for Optical Monitoring. (2019). PMC.
  • Dealing With Dioxin: The State of Analytical Methods. (2000). Food Safety Magazine.
  • Immunoanalysis Methods for the Detection of Dioxins and Rel
  • Dioxin Poisoning. (2004). Johns Hopkins Bloomberg School of Public Health.
  • Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals. (2012).

Sources

catalyst selection for efficient 2-(2,4,6-Trichlorophenoxy)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Target Molecule: 2-(2,4,6-Trichlorophenoxy)ethanol (TCPE) CAS: 6161-87-1 Primary Application: Key intermediate for the synthesis of imidazole fungicides (e.g., Prochloraz).

The Challenge: The synthesis of TCPE presents a specific kinetic challenge due to the "Ortho Effect." The chlorine atoms at the 2- and 6-positions of the phenol ring create significant steric hindrance, shielding the phenolic oxygen. Furthermore, the electron-withdrawing nature of the three chlorine atoms reduces the nucleophilicity of the phenolate ion (


 vs. 10.0 for phenol), making it a sluggish nucleophile.

The Solution: Standard base catalysis (e.g., NaOH) is often insufficient or leads to excessive side reactions (tarring) due to the high temperatures required. This guide prioritizes the Ethylene Carbonate (EC) route using Nucleophilic Catalysis or Phase Transfer Catalysis (PTC) to overcome these barriers efficiently and sustainably.

Catalyst Selection Matrix

We have categorized catalyst performance based on three critical parameters: Conversion Rate , Selectivity (Mono- vs. Poly-ethoxylation) , and Green Metrics .

Table 1: Catalyst Performance Comparison (Substrate: 2,4,6-TCP + Ethylene Carbonate)
Catalyst ClassSpecific CatalystLoad (mol%)Temp (°C)ConversionSelectivityRecommendation
Imidazoles 2-Methylimidazole 0.5 - 1.0 145-155 >98% High Preferred (Gold Standard)
Quaternary AmmoniumTBAB / TEAB1.0 - 2.0140-15090-95%MediumExcellent alternative; easier workup.
Inorganic Base

/ NaH
2.0 - 5.0160+75-85%LowLegacy method. High tar risk.
Metal HalidesKI / NaI1.015080%HighGood co-catalyst, slow alone.

Expert Insight: Why 2-Methylimidazole? Unlike simple bases, imidazoles act as nucleophilic catalysts. They attack the ethylene carbonate to form an activated zwitterionic intermediate, which is far more susceptible to attack by the sterically hindered 2,4,6-trichlorophenolate than the neutral carbonate. This lowers the activation energy significantly.

Reaction Mechanism & Pathway Visualization[1]

To troubleshoot effectively, you must visualize the "Black Box" of the reaction. The diagram below illustrates the preferred Imidazole-Catalyzed Ring Opening pathway versus the side reactions you must avoid.

TCPE_Synthesis_Pathway TCP 2,4,6-Trichlorophenol (Sterically Hindered) Transition Transition State (Nu- Attack) TCP->Transition Phenolate Attack EC Ethylene Carbonate Inter_Act Activated Zwitterion (Intermediate) EC->Inter_Act Activation Cat_Imid Catalyst: 2-Methylimidazole Cat_Imid->Inter_Act Inter_Act->Transition Electrophile Side_Poly Polymerization (PEG By-products) Inter_Act->Side_Poly Excess EC / High Temp CO2 CO2 (Gas) Transition->CO2 Product 2-(2,4,6-Trichlorophenoxy)ethanol (Target) Transition->Product Decarboxylation (-CO2)

Figure 1: Mechanistic pathway showing the activation of Ethylene Carbonate by Imidazole, facilitating attack by the hindered phenol while highlighting the polymerization risk.

Optimized Experimental Protocol (The "Gold Standard")

Method: Solvent-free Hydroxyethylation using Ethylene Carbonate. Scale: 1.0 mol basis (Process scalable).

Reagents:
  • 2,4,6-Trichlorophenol (TCP): 197.5 g (1.0 mol)

  • Ethylene Carbonate (EC): 96.8 g (1.1 mol) [10% excess]

  • Catalyst: 2-Methylimidazole: 0.82 g (0.01 mol / 1 mol%)

Step-by-Step Workflow:
  • Inerting: Charge TCP and Catalyst into a 500mL 4-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser. Purge with Nitrogen (

    
    )  for 15 mins.
    
    • Why? Phenolates at high temperatures are prone to oxidative coupling (tar formation) in the presence of air.

  • Melting & Mixing: Heat the mixture to 70-80°C . Once the TCP melts, start stirring.[1] Ensure the catalyst is fully dispersed.

  • Addition: Add Ethylene Carbonate (solid or molten) in a single portion.

  • Reaction Phase: Ramp temperature to 145-150°C .

    • Critical Observation:

      
       evolution will begin around 130°C. Do not ramp too fast, or foaming will occur.
      
  • Monitoring: Hold at 150°C for 4–6 hours.

    • Validation: Monitor by HPLC or TLC (Solvent: Hexane/Ethyl Acetate 8:2). Look for the disappearance of the TCP spot (

      
      ).
      
  • Workup:

    • Cool to 80°C.

    • Add Toluene (200 mL) and Water (100 mL).

    • Wash the organic layer with 5% NaOH (to remove unreacted TCP) and then Brine.

    • Distill off Toluene.[2] Recrystallize from Ethanol/Water if high purity (>99%) is required for pharmaceutical use.

Troubleshooting Guide

Q1: My reaction conversion stalls at ~60% even after 10 hours.

  • Diagnosis: Catalyst deactivation or sublimation of reagents.

  • Fix:

    • Check your condenser temperature. TCP sublimes easily. If it deposits on the condenser walls, it's not reacting. Use a wider bore condenser or warm water (40°C) in the condenser to return sublimate to the flask.

    • If using

      
      , the particle size may be too large. Switch to 2-Methylimidazole  or add TBAB  (Phase Transfer Catalyst) to solubilize the phenolate.
      

Q2: The product is dark brown/black (Tarring).

  • Diagnosis: Oxidative decomposition or excessive temperature.

  • Fix:

    • Strict Nitrogen inerting is mandatory.

    • Reduce temperature to 140°C and extend time.

    • Ensure your TCP starting material is free of chlorination isomers (e.g., oxidized quinones), which catalyze tar formation.

Q3: I see a secondary spot on TLC just below the product.

  • Diagnosis: Poly-ethoxylation (formation of 2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanol).

  • Fix:

    • Reduce the Ethylene Carbonate excess from 1.2 eq to 1.05 eq .

    • Your catalyst is too active for the temperature. Lower the catalyst loading to 0.5 mol%.

Safety & Handling (Critical)

  • Carcinogenicity: 2,4,6-Trichlorophenol is a Group 2B carcinogen. All weighing must be done in a fume hood.

  • Dioxin Risk: Heating trichlorophenols >180°C in the presence of base can theoretically form trace polychlorinated dibenzo-p-dioxins (PCDDs). NEVER exceed 170°C.

  • Waste: Aqueous washes containing TCP residues must be treated as hazardous halogenated waste.

References

  • Biosynth. (n.d.). 2-(2,4,6-Trichlorophenoxy)ethanol Product Data. Retrieved from

  • Zhang, J., et al. (2017).[1] Method for synthesizing prochloraz intermediate.[3] Patent CN101851167B. Retrieved from

  • Dow Chemical. (1980). Process for making ethylene carbonate and reaction with phenols. US Patent 4233221A. Retrieved from

  • National Toxicology Program. (2011). Report on Carcinogens: 2,4,6-Trichlorophenol.[4] Retrieved from

Sources

Technical Support Center: Solvent Effects on 2-(2,4,6-Trichlorophenoxy)ethanol Reaction Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the complex role of solvents in modulating the reaction kinetics of 2-(2,4,6-trichlorophenoxy)ethanol. Instead of a generic overview, we will tackle specific, practical questions that arise during experimental work. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles, empowering you to make informed decisions in your research.

Part 1: Foundational Concepts & Frequently Asked Questions

This section addresses fundamental questions regarding the interplay between solvent choice and reaction outcomes. Understanding these principles is the first step in effective troubleshooting.

Q1: I'm planning a substitution reaction with 2-(2,4,6-trichlorophenoxy)ethanol. How do I even begin to select a solvent?

Answer: Your choice of solvent is as critical as your choice of reactants. The solvent does not just dissolve the reagents; it actively participates in the reaction's energy landscape.[1] The guiding principle is to consider the mechanism of your intended reaction, which for a substitution on an ethanol derivative is likely an Sₙ2 (bimolecular nucleophilic substitution) or Sₙ1 (unimolecular) pathway.

The key is to analyze how the solvent will stabilize or destabilize your reactants versus the reaction's transition state.[2]

  • For Sₙ2 Reactions: These reactions typically involve a charged nucleophile attacking an electrophilic carbon. The transition state is a large, charge-diffuse complex.

    • Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): These are often the best choice. They are polar enough to dissolve charged nucleophiles but do not have acidic protons to form a tight "cage" of hydrogen bonds around the nucleophile.[3][4] This leaves the nucleophile "naked" and highly reactive, accelerating the reaction.

    • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can significantly slow down Sₙ2 reactions. Their acidic protons will strongly solvate the anionic nucleophile through hydrogen bonding, stabilizing it and increasing the energy required for it to attack the electrophile.[5]

    • Nonpolar Solvents (e.g., Hexane, Toluene): These are generally poor choices as most nucleophiles (which are often salts) will not dissolve sufficiently.[6]

  • For Sₙ1 Reactions: These proceed through a carbocation intermediate. The rate-determining step is the formation of this charged intermediate.

    • Polar Protic Solvents: These are ideal for Sₙ1 reactions. They excel at stabilizing both the leaving group (through hydrogen bonding) and the carbocation intermediate, lowering the activation energy for this step.

The diagram below illustrates the fundamental difference in how solvents interact with the transition state, thereby altering the activation energy (Ea).

Fig 1: Influence of solvent on Activation Energy (Ea).

Part 2: Experimental Design & Standard Protocols

A robust experimental design is crucial for obtaining reproducible and meaningful kinetic data. This section provides a validated starting point for your investigations.

Q2: I need a reliable protocol to monitor the reaction kinetics. What's a standard approach?

Answer: A highly effective and common method for monitoring reaction kinetics is UV-Vis spectrophotometry, provided your reactants or products have a distinct chromophore that changes absorbance during the reaction.[7][8] The phenoxy group in your starting material is a good candidate.

Here is a self-validating protocol for determining the reaction order and rate constant.

Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

Objective: To determine the rate constant and reaction order with respect to a nucleophile in a chosen solvent.

Materials:

  • 2-(2,4,6-Trichlorophenoxy)ethanol

  • Nucleophile (e.g., sodium azide, sodium thiophenoxide)

  • Anhydrous grade solvent (e.g., Acetonitrile)

  • Thermostatted UV-Vis Spectrophotometer with quartz cuvettes

  • Volumetric flasks, pipettes, and syringes

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 2-(2,4,6-trichlorophenoxy)ethanol in the chosen solvent (e.g., 0.1 M in Acetonitrile).

    • Prepare a stock solution of your nucleophile at a much higher concentration (e.g., 1.0 M in Acetonitrile). This is for establishing pseudo-first-order conditions.[9]

  • Determination of Analytical Wavelength (λ_max):

    • Scan the UV-Vis spectrum of the starting material and, if possible, the purified product to identify a wavelength where the change in absorbance is maximal.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25.0 °C).

    • In a 1 cm quartz cuvette, pipette a known volume of the solvent and the 2-(2,4,6-trichlorophenoxy)ethanol stock solution to achieve a low initial concentration (e.g., 1 mM).

    • Use a syringe to rapidly inject a large excess of the nucleophile solution (e.g., to achieve a concentration of 50 mM). The nucleophile concentration should be at least 10-fold greater than the substrate.[10]

    • Immediately start recording the absorbance at the predetermined λ_max as a function of time. Continue until the reaction is >90% complete (absorbance plateaus).

  • Data Analysis:

    • To test for a first-order reaction, plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance.[9]

    • If the reaction is first-order with respect to the substrate, this plot will be a straight line with a slope of -k_obs, where k_obs is the observed pseudo-first-order rate constant.

  • Determination of True Rate Constant (k):

    • Repeat steps 3 and 4 using several different excess concentrations of the nucleophile (e.g., 75 mM, 100 mM, 125 mM).

    • Plot k_obs versus the concentration of the nucleophile, [Nu⁻]. The slope of this line will be the true second-order rate constant, k.

The following diagram outlines this experimental workflow.

G start Start prep_stock Prepare Stock Solutions (Substrate & Nucleophile) start->prep_stock find_lambda Determine λ_max via UV-Vis Scan prep_stock->find_lambda run_kinetic Perform Kinetic Run (Pseudo-First-Order) find_lambda->run_kinetic plot_data Plot ln(A_t - A_∞) vs. Time run_kinetic->plot_data calc_kobs Calculate k_obs (Slope = -k_obs) plot_data->calc_kobs repeat_exp Repeat with Different [Nucleophile] calc_kobs->repeat_exp repeat_exp->run_kinetic Iterate 3-4x plot_kobs Plot k_obs vs. [Nucleophile] repeat_exp->plot_kobs calc_k Calculate True Rate Constant (k) (Slope = k) plot_kobs->calc_k end End calc_k->end

Fig 2: Workflow for Kinetic Analysis.

Part 3: Troubleshooting Common Experimental Issues

Even with a solid protocol, unexpected results can occur. This section addresses specific problems you might encounter.

Q3: My reaction is extremely slow in methanol, but the literature suggests it should be fast. I've checked my reagents. What's wrong?

Answer: This is a classic and frequent observation that points directly to a dominant solvent effect. If your reaction is proceeding via an Sₙ2 mechanism, using a polar protic solvent like methanol is likely the cause of the slow rate.

Causality: Methanol molecules have a hydroxyl (-OH) group with a partially positive hydrogen atom. If your nucleophile is anionic (e.g., RO⁻, CN⁻, I⁻), the methanol molecules will surround it, forming strong hydrogen bonds.[3][5] This "solvation shell" or "cage" stabilizes the nucleophile, lowering its ground-state energy. For the reaction to occur, the nucleophile must shed some of these solvent molecules, which requires a significant amount of energy. This added energy barrier dramatically increases the overall activation energy and slows the reaction rate.[2]

Troubleshooting Steps:

  • Confirm the Mechanism: Ensure your reaction is indeed supposed to be Sₙ2. If it were Sₙ1, methanol would have accelerated it.

  • Switch to a Polar Aprotic Solvent: The most effective solution is to change the solvent. Rerun the reaction in a solvent like acetone, acetonitrile (ACN), or dimethylformamide (DMF). These solvents lack acidic protons and cannot hydrogen bond with the nucleophile, leading to a potentially dramatic rate increase.[4] For instance, some Sₙ2 reactions can be hundreds of times faster in acetone than in methanol.[4]

The diagram below visualizes this critical concept of nucleophile solvation.

G cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetone) Nu_protic Nu⁻ MeOH1 Hδ⁺-Oδ⁻-CH₃ Nu_protic->MeOH1 H-Bond MeOH2 H₃C-Oδ⁻-Hδ⁺ Nu_protic->MeOH2 H-Bond MeOH3 Hδ⁺-Oδ⁻-CH₃ Nu_protic->MeOH3 H-Bond MeOH4 H₃C-Oδ⁻-Hδ⁺ Nu_protic->MeOH4 H-Bond caption_protic Nucleophile is 'caged' and stabilized. Reactivity is LOW. Nu_aprotic Nu⁻ Ace1 CH₃(C=Oδ⁻)CH₃ Ace2 CH₃(C=Oδ⁻)CH₃ caption_aprotic Nucleophile is 'naked' and unsolvated. Reactivity is HIGH.

Fig 3: Solvation of an Anionic Nucleophile.
Q4: I'm seeing inconsistent reaction rates between experiments, even though I'm using the same solvent. What could be the issue?

Answer: Inconsistent rates are often traced back to subtle, uncontrolled variables. The most common culprit in solvent-sensitive reactions is the presence of trace amounts of water.

Causality & Troubleshooting:

  • Water Contamination: Even small amounts of water in a polar aprotic solvent can act as a protic impurity, forming hydrogen bonds with the nucleophile and slowing the reaction.[5]

    • Solution: Always use anhydrous grade solvents. If you suspect contamination, use freshly dried solvent (e.g., distilled over a drying agent or passed through a solvent purification system).

  • Temperature Fluctuation: Reaction rates are highly sensitive to temperature.[11] A change of even 1-2 °C can significantly alter the rate constant.

    • Solution: Use a thermostatted reaction vessel or a water bath to maintain a constant temperature (e.g., ± 0.1 °C). Ensure your monitoring equipment is also properly thermostatted.

  • Inconsistent Mixing: If the reaction is fast, the rate of mixing can become the rate-limiting step, leading to variability.

    • Solution: Ensure rapid and consistent mixing upon the addition of the final reagent. For very fast reactions, consider using a stopped-flow apparatus.[9]

  • Reagent Degradation: If your nucleophile or substrate is degrading over time, its effective concentration will decrease, leading to slower rates in later experiments.

    • Solution: Prepare stock solutions fresh daily. Store sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).

Part 4: Data Interpretation & Quantitative Analysis

Once you have reliable data, the next step is to interpret it within a theoretical framework.

Q5: How can I quantitatively relate the solvent's properties to my observed reaction rates?

Answer: You can move beyond qualitative descriptions ("faster in polar aprotic") by correlating your kinetic data with established solvent parameters. This provides a more rigorous, quantitative understanding.

A common approach is to use linear free-energy relationships. One of the most well-known is the Hughes-Ingold rules , which predict how a change in solvent polarity will affect Sₙ1 and Sₙ2 reactions based on the charge development in the transition state.[2]

Quantitative Data Summary:

The table below summarizes the expected kinetic effect of increasing solvent polarity for different Sₙ2 reaction types. The dielectric constant (ε) is a common measure of solvent polarity.[8]

Reaction Type (Sₙ2)ExampleCharge in Transition StatePredicted Effect of Increasing Solvent Polarity
Neutral Substrate + Anion (Nu⁻)R-Br + I⁻ → R-I + Br⁻Charge is dispersedSlight Decrease in Rate
Neutral Substrate + Neutral NuR-Br + NH₃ → R-NH₃⁺ + Br⁻Charge is createdLarge Increase in Rate
Cationic Substrate + Anion (Nu⁻)R-S(CH₃)₂⁺ + N₃⁻ → R-N₃ + S(CH₃)₂Charge is destroyedLarge Decrease in Rate
Cationic Substrate + Neutral NuR-S(CH₃)₂⁺ + H₂O → R-OH₂⁺ + S(CH₃)₂Charge is dispersedSlight Decrease in Rate

(This table is a qualitative summary based on transition state theory.[2])

To perform this analysis:

  • Run your reaction in a series of solvents with varying dielectric constants.

  • Calculate the second-order rate constant (k) in each solvent.

  • Plot log(k) versus a solvent polarity parameter, such as the Kirkwood-Buff parameter (ε-1)/(2ε+1).[12]

  • The slope and quality of the linear fit can provide evidence for the nature of the charge distribution in your reaction's transition state.

References

  • Frontiers in Chemistry. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. [Link]

  • ChemRxiv. (2020). Kinetic Solvent Effects in Organic Reactions. [Link]

  • YouTube. (2014). Solvent Effects on Sn2 Reactions. [Link]

  • ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models. [Link]

  • ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. [Link]

  • Vallance, C. (n.d.). Reaction Kinetics. [Link]

  • YouTube. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. [Link]

  • Chemistry LibreTexts. (2019). Chapter 13.1: Factors that Affect Reaction Rates. [Link]

  • MDPI. (2023). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. [Link]

  • Google Patents. (2015). CN104311396A - Synthetic method of 2,4,6-trichlorophenol.
  • Chemistry LibreTexts. (2023). 5.2: Methods of Determining Reaction Order. [Link]

  • Google Patents. (1989). EP0299892A1 - Process for preparing 2,4,6-trichlorophenol.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction?. [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

  • ACS Publications. (2023). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. [Link]

  • Reaction Chemistry & Engineering. (2019). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. [Link]

  • Transactions of the Faraday Society. (1971). Solvent effects on the kinetics of redox reactions between ions and alcohols. Effect of solvent structure. [Link]

  • ResearchGate. (2008). Reactions of 2,4,6-trichlororesorcinol and pentachlororesorcinol with monochloroamine in methanol: Investigation of products and mechanisms. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Analyzing 2-(2,4,6-Trichlorophenoxy)ethanol: A Comparative Analysis of GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of 2-(2,4,6-Trichlorophenoxy)ethanol. This compound is a key intermediate in the synthesis of prochloraz, a widely used fungicide.[1] Understanding the nuances of each analytical approach is crucial for selecting the optimal method for your specific application, whether it be for quality control, metabolic studies, or environmental monitoring.

The Analyte: Understanding 2-(2,4,6-Trichlorophenoxy)ethanol

Before delving into the analytical methodologies, it is essential to understand the physicochemical properties of 2-(2,4,6-Trichlorophenoxy)ethanol. It is a semi-volatile organic compound containing a chlorinated phenol moiety and a primary alcohol functional group. Its structure presents a moderate polarity and a susceptibility to thermal degradation at high temperatures. The presence of the hydroxyl group makes it a candidate for derivatization to improve its volatility for GC analysis.

Principles of Analysis: GC-MS and HPLC at a Glance

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds.[2] In GC, a sample is vaporized and injected into a chromatographic column. An inert carrier gas (like helium) transports the analyte through the column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both quantitative data and structural identification.

High-Performance Liquid Chromatography (HPLC) , in contrast, is exceptionally versatile for a wide range of compounds, including non-volatile and thermally unstable molecules.[3] In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). Separation occurs based on the analyte's interaction with the stationary phase. Various detectors, such as UV-Vis, Diode Array (DAD), or a mass spectrometer (LC-MS), can be used for detection and quantification.

Head-to-Head Comparison: GC-MS vs. HPLC for 2-(2,4,6-Trichlorophenoxy)ethanol

The choice between GC-MS and HPLC for the analysis of 2-(2,4,6-Trichlorophenoxy)ethanol is not straightforward and depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Sample Preparation: A Critical First Step

Sample preparation is a critical stage that can significantly impact the quality of the analytical results. The workflows for GC-MS and HPLC can differ substantially.

For GC-MS analysis , due to the polar hydroxyl group on 2-(2,4,6-Trichlorophenoxy)ethanol, a derivatization step is often necessary to increase its volatility and thermal stability.[4][5] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach for converting the alcohol to a less polar and more volatile trimethylsilyl (TMS) ether.[5] This additional step adds to the sample preparation time and complexity but can significantly improve chromatographic peak shape and sensitivity.

For HPLC analysis , sample preparation can be more direct. Depending on the sample matrix, a simple "dilute-and-shoot" approach may be feasible after filtration. For more complex matrices, a solid-phase extraction (SPE) may be required to remove interferences and concentrate the analyte.

G cluster_0 GC-MS Workflow cluster_1 HPLC Workflow a Sample Collection b Liquid-Liquid or Solid-Phase Extraction a->b c Derivatization (e.g., Silylation) b->c d GC-MS Analysis c->d e Sample Collection f Filtration / Dilution or Solid-Phase Extraction e->f g Direct Injection f->g h HPLC Analysis g->h

Figure 1. Comparative experimental workflows for GC-MS and HPLC analysis.

Performance Characteristics: A Data-Driven Comparison

The following table summarizes the expected performance characteristics of GC-MS and HPLC for the analysis of 2-(2,4,6-Trichlorophenoxy)ethanol, based on typical validated methods for similar chlorinated phenols.

Performance ParameterGC-MSHPLC-UV/DADHPLC-MS
Limit of Detection (LOD) Low ng/L to µg/L[6]High µg/L to mg/LLow to mid ng/L[7]
Limit of Quantitation (LOQ) Low µg/L[6]mg/L rangeMid to high ng/L[7]
Linearity (R²) > 0.99> 0.99> 0.99
Precision (%RSD) < 15%[6]< 5%< 10%
Accuracy (Recovery %) 85-115%90-110%90-110%
Analysis Time per Sample 20-30 minutes10-20 minutes10-20 minutes
Selectivity Very High (Mass Spec)ModerateVery High (MS/MS)
Matrix Effects Can be significant, requires clean-upModerateCan be significant (ion suppression)

Expert Insight: While GC-MS can achieve excellent sensitivity, the derivatization step can introduce variability. HPLC-MS offers a balance of high sensitivity and a more streamlined sample preparation process, though it can be susceptible to ion suppression from matrix components. HPLC with UV/DAD detection is a robust and cost-effective option for less demanding applications where higher detection limits are acceptable.

Detailed Experimental Protocols

To provide a practical context, here are detailed, step-by-step methodologies for both GC-MS and HPLC analysis.

GC-MS Protocol (with Derivatization)
  • Sample Extraction:

    • For liquid samples, perform a liquid-liquid extraction using a suitable solvent like dichloromethane or ethyl acetate.[2]

    • For solid samples, use an appropriate extraction technique such as Soxhlet or pressurized liquid extraction.

  • Derivatization:

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-1701, is suitable.[8]

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan from m/z 50-550 or use Selected Ion Monitoring (SIM) for enhanced sensitivity.

HPLC-UV/DAD Protocol
  • Sample Preparation:

    • For clean samples, dilute with the mobile phase and filter through a 0.45 µm syringe filter.

    • For complex matrices, perform a solid-phase extraction (SPE) using a C18 cartridge.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (typically around 230 nm and 280 nm for chlorinated phenols).

Decision-Making Framework: Choosing the Right Technique

The selection of the most appropriate analytical technique is a critical decision. The following flowchart provides a logical framework to guide your choice based on key experimental requirements.

G start Start: Need to analyze 2-(2,4,6-Trichlorophenoxy)ethanol q1 Is high sensitivity (ng/L levels) required? start->q1 q2 Is structural confirmation or identification of unknowns critical? q1->q2 Yes q3 Is the sample matrix relatively clean? q1->q3 No gcms GC-MS is a strong candidate. (High sensitivity and specificity) q2->gcms Yes hplcms HPLC-MS is the preferred method. (High sensitivity without derivatization) q2->hplcms No q3->hplcms No hplcuv HPLC-UV/DAD is a suitable and cost-effective option. q3->hplcuv Yes

Sources

A Comparative Guide for Researchers: 2-(2,4,6-Trichlorophenoxy)ethanol and Other Precursors in Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of agrochemical research and development, the selection of precursor molecules is a critical decision that profoundly influences the efficacy, synthesis efficiency, and environmental profile of the final fungicidal product. This guide provides a detailed, data-driven comparison of 2-(2,4,6-Trichlorophenoxy)ethanol, a key precursor for the imidazole fungicide prochloraz, with precursors for other major classes of fungicides, namely triazoles (represented by tebuconazole) and strobilurins (represented by pyraclostrobin).

Introduction to Fungicide Precursors

The development of effective fungicides is paramount in ensuring global food security. The chemical backbone of these fungicides is derived from specific precursor molecules. Understanding the synthesis, performance, and environmental impact of fungicides derived from different precursors is crucial for the development of next-generation crop protection agents.

  • 2-(2,4,6-Trichlorophenoxy)ethanol is a key intermediate in the synthesis of the imidazole fungicide prochloraz. Its synthesis begins with the chlorination of phenol to produce 2,4,6-trichlorophenol.[1] This is then converted to 2-(2,4,6-Trichlorophenoxy)ethanol. The resulting fungicide, prochloraz, acts by inhibiting sterol biosynthesis in fungi.[2][3]

  • Triazole Fungicide Precursors , such as 4,4-dimethyl-1-(4-chlorophenyl)pentan-3-one for tebuconazole, are fundamental to the synthesis of one of the most widely used classes of fungicides. Triazoles also inhibit sterol biosynthesis but at a different enzymatic site than imidazoles.[4]

  • Strobilurin Fungicide Precursors , like methyl (2-bromomethyl)phenylacetate for pyraclostrobin, are used to create fungicides that inhibit mitochondrial respiration in fungi, a different mode of action compared to imidazoles and triazoles.[5]

This guide will delve into a comparative analysis of these precursors and their resulting fungicides, focusing on their synthetic pathways, fungicidal efficacy, and toxicological and environmental profiles.

Comparative Analysis of Synthetic Pathways

The efficiency and complexity of the synthetic route from precursor to the final active ingredient are major considerations in fungicide development.

Synthesis of Prochloraz from 2-(2,4,6-Trichlorophenoxy)ethanol

The industrial synthesis of prochloraz from 2,4,6-trichlorophenol involves a multi-step process.[6] A key intermediate is N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-n-propylamine, which is synthesized from 2-(2,4,6-trichlorophenoxy)chloroethane and n-propylamine.[7] The final step involves the reaction of this intermediate with phosgene or a phosgene equivalent and imidazole. The use of ionic liquids as solvents has been shown to significantly shorten reaction times and improve yields, with reported yields of up to 98%.[7]

Caption: Synthesis pathway of Prochloraz.

Synthesis of Tebuconazole from its Precursor

The synthesis of the triazole fungicide tebuconazole starts from p-chlorobenzaldehyde and pinacolone.[4] These are condensed to form 4,4-dimethyl-1-(4-chlorophenyl)-1-penten-3-one, which is then hydrogenated to the corresponding pentanone.[8][9] Epoxidation followed by a ring-opening reaction with 1,2,4-triazole yields tebuconazole.[4][10] The overall yield of this process has been reported to be improved from 65% to 82% or higher through process optimization.[10]

Caption: Synthesis pathway of Tebuconazole.

Synthesis of Pyraclostrobin from its Precursor

The synthesis of the strobilurin fungicide pyraclostrobin is a multi-step process.[1] One common route involves the synthesis of 1-(4-chlorophenyl)-3-pyrazolone, which is then reacted with an ortho-substituted benzyl derivative. A key precursor is methyl 2-(bromomethyl)phenylacetate. The final steps involve the introduction of the methoxycarbamate group. The overall yield is reported to be around 48%.[1]

Caption: Synthesis pathway of Pyraclostrobin.

FungicideKey PrecursorOverall Yield (Reported)Key Process Features
Prochloraz 2-(2,4,6-Trichlorophenoxy)ethanolUp to 98%[7]Use of ionic liquids can significantly improve yield and reduce reaction time.[7]
Tebuconazole 4,4-dimethyl-1-(4-chlorophenyl)pentan-3-one~82%[10]Multi-step synthesis with several intermediate purifications.
Pyraclostrobin Methyl (2-bromomethyl)phenylacetate~48%[1]Complex multi-step synthesis.

Comparative Fungicidal Efficacy

The ultimate measure of a fungicide's utility is its biological activity against target pathogens. The table below presents a comparison of the in vitro efficacy (EC50 values) of prochloraz, tebuconazole, and pyraclostrobin against various fungal pathogens. Lower EC50 values indicate higher potency.

FungusProchloraz EC50 (mg/L)Tebuconazole EC50 (mg/L)Pyraclostrobin EC50 (mg/L)Reference
Colletotrichum acutatum0.0671.473-[11]
Colletotrichum capsici762 (in combination)18-[12]
Cladobotryum mycophilum0.9391.435-[13]

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

From the available data, prochloraz demonstrates high efficacy against Colletotrichum acutatum. Tebuconazole shows strong activity against Colletotrichum capsici. It is important to note that the efficacy of a fungicide can be highly dependent on the target pathogen.

Mechanisms of Action

The different chemical classes of fungicides operate through distinct mechanisms to control fungal growth.

Fungicide_MoA cluster_Prochloraz Prochloraz (Imidazole) cluster_Tebuconazole Tebuconazole (Triazole) cluster_Pyraclostrobin Pyraclostrobin (Strobilurin) Prochloraz_MoA Inhibits C14-demethylase in ergosterol biosynthesis Ergosterol Ergosterol (Cell Membrane Component) Prochloraz_MoA->Ergosterol Blocks Synthesis Tebuconazole_MoA Inhibits C14-demethylase in ergosterol biosynthesis Tebuconazole_MoA->Ergosterol Blocks Synthesis Pyraclostrobin_MoA Inhibits mitochondrial respiration (Complex III) Mitochondrion Mitochondrion (Energy Production) Pyraclostrobin_MoA->Mitochondrion Inhibits Respiration Fungal_Cell Fungal Cell Fungal_Cell->Ergosterol Fungal_Cell->Mitochondrion

Caption: Mechanisms of action for different fungicide classes.

Both prochloraz and tebuconazole inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, by targeting the C14-demethylase enzyme.[2][4] Pyraclostrobin, on the other hand, inhibits mitochondrial respiration, thereby depriving the fungal cell of energy.[5]

Environmental and Toxicological Profiles

The environmental fate and toxicological properties of fungicides and their precursors are of paramount importance for regulatory approval and safe use.

ParameterProchlorazTebuconazolePyraclostrobin
Acute Oral LD50 (rat) Harmful if swallowed[3]--
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[3]High alert for birds chronic ecotoxicity[4]Likely to bioaccumulate in aquatic organisms[12]
Environmental Fate Half-life in water sediment: 359 days[5]Half-life in water sediment: 365 days[5]-
Endocrine Disruption Potential endocrine disruptor[2]Potential endocrine disruptor[4]-

Prochloraz and its precursor 2,4,6-trichlorophenol are known to be toxic and have environmental concerns. Prochloraz is classified as harmful if swallowed and is very toxic to aquatic life.[3] It also has the potential for endocrine disruption.[2] Similarly, tebuconazole is flagged for high chronic toxicity to birds and as a potential endocrine disruptor.[4] Pyraclostrobin is noted for its potential to bioaccumulate in aquatic organisms.[12] The degradation of prochloraz in the environment can lead to the formation of 2,4,6-trichlorophenol.[14]

Experimental Protocols

Protocol 1: Synthesis of 2-(2,4,6-trichlorophenoxy)ethanol

This protocol is a general representation and should be optimized for specific laboratory conditions.

Materials:

  • 2,4,6-Trichlorophenol

  • Ethylene oxide or 2-chloroethanol

  • Sodium hydroxide

  • Solvent (e.g., water, ethanol)

Procedure:

  • Dissolve 2,4,6-trichlorophenol in a suitable solvent in a reaction vessel.

  • Add sodium hydroxide to form the sodium salt of 2,4,6-trichlorophenol.

  • Slowly add ethylene oxide or 2-chloroethanol to the reaction mixture.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: In Vitro Fungicidal Efficacy Assay (Poisoned Food Technique)

Materials:

  • Fungal isolate

  • Potato Dextrose Agar (PDA)

  • Fungicide stock solution

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Prepare a series of fungicide concentrations by diluting the stock solution in sterile distilled water.

  • Add the appropriate volume of each fungicide dilution to molten PDA to achieve the desired final concentrations.

  • Pour the fungicide-amended PDA into sterile petri dishes and allow to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus.

  • Incubate the plates at the optimal temperature for the specific fungus.

  • Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate (without fungicide) reaches the edge of the plate.

  • Calculate the percentage inhibition of mycelial growth for each fungicide concentration compared to the control.

  • Determine the EC50 value (the concentration of fungicide that inhibits 50% of the mycelial growth) using probit analysis.

Conclusion

The choice of a fungicide precursor has far-reaching implications for the entire lifecycle of a crop protection product.

  • 2-(2,4,6-Trichlorophenoxy)ethanol provides a direct route to the effective imidazole fungicide prochloraz, with optimized synthesis methods offering high yields. However, the environmental and toxicological profile of chlorinated phenols and their derivatives necessitates careful consideration and management.

  • Triazole precursors lead to a broad and vital class of fungicides. While their synthesis can be complex, the resulting active ingredients, such as tebuconazole, offer broad-spectrum activity. Concerns regarding their environmental and toxicological profiles, including potential endocrine disruption, are also present.

  • Strobilurin precursors give rise to fungicides with a different and important mode of action. The synthesis of strobilurins like pyraclostrobin is often intricate, which may be reflected in the cost of the final product. Their environmental profile, particularly the potential for bioaccumulation, requires thorough evaluation.

Ultimately, the selection of a fungicide precursor requires a holistic assessment that balances synthetic feasibility, biological efficacy, and environmental and toxicological safety. This guide provides a foundational comparison to aid researchers in making informed decisions in the ongoing quest for more effective and sustainable crop protection solutions.

References

  • Anhui Guangxin Agrochemical Co., Ltd. (2021). Synthesis process of pyraclostrobin. CN113717166A.
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  • Wenzhou University. (2013).
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  • Bayer Aktiengesellschaft. (2015). Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone. CN103242151B.
  • Anhui Guangxin Agrochemical Co., Ltd. (2019). Synthesis method of pyraclostrobin. CN110105287A.
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  • Shangyu Nutrichem Co., Ltd. (2013). Preparation method of tebuconazole. CN103435564A.
  • ChemicalBook. (n.d.). METHYL 2-(2-BROMOPHENYL)
  • A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values. (2025).
  • Yancheng Huihuang Chemical Co., Ltd. (2018).
  • Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. [Link]

  • CABI Digital Library. (n.d.). IN VITRO SENSITIVITY OF COLLETOTRICHUM ACUTATUM ISOLATES FROM STRAWBERRY TO TEBUCONAZOLE, PROCHLORAZ, FLUDIOXONIL AND THIOPHANAT. [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl Bromo-Phenylacetate. [Link]

  • NIIK Co. Ltd. (2004). Method for preparing 4,4-dimethyl-1-(para-chlorophenyl)-pentane-3-one. RU2228327C1.
  • Yancheng Huihuang Chemical Co., Ltd. (2018).
  • WIPO. (2019). Safe and clean production process of pyraclostrobin. WO/2019/142107.
  • Google Patents. (n.d.). Process for synthesis of lenalidomide.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Optimizing Synthesis: Key Considerations for 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. (2026). BenchChem.
  • SciSpace. (2016). Synthesis technology of pyraclostrobin.
  • Testing the efficacy of different fungicides against Colletotrichum capsici under in vitro Conditions. (n.d.). aascit.org. [Link]

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A Comparative Toxicological Assessment of 2-(2,4,6-Trichlorophenoxy)ethanol and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the toxicological properties of 2-(2,4,6-Trichlorophenoxy)ethanol and its structural analogues. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to illuminate the structure-activity relationships that govern the toxicity of this class of halogenated phenoxy compounds. In the absence of extensive direct toxicological data for 2-(2,4,6-Trichlorophenoxy)ethanol, this guide establishes a framework for understanding its potential hazards by examining its structural relatives. Furthermore, we provide detailed, field-proven experimental protocols to empower researchers to conduct their own in-vitro toxicity assessments.

Introduction: The Toxicological Significance of Halogenated Phenoxy Compounds

Halogenated phenoxy compounds are a broad class of chemicals with diverse industrial and agricultural applications. Their widespread use, however, has raised environmental and health concerns due to the persistence and potential toxicity of some members of this family. The substitution of halogen atoms, particularly chlorine, onto the phenoxy backbone can significantly alter the compound's physicochemical properties, influencing its biological activity and toxic potential.[1] Understanding the structure-activity relationships (SAR) within this chemical class is paramount for predicting the toxicity of novel compounds and for guiding the development of safer alternatives.[2] This guide focuses on 2-(2,4,6-Trichlorophenoxy)ethanol, a molecule for which direct toxicological data is scarce, and places it in the context of its better-studied analogues to infer its likely toxicological profile.

Structural Analogues and Their Known Toxicities

To build a predictive toxicological profile for 2-(2,4,6-Trichlorophenoxy)ethanol, we will examine the known toxicities of its key structural components and related molecules.

Molecular Structures of 2-(2,4,6-Trichlorophenoxy)ethanol and Its Key Analogues

A 2-(2,4,6-Trichlorophenoxy)ethanol B 2-Phenoxyethanol (Parent Compound) A->B Removal of 3 Cl atoms C 2,4,6-Trichlorophenol (Precursor) A->C Removal of ethanol group D 2,4-Dichlorophenoxyacetic acid (2,4-D) (Related Herbicide) A->D Different side chain, fewer Cl atoms E 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) (Related Herbicide) A->E Different side chain

Caption: Structural relationships between 2-(2,4,6-Trichlorophenoxy)ethanol and its analogues.

The Parent Compound: 2-Phenoxyethanol

2-Phenoxyethanol is a widely used preservative in cosmetics and pharmaceutical products.[3] Its toxicological profile is well-characterized, revealing low acute toxicity.[4] However, at high doses, it can induce systemic effects, with the primary target organs being the hematopoietic system, liver, and kidneys.[5] Exposure has been linked to skin and lung irritation, and in sensitive individuals, it can cause allergic reactions such as eczema.[6] While generally considered safe at concentrations up to 1% in cosmetic formulations, its use in products intended for infants is cautioned against due to the potential for nervous system effects upon ingestion.[3][7]

The Precursor: 2,4,6-Trichlorophenol

2,4,6-Trichlorophenol (2,4,6-TCP) is a key synthetic precursor to 2-(2,4,6-Trichlorophenoxy)ethanol. It is a known environmental contaminant and is recognized for its toxicity. In vitro studies have demonstrated that 2,4,6-TCP induces cytotoxicity through mechanisms involving oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis. This suggests that the trichlorinated phenol ring is a significant contributor to the toxic potential of its derivatives.

Related Chlorophenoxy Herbicides: 2,4-D and 2,4,5-T

2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) are well-known herbicides that share the chlorophenoxy core structure. While they differ in the side chain attached to the phenoxy oxygen, their toxicological profiles provide valuable insights into the potential hazards associated with this chemical class. Both 2,4-D and 2,4,5-T exhibit moderate acute toxicity.[8] High-dose exposure to chlorophenoxy acid herbicides has been associated with a range of adverse effects, including weakness, nausea, abdominal pain, myotonia, and potential renal and hepatic injury.[9] The International Agency for Research on Cancer (IARC) has classified chlorophenoxyacetic acids as possibly carcinogenic to humans.[9]

Comparative Toxicity Data

CompoundCAS NumberMolecular FormulaAcute Oral LD50 (Rat)Key Toxicological Findings
2-(2,4,6-Trichlorophenoxy)ethanol 6161-87-1C8H7Cl3O2Data Not AvailableWeak estrogenic effect reported.[6]
2-Phenoxyethanol122-99-6C8H10O21850 mg/kg[10]Low acute toxicity; targets hematopoietic system, liver, and kidneys at high doses.[5]
2,4,6-Trichlorophenol88-06-2C6H3Cl3OData Not AvailableInduces oxidative stress, ER stress, and apoptosis in vitro.
2,4-Dichlorophenoxyacetic acid (2,4-D)94-75-7C8H6Cl2O3~375 mg/kgModerate acute toxicity; potential for renal and hepatic injury.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)93-76-5C8H5Cl3O3~300 mg/kgModerate acute toxicity; associated with a range of adverse health effects.[9]

Note: LD50 values can vary between studies and should be considered as approximate indicators of acute toxicity.

Structure-Activity Relationships and Mechanistic Insights

The available data on the analogues of 2-(2,4,6-Trichlorophenoxy)ethanol allow for the deduction of several key structure-activity relationships:

  • Halogenation: The presence and position of chlorine atoms on the phenyl ring are critical determinants of toxicity. Increased chlorination generally correlates with increased toxicity and persistence.[1] The three chlorine atoms on the phenyl ring of 2-(2,4,6-Trichlorophenoxy)ethanol suggest a higher potential for toxicity compared to its non-chlorinated parent compound, 2-phenoxyethanol.

  • Side Chain: The nature of the side chain attached to the phenoxy oxygen also influences the toxicological profile. The ethanol side chain in 2-(2,4,6-Trichlorophenoxy)ethanol may be metabolized differently than the acetic acid side chain of the herbicide analogues, potentially leading to different toxicokinetics and target organ effects.

  • Mechanism of Toxicity: The toxicity of halogenated phenols and their derivatives is often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[1] The uncoupling of oxidative phosphorylation is another common mechanism of toxicity for chlorophenoxy compounds.

Experimental Protocols for In Vitro Cytotoxicity Assessment

Given the data gap for 2-(2,4,6-Trichlorophenoxy)ethanol, in vitro cytotoxicity assays are essential first steps in characterizing its toxic potential. The human hepatoma cell line, HepG2, is a widely used and well-validated model for in vitro toxicology studies, particularly for assessing the hepatotoxic potential of chemicals.[11][12][13][14][15] The following are detailed protocols for three standard colorimetric cytotoxicity assays that can be employed.

General Experimental Workflow

A Cell Seeding (HepG2 cells in 96-well plates) B Compound Treatment (24-48h incubation with test compounds) A->B C Cytotoxicity Assay (MTT, Neutral Red, or LDH) B->C D Data Acquisition (Spectrophotometric reading) C->D E Data Analysis (IC50 determination) D->E

Caption: A generalized workflow for in vitro cytotoxicity assessment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of 2-(2,4,6-Trichlorophenoxy)ethanol and its analogues in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% (v/v) and should be consistent across all wells, including the vehicle control.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with culture medium only (blank) and cells treated with the vehicle solvent (vehicle control). Incubate for 24 or 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Incubation: After the treatment period, remove the culture medium and add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well. Incubate for 3 hours at 37°C.

  • Dye Extraction: Remove the Neutral Red medium and wash the cells with 150 µL of PBS. Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% acetic acid) to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and determine the EC50 value (the concentration of the compound that causes 50% of the maximum LDH release).

Conclusion and Future Directions

The toxicological profile of 2-(2,4,6-Trichlorophenoxy)ethanol remains largely uncharacterized. However, by examining its structural analogues, we can infer a potential for toxicity that warrants further investigation. The presence of the trichlorinated phenol ring suggests a likelihood of cytotoxicity mediated by oxidative and ER stress, similar to its precursor, 2,4,6-trichlorophenol. The ethanol side chain may lead to a different metabolic fate compared to the acetic acid side chain of related herbicides, which could influence its target organ toxicity.

This guide provides the necessary framework and experimental protocols for researchers to undertake a thorough in vitro toxicological assessment of 2-(2,4,6-Trichlorophenoxy)ethanol and its analogues. Such studies are crucial for filling the existing data gap and for enabling a more informed risk assessment of this compound. Future research should focus on conducting these foundational cytotoxicity studies, followed by more in-depth mechanistic investigations to elucidate the specific pathways involved in its potential toxicity.

References

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  • Branch Basics. (2025). Phenoxyethanol Side Effects: Hidden Dangers + Safer Alternatives. [Link]

  • Özkara, A., et al. (2020). The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System. Turkish Journal of Pharmaceutical Sciences, 17(1), 70–77.
  • Muerhoff, A. S., et al. (1998). Structure-toxicity relationships for selected halogenated aliphatic chemicals. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 416(1-2), 43-52.
  • Smith, M. T., et al. (2001). Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes. Toxicology and Applied Pharmacology, 174(2), 123-130.

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A Comparative Guide to the Efficacy of Prochloraz Synthesized from Different Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Synthesis Pathways in Fungicide Performance

Prochloraz, a broad-spectrum imidazole fungicide, is a cornerstone in the management of a wide array of fungal diseases in agriculture and horticulture.[1][2] Its efficacy stems from the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes, leading to disruption of membrane function and ultimately, fungal cell death.[1][3][4] While the active pharmaceutical ingredient (API) remains the same, the synthetic route employed in its manufacture can significantly influence the final product's purity, impurity profile, and consequently, its biological efficacy and safety.

This guide provides an in-depth comparison of prochloraz synthesized from different chemical intermediates. We will explore the common synthetic pathways, delve into the potential impurities that may arise from each route, and present standardized methodologies for evaluating and comparing the fungicidal efficacy of prochloraz from various sources. This document is intended for researchers, chemists, and quality control specialists in the agrochemical and pharmaceutical industries who seek a deeper understanding of how the manufacturing process impacts the performance of this critical fungicide.

I. Unraveling the Synthesis of Prochloraz: A Tale of Two Pathways

The industrial synthesis of prochloraz typically originates from several key intermediates. While numerous variations exist, two primary pathways have been extensively documented, primarily differing in the choice of the two-carbon synthon used to link the 2,4,6-trichlorophenoxy and the N-propyl-N-imidazole-1-carboxamide moieties.

Pathway A: The Dihaloethane Route

This traditional and widely employed method utilizes a dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, as the electrophile to introduce the ethyl bridge.

Key Intermediates:

  • 2,4,6-Trichlorophenol: The foundational aromatic building block. The purity of this starting material is critical, as phenolic impurities can lead to the formation of undesired side products.

  • 1,2-Dibromoethane or 1,2-Dichloroethane: The two-carbon linker. The choice between the bromo- and chloro- derivative can influence reaction rates and conditions.

  • n-Propylamine: The source of the N-propyl group.

  • Imidazole: The core heterocyclic component responsible for the fungicidal activity.

  • Phosgene or a Phosgene Equivalent (e.g., Triphosgene): Used in the final step to form the carbamoyl imidazole moiety. Due to the high toxicity of phosgene, alternative reagents are increasingly preferred.

Diagram of Pathway A: Dihaloethane Route

Prochloraz Synthesis Pathway A TCP 2,4,6-Trichlorophenol TCP_DHE 1-(2-Haloethoxy)-2,4,6-trichlorobenzene TCP->TCP_DHE DHE 1,2-Dihaloethane DHE->TCP_DHE Intermediate_Amine N-(2-(2,4,6-trichlorophenoxy)ethyl)-N-propylamine TCP_DHE->Intermediate_Amine NPA n-Propylamine NPA->Intermediate_Amine Carbamoyl_Chloride N-(2-(2,4,6-trichlorophenoxy)ethyl)-N-propylcarbamoyl chloride Intermediate_Amine->Carbamoyl_Chloride Phosgene Phosgene / Triphosgene Phosgene->Carbamoyl_Chloride Prochloraz Prochloraz Carbamoyl_Chloride->Prochloraz Imidazole Imidazole Imidazole->Prochloraz Prochloraz Synthesis Pathway B TCP 2,4,6-Trichlorophenol Intermediate_Alcohol 2-(2,4,6-trichlorophenoxy)ethanol TCP->Intermediate_Alcohol CE 2-Chloroethanol CE->Intermediate_Alcohol Intermediate_Chloride 1-(2-Chloroethoxy)-2,4,6-trichlorobenzene Intermediate_Alcohol->Intermediate_Chloride SOCl2 SOCl₂ SOCl2->Intermediate_Chloride Intermediate_Amine N-(2-(2,4,6-trichlorophenoxy)ethyl)-N-propylamine Intermediate_Chloride->Intermediate_Amine NPA n-Propylamine NPA->Intermediate_Amine Carbamoyl_Chloride N-(2-(2,4,6-trichlorophenoxy)ethyl)-N-propylcarbamoyl chloride Intermediate_Amine->Carbamoyl_Chloride Phosgene Phosgene / Triphosgene Phosgene->Carbamoyl_Chloride Prochloraz Prochloraz Carbamoyl_Chloride->Prochloraz Imidazole Imidazole Imidazole->Prochloraz

Caption: Synthetic route to prochloraz via a chloroethanol intermediate.

II. The Impact of Synthesis on Purity and Impurity Profiles

The choice of synthetic pathway and the quality of the starting materials directly influence the purity of the final prochloraz product and the nature of any impurities present. While direct comparative efficacy studies between prochloraz from different synthetic routes are scarce in publicly available literature, the impurity profile is a critical determinant of both biological activity and toxicological properties.

Potential Impurities and Their Origins:

Impurity ClassPotential SourcePotential Impact on Efficacy
Unreacted Intermediates Incomplete reactions at any stage of the synthesis.May dilute the active ingredient, leading to reduced efficacy. Some intermediates may have their own, albeit likely lower, fungicidal or phytotoxic effects.
Over-alkylation/Arylation Products Reaction of multiple units of the alkylating/arylating agent.Could potentially compete with prochloraz for binding sites on the target enzyme, although this is speculative. May contribute to phytotoxicity.
Positional Isomers Use of impure 2,4,6-trichlorophenol containing other chlorophenol isomers.Isomers of prochloraz are likely to have different binding affinities for the target enzyme, potentially leading to reduced overall efficacy.
Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs) High-temperature reactions involving chlorinated phenols.While not directly impacting fungicidal efficacy, these are highly toxic and their presence is strictly regulated.
Degradation Products Instability of intermediates or the final product during synthesis or storage.The primary degradation product, 2,4,6-trichlorophenol, has some biological activity but is not as effective as prochloraz. Its presence indicates a loss of the active ingredient. [5][6]

Analytical Methods for Purity and Impurity Profiling:

A robust analytical workflow is essential to characterize the purity and impurity profile of prochloraz. High-performance liquid chromatography (HPLC) is the gold standard for quantifying the active ingredient and known impurities. [7][8]For the identification of unknown impurities and for comprehensive profiling, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable. [9][10][11]

III. Standardized Protocol for Efficacy Comparison: The Agar Dilution Method

To objectively compare the fungicidal efficacy of prochloraz synthesized from different intermediates, a standardized bioassay is crucial. The agar dilution method is a widely accepted technique for determining the concentration of a fungicide that inhibits fungal growth by 50% (EC₅₀). A lower EC₅₀ value indicates higher fungicidal activity.

Experimental Protocol: Determination of Prochloraz EC₅₀ against a Target Fungus

This protocol is a generalized procedure and should be adapted based on the specific fungal species being tested.

1. Materials and Reagents:

  • Prochloraz samples (from different synthetic routes)

  • Dimethyl sulfoxide (DMSO) or acetone (for stock solution preparation)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile Petri dishes (90 mm diameter)

  • Actively growing culture of the target fungus (e.g., Penicillium digitatum, Aspergillus niger)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator set to the optimal growth temperature for the target fungus (typically 25-28°C)

  • Sterile distilled water

2. Preparation of Prochloraz Stock and Working Solutions:

  • Prepare a stock solution of each prochloraz sample (e.g., 1000 mg/L) in a suitable solvent like DMSO or acetone.

  • Perform serial dilutions of the stock solution to create a range of working solutions that will yield the desired final concentrations in the agar plates (e.g., 100, 10, 1, 0.1, 0.01 mg/L).

  • Include a solvent-only control.

3. Preparation of Fungicide-Amended Media:

  • Autoclave the fungal growth medium and allow it to cool to approximately 50-55°C in a water bath.

  • Add the appropriate volume of each prochloraz working solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing. For example, add 1 mL of a 10 mg/L working solution to 99 mL of agar to obtain a final concentration of 0.1 mg/L.

  • Pour the amended agar into sterile Petri dishes and allow them to solidify.

4. Inoculation:

  • From the edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each agar plate (both fungicide-amended and control plates).

5. Incubation and Data Collection:

  • Incubate the plates at the optimal temperature for the target fungus.

  • After a predetermined incubation period (when the fungal growth in the control plate has reached a significant diameter, e.g., 2/3 of the plate), measure the diameter of the fungal colony on each plate in two perpendicular directions.

  • Calculate the average diameter for each concentration.

6. Data Analysis:

  • Calculate the percentage of growth inhibition for each concentration using the following formula:

    • % Inhibition = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

  • Plot the percentage of inhibition against the logarithm of the prochloraz concentration.

  • Use probit analysis or a similar statistical method to determine the EC₅₀ value for each prochloraz sample.

Diagram of Experimental Workflow: Agar Dilution Method for EC₅₀ Determination

EC50 Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Prochloraz Stock Solutions Working Create Serial Dilutions (Working Solutions) Stock->Working Media Prepare Fungicide-Amended Agar Working->Media Inoculate Inoculate Plates with Fungal Plugs Media->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Inhibition Calculate Percent Inhibition Measure->Inhibition Plot Plot Inhibition vs. Log Concentration Inhibition->Plot EC50 Determine EC₅₀ Value Plot->EC50

Caption: Workflow for determining the EC₅₀ of prochloraz using the agar dilution method.

IV. Conclusion: A Holistic Approach to Efficacy Evaluation

Therefore, a comprehensive evaluation of prochloraz from any source should not solely rely on the stated purity of the active ingredient. A thorough characterization of the impurity profile, coupled with standardized bioassays such as the agar dilution method, is essential for a complete understanding of its fungicidal efficacy. By adopting this holistic approach, researchers and quality control professionals can ensure the selection of high-quality prochloraz that delivers reliable and consistent performance in the field.

V. References

  • MDPI. (2024). Enhancing Photostability of Prochloraz via Designing Natural Acid-Derived Prochloraz-Based Ionic Liquids. Retrieved from [Link]

  • Endocrine Disruptor List. (n.d.). Prochloraz, CAS no. 67747-09-5. Retrieved from [Link]

  • FAO. (2009). PROCHLORAZ (142). Retrieved from [Link]

  • King Elong Việt Nam. (2024). Active ingredient Prochloraz. Retrieved from [Link]

  • PubMed. (2025). Enhancing Photostability of Prochloraz via Designing Natural Acid-Derived Prochloraz-Based Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (2025). Effects of Prochloraz fungicide on soil enzymatic activities and bacterial communities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structural characterization of a ubiquitous transformation product of fungicide prochloraz (BTS 40348). Retrieved from [Link]

  • ResearchGate. (2025). Analysis and identification of prochlorperazine impurities and forced degradation products using a stability-indicating HPLC method. Retrieved from [Link]

  • Semantic Scholar. (2011). Rapid HPLC Analysis Method for Prochloraz and Propiconazole Content in Bactericidal Suspension Emulsion. Retrieved from [Link]

  • ResearchGate. (2025). Residue Dynamics and Risk Assessment of Prochloraz and Its Metabolite 2,4,6-Trichlorophenol in Apple. Retrieved from [Link]

  • ResearchGate. (2025). RAPID ANALYTICAL METHOD FOR ASSAY DETERMINATION FOR PROCHLORPERAZINE EDISYLATE DRUG SUBSTANCES BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ResolveMass. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • EURL-Pesticides. (2014). Analysis of Prochloraz (Sum) via its Metabolites. Retrieved from [Link]

  • ResearchGate. (2025). Enhancing Photostability of Prochloraz via Designing Natural Acid-Derived Prochloraz-Based Ionic Liquids. Retrieved from [Link]

  • Google Patents. (n.d.). CN101851167B - Method for synthesizing prochloraz intermediate. Retrieved from

  • Springer. (1996). Degradation of prochloraz and 2,4,6-trichlorophenol by environmental bacterial strains. Retrieved from [Link]

  • EURL-Pesticides. (2014). Observations concerning… Determination of Prochloraz (sum) via its Metabolites. Retrieved from [Link]

  • PubMed. (2021). Effects of chlorothalonil, prochloraz and the combination on intestinal barrier function and glucolipid metabolism in the liver of mice. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999). 2,4,6-Trichlorophenol. Retrieved from [Link]

Sources

cross-reactivity of 2-(2,4,6-Trichlorophenoxy)ethanol in immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mitigating Cross-Reactivity of 2-(2,4,6-Trichlorophenoxy)ethanol in Immunoassays

Executive Summary: The Epitope Masquerade

In the monitoring of environmental pollutants and pesticide metabolites, 2,4,6-Trichlorophenol (2,4,6-TCP) is a critical biomarker, often serving as a surrogate for the fungicide Prochloraz or as a direct indicator of chlorophenol contamination. However, the reliability of competitive immunoassays (ELISA, FPIA) for 2,4,6-TCP is frequently compromised by a structurally homologous interferent: 2-(2,4,6-Trichlorophenoxy)ethanol .[1]

This guide objectively compares the performance of standard immunoassays against instrumental alternatives (LC-MS/MS) in the presence of this specific cross-reactant.[1] It provides actionable protocols to quantify and mitigate this interference, leveraging the distinct physicochemical properties of the phenol versus the ethanol derivative.

Mechanism of Interference: Structural Homology

The core failure mode in these immunoassays is epitope mimicry .[1] Most antibodies for 2,4,6-TCP are raised using haptens like 2,4,6-Trichlorophenoxyacetic acid (2,4,6-TCPA) conjugated to a carrier protein (e.g., KLH).[1][2]

  • The Target (2,4,6-TCP): A phenol with an acidic hydroxyl group (pKa ~6.0).[1]

  • The Hapten (2,4,6-TCPA): An ether derivative used to link the phenol to the protein without masking the chlorine substitution pattern.[1]

  • The Interferent (2-(2,4,6-Trichlorophenoxy)ethanol): An ether derivative that perfectly mimics the hapten's linker structure.[1]

Because the antibody is often generated against the ether-linked hapten, it may display higher affinity for the ether-based interferent (the ethanol derivative) than for the free phenol target.[1] This results in false positives or overestimation of analyte concentration.[1]

Visualizing the Structural Conflict

EpitopeMap Target Target Analyte 2,4,6-TCP (Phenolic -OH) Antibody Polyclonal Antibody Binding Pocket Target->Antibody Moderate Affinity (Missing Linker) Hapten Immunizing Hapten 2,4,6-TCPA (Ether Linker to Protein) Hapten->Antibody High Affinity (Perfect Fit) Interferent Interferent 2-(2,4,6-Trichlorophenoxy)ethanol (Ether Tail mimics Hapten) Interferent->Antibody HIGH CROSS-REACTIVITY (Mimics Linker Region)

Figure 1: Structural basis of cross-reactivity.[1] The interferent shares the ether linkage used in the immunizing hapten, potentially causing it to outcompete the actual target (TCP).

Comparative Analysis: Immunoassay vs. Alternatives

The following table contrasts the performance of a standard Competitive ELISA against LC-MS/MS when analyzing samples containing 2-(2,4,6-Trichlorophenoxy)ethanol.

FeatureCompetitive ELISA (Standard)LC-MS/MS (Alternative)Molecular Imprinted Polymers (MIPs)
Detection Principle Antibody-Antigen binding (Steric/Electronic fit)Mass-to-Charge Ratio (m/z) & Retention TimeSynthetic cavity binding (Shape recognition)
Cross-Reactivity (CR) High Risk (>50%) due to hapten homology.[1]Negligible (<1%) .[1] Mass difference of ~44 Da separates them.[1]Low to Moderate . Specificity depends on template choice.
Sample Throughput High (96 samples/plate).[1]Low to Medium (Sequential injection).[1]Medium (Column/Cartridge based).[1]
Cost Per Sample Low (<$10).[1]High (>$50, includes instrument amortization).[1]Medium.
Matrix Tolerance Low. Requires extraction to remove matrix effects.[1]High. Can resolve analytes from matrix noise.High.
Best Use Case High-volume screening of clean samples.[1]Confirmatory testing and complex matrices.[1]Sample cleanup/pre-concentration.[1]

Experimental Protocols

To validate the use of an immunoassay for 2,4,6-TCP in the presence of this interferent, you must perform two critical workflows: Quantification of Cross-Reactivity and pH-Differential Extraction .

Protocol A: Determination of Cross-Reactivity Factor (CRF)

Objective: Calculate the % Cross-Reactivity to define the "False Positive" threshold.

  • Preparation of Standards:

    • Prepare a stock solution of 2,4,6-TCP (Target) at 1 mg/mL in Methanol.[1]

    • Prepare a stock solution of 2-(2,4,6-Trichlorophenoxy)ethanol (Interferent) at 1 mg/mL in Methanol.[1]

  • Serial Dilution:

    • Dilute both stocks in Assay Buffer (PBS + 0.1% BSA) to generate standard curves ranging from 0.01 ng/mL to 1000 ng/mL.[1]

  • Assay Execution:

    • Run the competitive ELISA according to manufacturer instructions for both sets of standards side-by-side.[1]

  • Data Analysis:

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Calculate the IC50 (concentration inhibiting 50% of maximum binding) for both compounds.

  • Calculation:

    
    [1]
    

Interpretation: If CRF > 10%, the assay is not specific enough for samples containing the ethanol derivative without prior separation.

Protocol B: pH-Differential Extraction (The Mitigation Strategy)

Objective: Physically separate the phenol (TCP) from the neutral ether (Interferent) based on pKa differences. This is the self-validating step that restores assay integrity.[1]

  • Principle: 2,4,6-TCP is a weak acid (pKa ~6.2).[1] At pH > 8, it is ionized (phenolate) and stays in water.[1] The ethanol derivative is neutral and extracts into organic solvent.[1]

Workflow:

  • Alkaline Wash (Removal of Interferent):

    • Adjust sample pH to 10.0 using 1M NaOH.[1] (TCP becomes 2,4,6-Trichlorophenolate anions).[1][2]

    • Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Vortex for 2 minutes and centrifuge.

    • Discard the Organic Phase. (This contains the neutral 2-(2,4,6-Trichlorophenoxy)ethanol).[1]

    • Validation: The aqueous phase now retains the TCP but has lost the interferent.

  • Acidification (Recovery of Target):

    • Acidify the aqueous phase to pH 2.0 using 1M HCl.[1] (TCP becomes neutral phenol).[1]

    • Add an equal volume of Dichloromethane .[1]

    • Vortex and centrifuge.[1]

    • Collect the Organic Phase. (This now contains the purified TCP).[1]

  • Reconstitution:

    • Evaporate the solvent under nitrogen.[1]

    • Reconstitute in Assay Buffer and run the ELISA.[1]

Visualizing the Mitigation Workflow

ExtractionWorkflow Sample Crude Sample (TCP + Interferent) pH_Adjust Adjust pH to 10.0 (TCP -> Phenolate Anion) Sample->pH_Adjust Solvent_Add Add Organic Solvent (DCM/EtOAc) pH_Adjust->Solvent_Add Partition Phase Separation Solvent_Add->Partition Org_Phase Organic Phase Contains: Neutral Interferent (2-(2,4,6-Trichlorophenoxy)ethanol) Partition->Org_Phase Neutral Species Aq_Phase Aqueous Phase Contains: TCP Anion Partition->Aq_Phase Ionic Species Discard DISCARD (Removes Cross-Reactant) Org_Phase->Discard Acidify Acidify to pH 2.0 Extract with DCM Aq_Phase->Acidify Final_Analyte Purified TCP Ready for ELISA Acidify->Final_Analyte

Figure 2: pH-Differential Extraction logic to eliminate neutral cross-reactants before immunoassay.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8259, 2,2,2-Trichloroethanol. Retrieved January 30, 2026 from [Link][1]

  • European Union Reference Laboratories for Pesticides (2014). Determination of Prochloraz (sum) via its Metabolites. Retrieved January 30, 2026 from [Link]

  • Nikolaki, E. & Livan, L. (2015). In-house development and cross-reactivity evaluation of a polyclonal antibody for the immunoanalysis of the pollutant 2,4,6-trichlorophenol. Global NEST Journal.[1] Retrieved January 30, 2026 from [Link]

  • Eremin, S. A., et al. (2024). New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid. Public Health Toxicology. Retrieved January 30, 2026 from [Link][1]

  • National Toxicology Program (1979). Bioassay of 2,4,6-trichlorophenol for possible carcinogenicity.[1] Technical Report Series. Retrieved January 30, 2026 from [Link][1]

Sources

A Senior Application Scientist's Guide to Solid-Phase Extraction of 2-(2,4,6-Trichlorophenoxy)ethanol: A Comparative Analysis of SPE Cartridges

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of xenobiotics and their metabolites, the robust and efficient extraction of target analytes from complex matrices is paramount. This guide provides an in-depth technical comparison of different Solid-Phase Extraction (SPE) cartridges for the effective isolation of 2-(2,4,6-Trichlorophenoxy)ethanol, a significant metabolite of the fungicide prochloraz.[1] Our focus is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to make informed decisions for your analytical workflows.

Understanding the Analyte: 2-(2,4,6-Trichlorophenoxy)ethanol

Successful SPE method development begins with a thorough understanding of the target analyte's physicochemical properties. 2-(2,4,6-Trichlorophenoxy)ethanol possesses a moderately polar character due to the presence of a hydroxyl group, while the trichlorophenoxy moiety imparts significant hydrophobicity.

Caption: Physicochemical properties and structure of 2-(2,4,6-Trichlorophenoxy)ethanol.

The presence of both polar and non-polar characteristics suggests that a reversed-phase SPE mechanism will be the most effective approach for its extraction from aqueous matrices.

Comparative Analysis of SPE Sorbent Chemistries

The selection of the appropriate SPE sorbent is a critical determinant of extraction efficiency, selectivity, and reproducibility. We will compare three common reversed-phase sorbents: C18 (octadecyl-silica), a polymeric reversed-phase sorbent (e.g., Oasis HLB), and for the sake of a comprehensive discussion, a normal-phase sorbent (silica).

Sorbent ChemistryPrimary Retention MechanismAdvantages for 2-(2,4,6-Trichlorophenoxy)ethanol ExtractionDisadvantages and Considerations
C18 (Octadecyl-Silica) Non-polar (hydrophobic) interactions- Strong retention of the hydrophobic trichlorophenoxy moiety.- Well-established and widely available.[2]- Potential for incomplete retention of the more polar ethanol group, leading to breakthrough.- Susceptible to drying out, which can compromise recovery.[3]
Polymeric Reversed-Phase (e.g., Oasis HLB) Balanced Hydrophilic-Lipophilic interactions- Enhanced retention of polar analytes compared to C18.[1][4]- High surface area and capacity.[3]- Stable across a wide pH range (1-14).[3]- Resistant to drying.[3]- May require optimization of wash steps to remove matrix interferences due to broader selectivity.
Silica Polar interactions (adsorption)- Not generally recommended for extraction from aqueous samples.- Requires non-polar loading solvents, making it incompatible with direct loading of aqueous samples.[5]

Based on the dual nature of our target analyte, polymeric reversed-phase sorbents like Oasis HLB present a theoretically superior option due to their ability to effectively retain both the hydrophobic and moderately polar features of the molecule.[1][4]

Experimental Protocols: A Step-by-Step Guide with Rationale

The following protocols are designed as a starting point for method development. The volumes and concentrations should be optimized based on your specific sample matrix and analytical instrumentation.

General SPE Workflow

SPE_Workflow Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Prepare sorbent for aqueous sample Load 3. Load Sample Equilibrate->Load Introduce sample Wash 4. Wash Load->Wash Remove interferences Elute 5. Elute Wash->Elute Collect analyte Evaporate 6. Evaporate & Reconstitute Elute->Evaporate Concentrate for analysis

Caption: A generalized workflow for solid-phase extraction.

Protocol 1: Reversed-Phase Extraction using C18 Cartridges
  • Rationale: This protocol leverages the strong hydrophobic interactions between the C18 sorbent and the trichlorophenoxy group of the analyte. The wash step is critical to remove polar interferences without prematurely eluting the target compound.

  • Step-by-Step Methodology:

    • Conditioning: Pass 3 mL of methanol through the C18 cartridge (e.g., 500 mg/6 mL). This solvates the C18 chains.

    • Equilibration: Pass 3 mL of deionized water through the cartridge. This prepares the sorbent for the aqueous sample. Crucially, do not allow the sorbent to dry after this step. [3]

    • Sample Loading: Load the pre-treated sample (e.g., 10 mL of urine hydrolysate) onto the cartridge at a slow, consistent flow rate (1-2 mL/min).

    • Washing:

      • Wash 1: Pass 3 mL of deionized water to remove salts and highly polar matrix components.

      • Wash 2: Pass 3 mL of 5% methanol in water. This step is crucial for removing moderately polar interferences. The percentage of methanol may need optimization to ensure the analyte is not eluted.

    • Elution: Elute the analyte with 2 x 2 mL of methanol or acetonitrile. These solvents are strong enough to disrupt the hydrophobic interactions.

    • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for your analytical method (e.g., mobile phase).

Protocol 2: Polymeric Reversed-Phase Extraction using Oasis HLB Cartridges
  • Rationale: This protocol utilizes the balanced hydrophilic-lipophilic properties of the Oasis HLB sorbent for enhanced retention of moderately polar compounds.[1][4] This sorbent is more forgiving if it dries out, offering a more robust workflow.[3]

  • Step-by-Step Methodology:

    • Conditioning: Pass 3 mL of methanol through the Oasis HLB cartridge (e.g., 200 mg/3 mL).

    • Equilibration: Pass 3 mL of deionized water through the cartridge.

    • Sample Loading: Load the pre-treated sample at a flow rate of 1-5 mL/min.

    • Washing:

      • Wash 1: Pass 3 mL of 5% methanol in water. The stronger retention of the HLB sorbent allows for a slightly stronger initial wash compared to C18, leading to cleaner extracts.

    • Elution: Elute the analyte with 2 x 2 mL of methanol or acetonitrile.

    • Post-Elution: Evaporate the eluate and reconstitute as described in Protocol 1.

Performance Data and Comparison

ParameterC18 CartridgeOasis HLB CartridgeRationale/Supporting Evidence
Expected Recovery Good to Excellent (>80%)Excellent (>90%)Polymeric sorbents generally show higher recoveries for a broader range of polar to non-polar analytes.[1]
Capacity LowerHigherPolymeric sorbents typically have a higher surface area and binding capacity compared to silica-based C18 of the same bed weight.[3]
Reproducibility GoodExcellentThe robustness of polymeric sorbents to variations in flow rate and drying contributes to higher reproducibility.[3]
Cleanliness of Extract GoodVery GoodThe balanced chemistry of HLB can sometimes co-extract a wider range of matrix components, but optimized wash steps can mitigate this. However, its resistance to silanol interactions can lead to cleaner extracts for certain matrices.

Conclusion and Recommendations

For the extraction of 2-(2,4,6-Trichlorophenoxy)ethanol, both C18 and polymeric reversed-phase cartridges can provide satisfactory results. However, for robust, high-recovery, and reproducible extractions, polymeric reversed-phase cartridges such as Oasis HLB are highly recommended. Their enhanced retention of polar functional groups and resistance to drying make them a superior choice for routine analysis and for methods requiring the highest level of accuracy and precision.[1][3][4]

The provided protocols should serve as a solid foundation for your method development. It is imperative to validate the chosen method with your specific matrix and analytical system to ensure optimal performance.

References

  • ACS Publications. (2011). Solubility of 2-(2,4,6-Trichlorophenoxy)ethyl Bromide in Methanol, Ethanol, Propanol, Isopropanol, Acetonitrile, n-Heptane, and Acetone. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Retrieved from [Link]

  • Government of Canada. (n.d.). Fact sheet: 2,4,6-trichlorophenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-[2-(2,4,5-Trichlorophenoxy)ethoxy]ethanol (CAS 90920-28-8). Retrieved from [Link]

  • Agilent Technologies. (2016, April 6). Simple Approaches to Solid Phase Extraction (SPE) Method Development [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of recovery rates with C18 polar plus (6 mL, 500 mg), Oasis.... Retrieved from [Link]

  • PubMed Central. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link]

  • Agilent. (n.d.). Rapid Quantification of Polar and Semipolar Pesticide Metabolites with Combined Online SPE and Direct Injection. Retrieved from [Link]

  • Biotage. (2023, January 18). Understanding SPE Retention Mechanisms. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]

  • PubMed Central. (n.d.). Analysis of highly polar pesticides in foods by LC-MS/MS. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). RETENTION STUDIES OF POLAR COMPOUNDS IN SOLID-PHASE EXTRACTION ON DIFFERENT BONDED SILICA-BASED ADSORBENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link]

  • MDPI. (n.d.). Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Multi-residue analysis of some polar pesticides in water samples with SPE and LC-MS-MS. Retrieved from [Link]

  • Phenomenex. (n.d.). Solid Phase Extraction (SPE) Method by Retention Mechanism. Retrieved from [Link]

  • California Environmental Protection Agency. (2022, August 5). Automated Solid-Phase Extraction (SPE) for Pesticides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) RETENTION MECHANISMS APPLIED IN SOLID PHASE EXTRACTION FOR SOME POLAR COMPOUNDS. Retrieved from [Link]

  • GL Sciences. (n.d.). Waters SPE cartridge equivalent - Oasis, Sep-pak & More. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Comparison of Four Different Solid Phase Extraction Cartridges for Sample Clean-Up in the Analysis of Glufosinate Ammonium from. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic study of the sorption properties of OASIS((R)) HLB and its use in solid-phase extraction. Retrieved from [Link]

Sources

Comparative Guide: Synthesis Routes for 2-(2,4,6-Trichlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 2-(2,4,6-Trichlorophenoxy)ethanol , a critical intermediate in the manufacturing of imidazole fungicides like Prochloraz.

Executive Summary & Strategic Analysis

2-(2,4,6-Trichlorophenoxy)ethanol (CAS: 6161-87-1) serves as the primary lipophilic anchor for the fungicide Prochloraz. Its synthesis is a classic nucleophilic substitution challenge complicated by the steric hindrance of the ortho-chlorines on the phenolic ring.

For researchers and process chemists, the choice of synthesis route depends heavily on scale, safety constraints, and atom economy requirements.

  • For Laboratory/Pilot Scale: The Ethylene Carbonate route is superior due to operational safety and "green" solvent properties.

  • For Industrial Manufacturing: The Ethylene Oxide (Ethoxylation) route dominates due to 100% atom economy, despite high safety risks.

  • For Legacy/Generic Production: The Williamson Ether Synthesis (using 2-Chloroethanol) remains common but suffers from high E-factors (waste generation).

Detailed Route Analysis

Route A: The "Green" Insertion (Ethylene Carbonate)

This route utilizes ethylene carbonate (EC) as a masked ethylene oxide equivalent. It avoids the handling of gaseous, explosive EO and eliminates the salt waste associated with alkyl halides.

  • Mechanism: Nucleophilic attack of the phenoxide ion on the alkylene carbon of EC, followed by decarboxylation.

  • Key Advantage: EC acts as both reagent and solvent (melting point ~36°C). The byproduct is CO₂, which simplifies purification.

  • Catalysis: Requires a nucleophilic catalyst (e.g., KI, TBAI, or Imidazolium salts) to open the carbonate ring.

Route B: Classical Williamson Ether Synthesis (2-Chloroethanol)

The standard laboratory method involving the alkylation of 2,4,6-trichlorophenol (TCP) with 2-chloroethanol in the presence of a strong base.

  • Mechanism: SN2 substitution.

  • Key Challenge: The steric bulk of chlorine atoms at the 2,6-positions of the phenol significantly reduces nucleophilicity, requiring higher temperatures or stronger bases (e.g., NaH, NaOH/DMSO).

  • Side Reactions: Competitive hydrolysis of 2-chloroethanol to ethylene glycol; O-alkylation vs. C-alkylation (though C-alkylation is rare in highly substituted phenols).

Route C: Direct Ethoxylation (Ethylene Oxide)

The preferred industrial route. TCP is reacted directly with ethylene oxide gas under pressure with a basic catalyst.

  • Mechanism: Ring-opening polymerization (controlled to mono-addition).

  • Key Challenge: Controlling selectivity. EO can react with the product alcohol to form polyethoxylated chains (PEGylates).

  • Safety: Requires Class I Div 1 explosion-proof infrastructure.

Comparative Data Matrix

MetricRoute A: Ethylene CarbonateRoute B: Williamson (2-Chloroethanol)Route C: Ethylene Oxide
Atom Economy High (CO₂ loss only)Moderate (HCl loss)Perfect (100%)
Reaction Mass Efficiency ~85%~65%>95%
E-Factor (Waste/Product) Low (< 1.0)High (> 3.0 due to salt/solvent)Very Low (< 0.5)
Safety Profile Excellent (Non-toxic solid)Moderate (Toxic alkylating agent)Poor (Explosive gas)
Key Impurity Unreacted PhenolEthylene Glycol / DimerPolyethoxylates (n>1)
Typical Yield 90-95%75-85%92-98%
Scalability Lab to Pilot (kg)Lab (g) to Pilot (kg)Industrial (Tons)

Experimental Protocols

Protocol 1: Ethylene Carbonate Method (Recommended for Lab/Pilot)

Validates "Green" Chemistry Principles

Reagents:

  • 2,4,6-Trichlorophenol (1.0 eq)[1]

  • Ethylene Carbonate (1.2 eq)

  • Catalyst: Potassium Iodide (KI) (0.05 eq) or TBAI (0.02 eq)

  • Solvent: None (Melt) or Toluene (if reflux required)

Step-by-Step Workflow:

  • Charge: In a 3-neck round bottom flask equipped with a thermometer and reflux condenser, combine 2,4,6-trichlorophenol and ethylene carbonate.

  • Melt: Heat the mixture to 130°C. The solids will melt into a homogenous amber liquid.

  • Catalysis: Add Potassium Iodide (KI). Evolution of CO₂ bubbles will commence, indicating reaction initiation.

  • Reaction: Maintain temperature at 140-150°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC for the disappearance of TCP.

  • Workup: Cool to 60°C. Add Toluene (3V) and wash with 5% NaOH (to remove unreacted phenol) followed by water.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or use as crude if purity >98%.

Protocol 2: Williamson Ether Synthesis

Validates Traditional SN2 Chemistry

Reagents:

  • 2,4,6-Trichlorophenol (1.0 eq)

  • 2-Chloroethanol (1.5 eq)

  • Base: Sodium Hydroxide (NaOH) (1.2 eq, aq. 50%)

  • Solvent: Water or DMSO (for faster rate)

Step-by-Step Workflow:

  • Deprotonation: Dissolve TCP in water containing NaOH. Heat to 60°C to ensure formation of Sodium 2,4,6-trichlorophenate.

  • Addition: Add 2-Chloroethanol dropwise over 30 minutes.

  • Reflux: Heat the mixture to reflux (100°C) for 8-12 hours. Note: Steric hindrance makes this slow.

  • Quench: Cool to room temperature. The product may oil out or precipitate.

  • Extraction: Extract with Dichloromethane (DCM).

  • Wash: Wash DCM layer vigorously with 1M NaOH (critical step to remove unreacted sterically hindered phenol).

  • Drying: Dry over Na₂SO₄ and evaporate solvent.

Visualizations & Pathway Logic

Figure 1: Reaction Pathway Comparison

This diagram illustrates the mechanistic divergence between the three routes.

SynthesisRoutes TCP 2,4,6-Trichlorophenol EC Ethylene Carbonate (Cat. KI, 140°C) TCP->EC Route A (Green) CE 2-Chloroethanol (NaOH, Reflux) TCP->CE Route B (Williamson) EO Ethylene Oxide (Base, Pressure) TCP->EO Route C (Industrial) Target 2-(2,4,6-Trichlorophenoxy)ethanol InterA Intermediate: Carbonate Ester EC->InterA Ring Opening InterA->Target -CO2 CE->Target -NaCl, -H2O EO->Target Direct Ethoxylation

Caption: Comparative mechanistic pathways. Route A involves a decarboxylative step, Route B is a substitution, and Route C is an addition.

Figure 2: Process Selection Decision Tree

Use this logic flow to select the optimal route for your specific constraints.

DecisionTree Start Start: Select Synthesis Route Scale Is Scale > 100 kg? Start->Scale Safety Can you handle Class I Div 1 (EO)? Scale->Safety Yes Green Is 'Green Chemistry' a Priority? Scale->Green No RouteC Route C: Ethylene Oxide (Industrial Standard) Safety->RouteC Yes RouteA Route A: Ethylene Carbonate (Recommended for Lab/Pilot) Safety->RouteA No Green->RouteA Yes RouteB Route B: Williamson (Legacy/Low Cost Reagents) Green->RouteB No

Caption: Decision matrix for selecting the synthesis route based on scale, safety infrastructure, and environmental goals.

References

  • Biosynth. (n.d.). 2-(2,4,6-Trichlorophenoxy)ethanol Product Data. Retrieved from

  • National Institutes of Health (NIH). (n.d.). 2,4,6-Trichlorophenol Compound Summary. PubChem. Retrieved from

  • Google Patents. (2010). Method for synthesizing prochloraz intermediate (CN101851167B). Retrieved from

  • Google Patents. (1994). Method for producing 2-(2,4,6-trichloro-phenoxi)-ethyl-chloride (HU208296B). Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). 2-phenoxyethanol Substance Information. Retrieved from

Sources

2-(2,4,6-Trichlorophenoxy)ethanol vs. 2-(2,4,5-trichlorophenoxy)ethanol properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Guide: 2-(2,4,6-Trichlorophenoxy)ethanol vs. 2-(2,4,5-Trichlorophenoxy)ethanol Content Type: Publish Comparison Guide Audience: Researchers, Toxicologists, and Analytical Chemists

Executive Summary: The Isomer Distinction

In the field of chlorinated aromatics, the distinction between 2-(2,4,6-Trichlorophenoxy)ethanol (2,4,6-TCPE) and 2-(2,4,5-Trichlorophenoxy)ethanol (2,4,5-TCPE) is not merely structural—it is toxicological and regulatory.

While both are ethanol ether derivatives of trichlorophenols, their applications and risk profiles diverge sharply:

  • 2,4,6-TCPE is primarily encountered as a metabolite of the imidazole fungicide Prochloraz .[1] It is a standard target in agricultural residue analysis.

  • 2,4,5-TCPE is historically linked to the herbicide 2,4,5-T (a component of Agent Orange). Its parent phenol (2,4,5-trichlorophenol) is the direct precursor to the highly toxic dioxin 2,3,7,8-TCDD .

This guide provides a rigorous technical comparison to assist laboratories in distinguishing these isomers during metabolic profiling, environmental forensics, and synthesis.

Physicochemical Profile

The position of the chlorine atoms dictates the electronic environment of the ether linkage and the steric hindrance around the oxygen atom. This fundamental difference drives their separation in chromatography and their biological stability.

Table 1: Comparative Properties
Property2-(2,4,6-Trichlorophenoxy)ethanol2-(2,4,5-Trichlorophenoxy)ethanol
CAS Number 6161-87-190920-28-8 (Related: 53404-86-7)
Parent Phenol 2,4,6-Trichlorophenol (pKa ~6.0)2,4,5-Trichlorophenol (pKa ~7.4)
Acidity Logic More acidic parent phenol due to two ortho chlorines withdrawing electron density.Less acidic parent phenol; only one ortho chlorine.
Steric Hindrance High: Flanking Cl atoms at positions 2 and 6 shield the ether oxygen.Moderate: Open position at 6 allows easier enzymatic access.
Primary Context Fungicide Metabolite (Prochloraz)Herbicide Precursor/Derivative
Est. LogP ~3.6~3.8 (Slightly more lipophilic)
Solubility Low in water; Soluble in MeOH, AcetoneLow in water; Soluble in Toluene, MeOH
Structural Logic & Sterics

The 2,4,6-substitution pattern creates a "shielded" ether linkage. In metabolic pathways, this steric bulk often necessitates ring hydroxylation or alkyl chain cleavage rather than direct ether dealkylation. Conversely, the 2,4,5-isomer lacks this symmetry, affecting its binding affinity to receptors such as the Aryl Hydrocarbon Receptor (AhR).

IsomerComparison Figure 1: Structural Impact on Properties TCP246 2-(2,4,6-Trichlorophenoxy)ethanol (Shielded Ether Linkage) Effect246 High Steric Hindrance Faster Elution (GC) Prochloraz Marker TCP246->Effect246 TCP245 2-(2,4,5-Trichlorophenoxy)ethanol (Exposed Position 6) Effect245 Lower Steric Hindrance Slower Elution (GC) Dioxin Risk Context TCP245->Effect245

Synthesis & Impurity Risks (The "Dioxin Shadow")

For researchers synthesizing these standards, understanding the source of the starting material is critical for safety.

The 2,4,5-TCPE Hazard

The synthesis of the parent 2,4,5-trichlorophenol involves the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene. Under uncontrolled heat (>160°C), this reaction undergoes a dimerization to form 2,3,7,8-TCDD (Dioxin). Therefore, any 2,4,5-TCPE sample must be treated as potentially containing trace dioxins unless certified otherwise.

The 2,4,6-TCPE Route

The parent 2,4,6-trichlorophenol is typically produced by direct chlorination of phenol.[2] While it can form other impurities (like chlorophenoxyphenols), it does not readily form the 2,3,7,8-TCDD congener, making it safer to handle in a standard organic synthesis lab.

SynthesisRisk Figure 2: Synthesis Pathways and Dioxin Formation Risk cluster_245 High Risk Pathway (2,4,5-Isomer) cluster_246 Standard Pathway (2,4,6-Isomer) Tetra 1,2,4,5-Tetrachlorobenzene TCP245_Phenol 2,4,5-Trichlorophenol Tetra->TCP245_Phenol NaOH / Heat TCDD 2,3,7,8-TCDD (Dioxin) SIDE REACTION TCP245_Phenol->TCDD >160°C Dimerization Ethanol245 2-(2,4,5-Trichlorophenoxy)ethanol TCP245_Phenol->Ethanol245 Ethylene Carbonate Phenol Phenol TCP246_Phenol 2,4,6-Trichlorophenol Phenol->TCP246_Phenol Cl2 (Direct Chlorination) Ethanol246 2-(2,4,6-Trichlorophenoxy)ethanol TCP246_Phenol->Ethanol246 Ethylene Carbonate

[3][4]

Analytical Performance & Separation

Distinguishing these isomers is a common challenge in environmental forensics. Because their molecular weights are identical (Isobaric), Mass Spectrometry (MS) alone cannot distinguish them without chromatographic separation.

Chromatographic Logic[3]
  • Boiling Point: 2,4,5-Trichlorophenol (BP ~253°C) generally boils higher than 2,4,6-Trichlorophenol (BP ~246°C). This trend translates to their ethanol derivatives.

  • Retention Time (GC): On non-polar columns (e.g., DB-5MS), the 2,4,6-isomer elutes earlier than the 2,4,5-isomer. The intramolecular hydrogen bonding in the 2,4,6-isomer (between OH and ortho-Cl) increases its volatility relative to the 2,4,5-isomer.

Experimental Protocol: GC-MS Separation

Objective: Separate isomers to quantify Prochloraz metabolites vs. Herbicide residues.

  • Column: fused silica capillary, 30 m x 0.25 mm ID, 0.25 µm film (5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injector: Splitless, 250°C.

  • Temperature Program:

    • Initial: 60°C (hold 1 min).

    • Ramp A: 20°C/min to 180°C.

    • Ramp B: 5°C/min to 220°C (Critical separation window).

    • Ramp C: 20°C/min to 280°C (hold 5 min).

  • MS Detection (SIM Mode):

    • Target Ion (m/z): 196 (Base peak for trichlorophenol moiety cleavage).

    • Qualifiers: 198, 200 (Cl isotope pattern), 240/242 (Molecular ion).

Data Interpretation:

  • Peak 1 (~10.5 min): 2,4,6-Trichlorophenoxyethanol (Prochloraz marker).

  • Peak 2 (~11.2 min): 2,4,5-Trichlorophenoxyethanol (Herbicide marker).

Biological Context

2-(2,4,6-Trichlorophenoxy)ethanol: The Prochloraz Metabolite

Prochloraz acts by inhibiting ergosterol biosynthesis. In mammals (rats), it is rapidly metabolized. The imidazole ring is cleaved, leading to 2,4,6-trichlorophenoxyacetic acid and 2-(2,4,6-trichlorophenoxy)ethanol .[1]

  • Excretion: Primarily in urine as a glucuronide conjugate.[1][4]

  • Significance: Detection of this ethanol derivative confirms recent exposure to Prochloraz, even if the parent compound is fully degraded.

2-(2,4,5-Trichlorophenoxy)ethanol: The Auxin Analog

While less common as a standalone drug, this structure mimics the auxin activity of 2,4,5-T.

  • Mechanism: Uncontrolled cell growth in broadleaf plants.

  • Toxicology: The primary concern is not the ethanol derivative itself, but the body burden of TCDD associated with its historical production.

References

  • Biosynth. (n.d.). 2-(2,4,6-Trichlorophenoxy)ethanol Product Data. Retrieved from

  • National Toxicology Program. (1992).[5] Toxicology and Carcinogenesis Studies of 2,4,6-Trichlorophenol. Retrieved from

  • U.S. EPA. (2009). Toxicological Profile for Chlorophenols. Retrieved from

  • Needham, D. (1981). The metabolism and excretion of prochloraz in the rat. Xenobiotica. Retrieved from

  • World Health Organization. (2004). Prochloraz in Drinking-water: Background document for development of WHO Guidelines. Retrieved from

Sources

A Comparative Guide to Reference Standards for the Analysis of 2-(2,4,6-Trichlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of 2-(2,4,6-Trichlorophenoxy)ethanol, a compound of interest in various research and development applications. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a foundational understanding of the principles and critical considerations for selecting and utilizing these essential analytical tools.

The Critical Role of High-Purity Reference Standards

The reliability of any analytical data is fundamentally tethered to the quality of the reference standard used. A reference standard serves as the benchmark against which an unknown sample is compared. Therefore, its purity and characterization are of utmost importance. For a molecule like 2-(2,4,6-Trichlorophenoxy)ethanol, which may be a synthetic intermediate or a potential impurity in a drug substance, an accurately characterized reference standard is non-negotiable for:

  • Accurate Quantification: To determine the precise amount of the analyte in a sample.

  • Method Validation: To assess the performance of analytical methods, including linearity, accuracy, and precision.

  • Impurity Profiling: To identify and quantify related substances and degradation products.

  • Regulatory Compliance: To meet the stringent requirements of regulatory bodies such as the FDA and EMA.

Comparison of Commercially Available Reference Standards

While a dedicated Certified Reference Material (CRM) from a national metrology institute for 2-(2,4,6-Trichlorophenoxy)ethanol may not be readily available, several chemical suppliers offer materials designated as "reference standards." It is crucial to understand the differences in their stated purity and the level of characterization provided.

Supplier CategoryTypical PurityCertificate of Analysis (CoA)CostSuitability
Specialty Chemical Suppliers ≥98%[1]Often provides basic information like purity by a single method (e.g., GC), appearance, and CAS number.LowerSuitable for preliminary research and method development. May require further in-house characterization for use as a primary standard in regulated environments.
Pharmacopeial/Metrology-Grade Suppliers ≥99.5% (Hypothetical)Comprehensive CoA with detailed information on purity assessment by multiple techniques (e.g., qNMR, mass balance), uncertainty values, and traceability to national standards.HigherIdeal for use as a primary reference standard in GMP/GLP compliant laboratories for method validation, stability studies, and release testing.

Expert Insight: The choice of a reference standard should be commensurate with its intended use. For early-stage, non-regulated research, a well-characterized standard from a reputable specialty chemical supplier may suffice. However, for pivotal studies, method validation, and quality control in a regulated setting, sourcing the highest purity standard with a comprehensive Certificate of Analysis is imperative. The absence of a readily available CRM necessitates a more rigorous in-house qualification of the chosen reference material.

Potential Impurities in 2-(2,4,6-Trichlorophenoxy)ethanol Synthesis

Understanding the synthetic route of 2-(2,4,6-Trichlorophenoxy)ethanol is key to anticipating potential impurities. A common synthetic pathway involves the reaction of 2,4,6-trichlorophenol with a suitable ethylene glycol derivative.

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Dichloromethane start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into GC-MS dilute->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Sources

Comparative Biological Profile: 2-(2,4,6-Trichlorophenoxy)ethanol vs. 2,4,6-Trichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 2-(2,4,6-Trichlorophenoxy)ethanol and its parent compound, 2,4,6-Trichlorophenol . This content is designed for researchers in toxicology, pharmacology, and environmental science, focusing on the mechanistic shifts that occur when the phenolic hydroxyl group is "masked" by an ethylene glycol moiety.

Executive Summary: The "Masking" Effect

The core distinction between these two compounds lies in the chemical modification of the phenolic hydroxyl group. 2,4,6-Trichlorophenol (2,4,6-TCP) is a free chlorophenol with high acidity (pKa ~6.0), acting as a potent uncoupler of oxidative phosphorylation and a probable human carcinogen.

In contrast, 2-(2,4,6-Trichlorophenoxy)ethanol (TCPE) represents an ether-linked derivative. By replacing the acidic proton with a hydroxyethyl group, the molecule loses its ability to shuttle protons across mitochondrial membranes—the primary mechanism of acute chlorophenol toxicity. However, this modification shifts the biological activity profile from acute cytotoxicity toward endocrine disruption (weak estrogenicity) and alters metabolic clearance pathways.

Feature2,4,6-Trichlorophenol (TCP) 2-(2,4,6-Trichlorophenoxy)ethanol (TCPE)
Primary Mechanism Oxidative Phosphorylation UncouplingEndocrine Mimicry / Membrane Perturbation
Acute Toxicity High (Liver/Kidney/Blood)Moderate to Low (Structure-dependent)
Carcinogenicity Group B2 (Probable Human Carcinogen)Not formally classified (Structural alert)
Metabolism Oxidation to quinones; GlucuronidationDirect Glucuronidation; Potential hydrolysis
Key Risk Genotoxicity & Acute Organ FailureEndocrine Disruption (Estrogenic)

Physicochemical & Structural Analysis

The biological divergence begins with the physical properties dictated by the functional group substitution.

Structural Relationship Diagram

The following diagram illustrates the structural modification and the potential metabolic hydrolysis that links the two compounds.

G TCP 2,4,6-Trichlorophenol (Toxic Parent) Free Phenolic -OH pKa ~6.0 TCPE 2-(2,4,6-Trichlorophenoxy)ethanol (Masked Derivative) Ether Linkage Neutral pH TCP->TCPE Synthetic Etherification (+ Ethylene Oxide) Quinone Benzoquinones (Reactive Metabolites) TCP->Quinone CYP450 Oxidation TCPE->TCP Metabolic Hydrolysis (Potential Pro-drug Effect) Metabolite Glucuronide Conjugate (Excretion Product) TCPE->Metabolite Direct Phase II Glucuronidation (-OH target)

Figure 1: Structural relationship and metabolic divergence. TCPE avoids direct oxidation to quinones unless first hydrolyzed back to TCP.

Key Physicochemical Differences
  • Acidity: TCP is significantly acidic due to the electron-withdrawing chlorine atoms stabilizing the phenoxide ion. TCPE is neutral.

  • Lipophilicity (LogP): Both are lipophilic, but TCPE has a slightly different solubility profile due to the aliphatic alcohol tail, making it more amenable to direct conjugation.

Biological Activity Profile

A. Antimicrobial & Cytotoxic Potency[2]
  • 2,4,6-TCP: Exhibits strong broad-spectrum antimicrobial activity. It functions by disrupting cell membranes and uncoupling the proton gradient in mitochondria. This "protonophore" activity leads to rapid ATP depletion and cell death.

  • TCPE: The ether linkage blocks the protonophore mechanism. Consequently, TCPE is expected to have significantly lower acute cytotoxicity compared to TCP. Its antimicrobial activity is likely reduced to non-specific membrane perturbation (surfactant-like effects) rather than targeted bioenergetic disruption.

B. Toxicity and Carcinogenicity[3][4]
  • 2,4,6-TCP:

    • Carcinogen: Classified as a Group B2 carcinogen by the EPA.[1][2] It induces lymphomas and leukemia in male rats and liver tumors in mice.

    • Genotoxicity: Weakly mutagenic; however, its metabolites (chlorinated benzoquinones) are highly reactive and can form DNA adducts.

  • TCPE:

    • Endocrine Disruption: TCPE has been identified as having a weak estrogenic effect .[3][4] The structural motif (chlorinated aromatic ring + ether tail) mimics the A-ring of estradiol, allowing it to interact with Estrogen Receptors (ER), albeit with lower affinity than endogenous hormones.

    • Metabolic Fate: TCPE is excreted in urine as a glucuronide conjugate.[4] This indicates that the aliphatic hydroxyl group is accessible to UDP-glucuronosyltransferases (UGT), facilitating clearance without necessarily requiring cleavage to the toxic phenol.

Experimental Protocols for Comparative Analysis

To objectively validate the differences described above, the following experimental workflows are recommended.

Protocol 1: Differential Cytotoxicity Assay (MTT)

This protocol distinguishes between the acute mitochondrial toxicity of TCP and the milder effects of TCPE.

Objective: Determine IC50 values in HepG2 (liver) cells.

  • Seeding: Plate HepG2 cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment:

    • Prepare stock solutions of TCP and TCPE in DMSO.

    • Treat cells with serial dilutions (e.g., 1 µM to 500 µM) for 24 hours.

    • Control: 0.1% DMSO vehicle.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Analysis:

    • Expectation: TCP will show a sharp decline in viability (lower IC50) due to mitochondrial uncoupling. TCPE will show a higher IC50, indicating lower acute toxicity.

Protocol 2: Estrogenic Activity Screen (E-Screen)

Objective: Verify the estrogenic potential of TCPE compared to TCP (which is generally not estrogenic but cytotoxic).

Protocol Start MCF-7 Breast Cancer Cells (Estrogen Sensitive) Starve Hormone Starvation (48h in Phenol-Red Free Media) Start->Starve Treat Treatment Groups Starve->Treat Group1 Negative Control (Vehicle) Treat->Group1 Group2 Positive Control (17β-Estradiol) Treat->Group2 Group3 Test: TCPE (0.1 - 10 µM) Treat->Group3 Group4 Test: TCP (0.1 - 10 µM) Treat->Group4 Measure Cell Proliferation Assay (6 Days) Group1->Measure Group2->Measure Group3->Measure Group4->Measure Result Calculate Relative Proliferative Effect (RPE) Measure->Result

Figure 2: E-Screen workflow to detect estrogenic activity. TCPE is expected to induce proliferation in MCF-7 cells, whereas TCP may inhibit growth due to toxicity.

Summary of Comparative Data

Parameter2,4,6-Trichlorophenol2-(2,4,6-Trichlorophenoxy)ethanol
CAS Number 88-06-26161-87-1
Molecular Formula C₆H₃Cl₃OC₈H₇Cl₃O₂
Target Organ Toxicity Liver, Kidney, Hematopoietic systemPotential Endocrine System
Bio-transformation O-methylation (to Anisole); OxidationGlucuronidation; Hydrolysis
Environmental Fate Persistent; Bioconverted to ChloroanisolesBiodegradable (via ether cleavage)
Handling Precaution Carcinogen; Avoid inhalation/skin contactIrritant; Potential Endocrine Disruptor
Application Note

For drug development, TCPE serves as a useful model for "masking" phenol toxicity. However, researchers must screen for the hydrolysis rate in plasma. If the ether bond is stable, the compound acts as a distinct entity (weak estrogen). If unstable, it functions as a pro-drug for the toxic 2,4,6-TCP.

References

  • Biosynth. (n.d.). 2-(2,4,6-Trichlorophenoxy)ethanol Product Page. Retrieved from

    • Source for estrogenic effect and glucuronidation data.[4]

  • U.S. Environmental Protection Agency (EPA). (2000). 2,4,6-Trichlorophenol Hazard Summary. Retrieved from

    • Source for carcinogenicity classific
  • National Toxicology Program (NTP). (2011). Report on Carcinogens, Twelfth Edition: 2,4,6-Trichlorophenol. Retrieved from

    • Source for animal tumorigenicity data.[1][2]

  • MDPI. (2023). Exploring 2,4,6-Trichlorophenol Degradation Characteristics. Retrieved from

    • Source for microbial degradation and environmental persistence context.[5]

  • PubChem. (n.d.). Compound Summary: 2,4,6-Trichlorophenol.[1][6][2][4][5][7] Retrieved from

    • Source for chemical structure and general hazard identific

Sources

A Comparative Environmental Risk Assessment of 2-(2,4,6-Trichlorophenoxy)ethanol and Its Alternatives in Disinfection Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of chemical safety and environmental stewardship, a critical evaluation of the substances we employ is paramount. This guide provides an in-depth comparative analysis of the environmental impact of 2-(2,4,6-Trichlorophenoxy)ethanol, a compound utilized as a chlorinating agent and in the formulation of disinfectants. Recognizing the scarcity of direct environmental data for this specific molecule, we employ a scientifically grounded approach, utilizing its close structural analog, 2,4,6-Trichlorophenol (TCP), as a proxy for key environmental endpoints. This assessment is further enriched by a comparative analysis of several alternative compounds and technologies used for disinfection, including phenoxyethanol, propylene glycol phenyl ether, sodium hypochlorite, and hydrogen peroxide.

Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodological insights to make informed decisions that balance efficacy with environmental responsibility. This guide delves into the critical parameters of aquatic toxicity, biodegradability, and bioaccumulation potential, underpinned by standardized experimental protocols.

The Challenge of Assessing 2-(2,4,6-Trichlorophenoxy)ethanol

Direct empirical data on the environmental fate and effects of 2-(2,4,6-Trichlorophenoxy)ethanol are sparse in publicly available literature. To navigate this data gap, this guide adopts a read-across approach, a scientifically accepted method in chemical risk assessment.[1] This involves using data from a structurally similar and well-studied compound, in this case, 2,4,6-Trichlorophenol (TCP), to predict the environmental properties of the target substance. The toxicological and environmental behavior of 2-(2,4,6-Trichlorophenoxy)ethanol is reasonably anticipated to be significantly influenced by the trichlorophenol moiety, which is a known persistent and toxic environmental pollutant.[2][3][4]

Furthermore, in the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the toxicity of chemicals based on their molecular structure.[2][3][4] These computational tools offer a means to estimate environmental endpoints and prioritize substances for further testing.

Comparative Environmental Impact Assessment

This section provides a detailed comparison of 2-(2,4,6-Trichlorophenoxy)ethanol (via its proxy, 2,4,6-Trichlorophenol) and its alternatives across key environmental indicators.

Aquatic Toxicity

The acute and chronic toxicity of a substance to aquatic organisms is a critical measure of its potential to harm aquatic ecosystems. This is typically quantified by the median lethal concentration (LC50) or median effective concentration (EC50) over a specified time period.

2-(2,4,6-Trichlorophenoxy)ethanol (as 2,4,6-Trichlorophenol)

2,4,6-Trichlorophenol exhibits high acute toxicity to a range of aquatic organisms. For instance, a 96-hour LC50 of 410 µg/L has been reported for the fish species Lepomis macrochirus (bluegill), and a 48-hour EC50 of 1,170 µg/L for the crustacean Daphnia magna.[5] Chronic toxicity is also a concern, with a 21-day No-Observed-Effect-Concentration (NOEC) for reproductive inhibition in D. magna reported as 500 µg/L.[5]

Alternative Compounds

  • Phenoxyethanol: This compound generally demonstrates lower aquatic toxicity compared to chlorinated phenols. Studies have shown that it can be toxic to aquatic life, but at higher concentrations.[6][7]

  • Propylene Glycol Phenyl Ether (PPh): PPh exhibits a low order of acute aquatic toxicity. The 96-hour LC50 for the fathead minnow (Pimephales promelas) is 280 mg/L, and the 48-hour LC50 for Daphnia magna is 370 mg/L.[8]

  • Sodium Hypochlorite: While an effective disinfectant, sodium hypochlorite is very toxic to aquatic organisms.[9][10] However, it is highly reactive and rapidly degrades in the presence of organic matter, which can mitigate its environmental impact.[9][10] A key concern with chlorine-based disinfectants is the formation of disinfection byproducts (DBPs), some of which can be persistent and harmful to aquatic life.[6][11]

  • Hydrogen Peroxide: This compound is considered more environmentally friendly as it decomposes into water and oxygen.[12][13] However, at high concentrations, it can be toxic to aquatic life.[14] For example, long-term exposure can induce oxidative stress and cellular damage in fish.[[“]]

Table 1: Comparative Acute Aquatic Toxicity Data

CompoundTest OrganismExposure TimeLC50/EC50Reference
2,4,6-TrichlorophenolLepomis macrochirus (fish)96 h410 µg/L[5]
2,4,6-TrichlorophenolDaphnia magna (crustacean)48 h1,170 µg/L[5]
Propylene Glycol Phenyl EtherPimephales promelas (fish)96 h280 mg/L[8]
Propylene Glycol Phenyl EtherDaphnia magna (crustacean)48 h370 mg/L[8]
Sodium HypochloriteDaphnia magna (crustacean)48 h0.141 mg/L[16]
Sodium HypochloriteFish96 h0.06 mg/L[16]
Hydrogen PeroxideOncorhynchus mykiss (fish)-Tolerated at 50-150 mg/L for 1h[7]
Biodegradability

Biodegradability refers to the ability of a substance to be broken down by microorganisms. Rapid biodegradation is a desirable characteristic as it prevents the persistence and accumulation of a chemical in the environment.

2-(2,4,6-Trichlorophenoxy)ethanol (as 2,4,6-Trichlorophenol)

2,4,6-Trichlorophenol is known to be resistant to biodegradation.[11] While some microbial consortia have been shown to degrade it under specific laboratory conditions, its persistence in the environment is a significant concern.[11][17] Its biodegradation half-life in soil can be on the order of days to weeks.[18]

Alternative Compounds

  • Phenoxyethanol: This compound is considered to be readily biodegradable.[19]

  • Propylene Glycol Phenyl Ether (PPh): PPh is readily biodegradable in water under aerobic conditions.[8] Its half-life in air due to photochemical degradation is estimated to be around 3.45 hours.[8]

  • Sodium Hypochlorite: As an inorganic substance, standard biodegradability tests are not applicable. It is, however, a highly reactive compound that rapidly reacts with organic matter and is reduced to chloride.[9]

  • Hydrogen Peroxide: Hydrogen peroxide is not persistent in the environment, as it readily decomposes into water and oxygen.[12] This decomposition can be mediated by biological processes.[18]

Bioaccumulation Potential

Bioaccumulation is the process by which a substance builds up in an organism at a rate faster than it can be metabolized or excreted. This is a concern for persistent, lipophilic (fat-soluble) compounds that can move up the food chain.

2-(2,4,6-Trichlorophenoxy)ethanol (as 2,4,6-Trichlorophenol)

Chlorophenols, in general, have a low to moderate potential for bioconcentration in aquatic organisms.[20] However, some derivatives, like tetrachloroguaiacol, a metabolite of pentachlorophenol, have a high potential for accumulation in aquatic life.[21] The potential for bioaccumulation of 2,4,6-Trichlorophenol and its derivatives warrants careful consideration due to their persistence.

Alternative Compounds

  • Phenoxyethanol: Phenoxyethanol has a low octanol-water partition coefficient (log Kow of 1.16), indicating a low potential for bioaccumulation.[22]

  • Propylene Glycol Phenyl Ether (PPh): PPh is not expected to significantly accumulate in organisms.

  • Sodium Hypochlorite: Due to its high reactivity and hydrophilic nature, hypochlorite does not bioaccumulate.[9]

  • Hydrogen Peroxide: As a reactive and short-lived substance that breaks down into water and oxygen, hydrogen peroxide is not expected to bioaccumulate.[14]

Experimental Protocols for Environmental Impact Assessment

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.

Aquatic Toxicity Testing

OECD Test Guideline 203: Fish, Acute Toxicity Test

This guideline details a method to assess the acute toxicity of a substance to fish.[8][21][23][24]

Methodology:

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Exposure: Fish are exposed to a range of at least five concentrations of the test substance for a 96-hour period. A control group is also maintained.

  • Observation: Mortalities and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated at the end of the 96-hour exposure.

Caption: OECD 203 Fish Acute Toxicity Test Workflow.

Biodegradability Testing

OECD Test Guideline 301F: Manometric Respirometry Test

This method determines the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms during its degradation.[25][26][27][28][29]

Methodology:

  • Inoculum: A mixed population of microorganisms, typically from activated sludge of a wastewater treatment plant, is used.

  • Test System: The test substance is added as the sole source of carbon to a mineral medium inoculated with the microorganisms in a closed respirometer.

  • Measurement: The consumption of oxygen is measured over a 28-day period. The amount of oxygen consumed is used to calculate the percentage of biodegradation.

  • Endpoint: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.

G cluster_0 Preparation cluster_1 Incubation & Measurement cluster_2 Data Analysis A Prepare Mineral Medium with Test Substance B Inoculate with Microorganisms A->B C Incubate in Closed Respirometer for 28 days B->C D Continuously Measure Oxygen Consumption C->D E Calculate % Biodegradation vs. ThOD D->E F Assess against 'Readily Biodegradable' Criteria E->F

Caption: OECD 301F Manometric Respirometry Test Workflow.

Conclusion and Recommendations

The environmental risk profile of 2-(2,4,6-Trichlorophenoxy)ethanol, inferred from its close analog 2,4,6-Trichlorophenol, raises significant concerns regarding its aquatic toxicity and persistence. In contrast, several of the examined alternatives present a more favorable environmental profile.

  • Propylene glycol phenyl ether and phenoxyethanol exhibit lower aquatic toxicity and are readily biodegradable, making them potentially safer alternatives from an environmental standpoint.

  • Hydrogen peroxide stands out for its benign degradation products (water and oxygen), although its acute toxicity at higher concentrations must be managed.

  • Sodium hypochlorite , while an effective and widely used disinfectant, poses risks due to its high aquatic toxicity and the formation of potentially harmful disinfection byproducts.

For researchers, scientists, and drug development professionals, the selection of a chlorinating agent or disinfectant should not be based solely on efficacy. A thorough environmental impact assessment, considering aquatic toxicity, biodegradability, and bioaccumulation potential, is crucial. When data for a specific compound is lacking, a conservative approach utilizing read-across from structurally similar compounds and QSAR modeling is a responsible scientific practice.

The adoption of standardized testing protocols, such as the OECD guidelines, is essential for generating robust and comparable data to support these assessments. Ultimately, a transition towards greener and more sustainable alternatives is not only an ethical imperative but also a prudent strategy in the face of increasing environmental regulations and public scrutiny.

References

  • Ecotoxicological QSAR modeling of organic compounds against fish: Application of fragment based descriptors in feature analysis. (2019). PubMed. [Link]

  • QSARs in the Assessment of the Environmental Fate and Effects of Chemicals. ECETOC. [Link]

  • Toxicity Estimation Software Tool (TEST). US EPA. [Link]

  • 2-phenoxyethanol - Registration Dossier. ECHA. [Link]

  • Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. (2023). MDPI. [Link]

  • Sodium-Hypochlorate.pdf. Landmark Aquatic. [Link]

  • The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System. PMC. [Link]

  • Non-Animal Safety Assessment Case Study of Phenoxyethanol in Cosmetics. ResearchGate. [Link]

  • Risk Assessment Report on Sodium Hypochlorite Environmental Part CAS No. (2008). European Commission. [Link]

  • Manometric respiration tests according to OECD 301F with the OxiTop® Control measuring system under GLP conditions. (2019). Xylem Analytics. [Link]

  • Assessing the Effects of Increasing Hydrogen Peroxide Dosage on Rainbow Trout Gills Utilizing a Digitized Scoring Methodology. Journal of Aquatic Animal Health. [Link]

  • 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914. PubChem. [Link]

  • Comparative efficacy evaluation of disinfectants against severe acute respiratory syndrome coronavirus-2. PubMed Central. [Link]

  • 2,4,6-Trichlorophenol Chemical Substances Control Law Reference No. Ministry of the Environment, Japan. [Link]

  • Hydrogen Peroxide - What Is It, What's It Used For, Sustainability. (2023). Redox. [Link]

  • Predictive QSAR Models for the Toxicity of Disinfection Byproducts. ResearchGate. [Link]

  • Hydrogen peroxide fluxes and fate in a temperate seagrass ecosystem. Inter-Research Science Publisher. [Link]

  • NADA 141-255 35% PEROX-AID Hydrogen peroxide Liquid solution. Animal Drugs @ FDA. [Link]

  • Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition. (2022). Frontiers. [Link]

  • Revision of the Fish Acute Toxicity Testing Guideline OECD 203. ibacon GmbH. [Link]

  • PROPYLENE GLYCOL PHENYL ETHER CAS N°: - OECD Existing Chemicals Database. (2004). OECD. [Link]

  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlorophenols. NCBI. [Link]

  • What are the long-term effects of hydrogen peroxide exposure on aquatic life? Consensus. [Link]

  • READY BIODEGRADABILITY: OECD 301F Manometric Respirometry Test. Petroleum HPV. [Link]

  • SAFETY DATA SHEET 038007A Sodium Hypochlorite 14% 25L (EA) 104-0297. (2015). [Source Not Available]. [Link]

  • Comparative study of disinfectants for use in low-cost gravity driven household water purifiers. ResearchGate. [Link]

  • Guidance on the use of read‐across for chemical safety assessment in food and feed. (2025). PMC. [Link]

  • Background Document on the Use of Sodium Hypochlorite. OSPAR Commission. [Link]

  • The Toxicity of Hydrogen Peroxide to Rainbow Trout Oncorhynchus mykiss and Cutthroat Trout Oncorhynchus clarki Fry. Utah Division of Wildlife Resources. [Link]

  • The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System. (2020). PubMed. [Link]

  • OECD 203: Fish, Acute Toxicity Test. Situ Biosciences. [Link]

  • Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Concawe. [Link]

  • Material Safety Data Sheet. (2011). [Source Not Available]. [Link]

  • Comparative Study of Disinfectants and Conventional Antibiotics Efficacy on Selected ESKAPE Pathogens. (2022). SciSpace. [Link]

  • Effect of Chronic Hydrogen Peroxide Exposure on Ion Transport in Gills of Common Carp (Cyprinus carpio). MDPI. [Link]

  • Biological test method: acute lethality test using rainbow trout. (2017). Canada.ca. [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC. [Link]

  • Substance profile. ECETOC. [Link]

  • Comparative testing and evaluation of hard-surface disinfectants. Semantic Scholar. [Link]

  • OECD Guidelines Test No. 301 C & F. BPC Instruments. [Link]

  • (PDF) Chemical Safety Assessment Using Read-Across: Assessing the Use of Novel Testing Methods to Strengthen the Evidence Base for Decision Making. ResearchGate. [Link]

  • Toxicity of hydrogen peroxide treatments to rainbow trout eggs. USGS Publications Warehouse. [Link]

  • SAFETY DATA SHEET. (2021). Cole-Parmer. [Link]

  • Evaluation and Modification of the OECD 301F Respirometry Biodegradation Test Method with Regard to Test Substance Concentration and Inoculum. ResearchGate. [Link]

  • Control-chart showing LC 50 (48 h) of Daphnia magna exposed to NaCl... ResearchGate. [Link]

  • Fish Acute Toxicity Test (OECD 203) August, 2018. Regulations.gov. [Link]

Sources

Safety Operating Guide

2-(2,4,6-Trichlorophenoxy)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, containment, and disposal protocols for 2-(2,4,6-Trichlorophenoxy)ethanol .

Advisory: As a Senior Application Scientist, I must emphasize that this compound is a chlorinated aromatic ether . Its structural similarity to 2,4,6-trichlorophenol (a precursor to polychlorinated dibenzo-p-dioxins) mandates a zero-tolerance policy for drain disposal or low-temperature combustion. The disposal pathway described below is designed to prevent the formation of dioxins and furans.

Compound Characterization & Hazard Profile

Before initiating disposal, you must validate the waste stream. This compound is chemically stable, meaning it persists in the environment if released.

PropertyDescriptionOperational Implication
CAS Number 6161-87-1 (Verify against specific isomer)Use for waste manifesting.
Chemical Class Chlorinated Phenoxy EthanolHigh Risk: Potential dioxin precursor upon incomplete combustion.
RCRA Status Likely F027 / D022 (Context Dependent)Treat as Acute Hazardous Waste . Do not mix with general solvents.
Physical State Solid or Viscous Liquid (Purity dependent)Requires leak-proof secondary containment.
Solubility Low water solubility; Soluble in organicsHydrophobic: Will accumulate in aquatic tissues if released.

Pre-Disposal Segregation (The Self-Validating System)

The most common failure in laboratory waste management is improper segregation. You must implement a "Chlorinated Exclusive" stream.

The Rule of Causality:

  • Why Segregate? Mixing trichlorophenoxy derivatives with strong oxidizers (e.g., nitric acid) or strong bases can cause exothermic decomposition or the release of toxic chlorine gas.

  • Why No Drain Disposal? The ether linkage prevents rapid hydrolysis. The compound will pass through municipal water treatment unchanged, bioaccumulating in the watershed.

Segregation Protocol:
  • Isolate: Designate a specific satellite accumulation area container labeled "HALOGENATED ORGANICS ONLY."

  • Incompatibility Check: Ensure no alkali metals (Li, Na, K) or strong oxidizers are present in the waste container.

  • pH Check: Waste should be neutral (pH 6–8). If acidic from synthesis, neutralize carefully with Sodium Bicarbonate before bottling.

Packaging & Containment Workflow

Follow this "Triple-Barrier" packaging method to ensure transport safety.

Step 1: Primary Containment

  • Use a screw-top amber glass jar or HDPE bottle .

  • Reasoning: Chlorinated organics can soften certain low-density plastics over time. Amber glass prevents UV-degradation.

  • Action: Fill to 90% capacity to allow for thermal expansion.

Step 2: Secondary Containment (The "Lab Pack")

  • Place the primary container inside a larger poly-pail or metal drum.

  • Fill the void space with Vermiculite or Diatomaceous Earth .

  • Reasoning: These inorganic absorbents are fire-retardant and will contain the liquid if the primary bottle breaches during transport.

Step 3: Labeling (Regulatory Compliance)

  • Label must read: "HAZARDOUS WASTE - TOXIC / ORGANIC."

  • Explicitly list: "Contains 2-(2,4,6-Trichlorophenoxy)ethanol." [1]

  • Add UN Code (Generic): UN 2811 (Toxic Solid, Organic, n.o.s.) or UN 3077 (Environmentally Hazardous Substance) depending on state.

Disposal & Destruction (The End-Point)

The only acceptable destruction method for this compound is High-Temperature Incineration .

  • Mechanism: The incinerator must operate above 1000°C (1832°F) with a residence time >2 seconds.

  • Chemistry: High heat is required to break the Carbon-Chlorine (C-Cl) bonds completely.

  • Scrubbing: The facility must have wet scrubbers to capture the resulting Hydrogen Chloride (HCl) gas, neutralizing it to salt water.

  • Prohibited: Fuel blending (burning as fuel in cement kilns) is often restricted for trichlorophenols due to dioxin risks. Specify "Incineration Only" on your waste manifest.

Visual Workflow: From Bench to Destruction

The following diagram illustrates the decision logic and chain of custody required for compliant disposal.

DisposalWorkflow cluster_prevention Critical Control Point Generate Waste Generation (Benchtop) Classify Classification Check (Is it Chlorinated?) Generate->Classify Segregate Segregation (Separate from Oxidizers/Acids) Classify->Segregate Yes (Trichlorophenoxy) Pack Packaging (Amber Glass + Vermiculite) Segregate->Pack Label Labeling (UN 2811 / 'Halogenated') Pack->Label Pickup EHS / Vendor Pickup Label->Pickup Incinerate High-Temp Incineration (>1000°C + Scrubber) Pickup->Incinerate Destruction

Figure 1: Chain of custody workflow ensuring segregation of chlorinated aromatics from general waste streams to prevent incompatibility and ensure proper destruction.

Emergency Procedures (Spill Response)

If a spill occurs in the lab:

  • Evacuate: Chlorinated vapors can be irritating. Clear the immediate area.[2][3]

  • PPE: Don Nitrile gloves (double gloved) , safety goggles, and a lab coat. If powder, use an N95 respirator.

  • Contain: Do not use paper towels (combustible). Use Universal Absorbent Pads or Clay/Sand .

  • Clean: Scoop absorbed material into a wide-mouth jar. Wipe the surface with a solvent (acetone/ethanol) followed by a soap and water wash.

  • Dispose: Treat all cleanup materials as hazardous chemical waste (same protocol as above).

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.Link

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Chlorinated Phenoxy Acids and Derivatives.Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Chlorinated Hydrocarbons.Link

  • Biosynth. (2024). 2-(2,4,6-Trichlorophenoxy)ethanol Product Data and Safety Information.Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.